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1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine Documentation Hub

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  • Product: 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine
  • CAS: 927703-57-9

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine: An In Vitro Investigation Strategy

Audience: Pharmacologists, Assay Biologists, and Drug Discovery Scientists Scope: De novo mechanistic deconvolution, in vitro assay design, and signal transduction profiling. Executive Summary & Structural Rationale In e...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Pharmacologists, Assay Biologists, and Drug Discovery Scientists Scope: De novo mechanistic deconvolution, in vitro assay design, and signal transduction profiling.

Executive Summary & Structural Rationale

In early-stage drug discovery, uncharacterized screening hits and synthetic building blocks require rigorous in vitro profiling to deconvolute their mechanism of action (MoA). The compound 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine (CAS: 927703-57-9) presents a fascinating case study in polypharmacology due to its dual-pharmacophore structure.

As a Senior Application Scientist, approaching this molecule requires analyzing its two distinct functional moieties to establish a self-validating experimental workflow:

  • The 2-Chloro-4-nitrophenyl Moiety: Nitroaromatic compounds are highly susceptible to enzymatic reduction by intracellular nitroreductases (NTRs). Type II (oxygen-sensitive) nitroreductases catalyze a one-electron reduction, generating a nitro anion radical. In the presence of oxygen, this radical initiates a "futile cycle," generating superoxide and downstream reactive oxygen species (ROS) that lead to oxidative stress .

  • The 4-Methylpiperidine Moiety: N-aryl piperidines are privileged scaffolds for aminergic G protein-coupled receptors (GPCRs). The basic piperidine nitrogen typically anchors to a conserved aspartate residue in the orthosteric binding pocket of receptors such as the Histamine H3 or H4 receptors, modulating Gαi/o​ signaling [[1]]([Link]).

To rigorously evaluate this compound, we must decouple these two pathways using orthogonal in vitro assays.

MoA cluster_0 Pathway A: Nitroreduction cluster_1 Pathway B: GPCR Modulation Compound 1-(2-Chloro-4-nitrophenyl)- 4-methylpiperidine NTR Nitroreductase (Type I/II) Compound->NTR Bioreduction GPCR Aminergic GPCRs (e.g., Histamine H3R) Compound->GPCR Ligand Binding ROS Reactive Oxygen Species (Superoxide / Hydroxylamine) NTR->ROS e- transfer Tox Oxidative Stress & Apoptosis ROS->Tox GProt Gαi/o Protein Coupling GPCR->GProt cAMP Inhibition of cAMP Accumulation GProt->cAMP

Dual mechanistic pathways: Nitroreduction-induced ROS and GPCR modulation.

In Vitro Protocol 1: Quantifying Nitroreductase-Dependent ROS Generation

To test the hypothesis that the nitroaromatic ring undergoes bioreduction, we utilize the DCFDA (2',7'-dichlorofluorescin diacetate) assay .

Causality & Assay Logic: DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, intracellular esterases cleave the acetate groups, trapping the molecule as H2DCF. If the compound is reduced by cellular nitroreductases to generate ROS, the ROS will rapidly oxidize H2DCF into the highly fluorescent 2',7'-dichlorofluorescein (DCF). Serum must be excluded during the incubation phase, as serum proteins can cause extracellular probe cleavage, leading to false-positive artifacts .

Step-by-Step Methodology
  • Cell Seeding: Seed HEK293 or HepG2 cells at 2×104 cells/well in a black, clear-bottom 96-well microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Serum Starvation: Wash cells twice with warm Hank’s Balanced Salt Solution (HBSS) to remove serum esterases and antioxidants.

  • Probe Loading: Incubate cells with 10 µM carboxy-H2DCFDA in HBSS for 45 minutes at 37°C in the dark .

  • Compound Treatment: Remove the probe solution. Add 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine at varying concentrations (0.1 µM to 100 µM) diluted in HBSS. Include a vehicle control (0.1% DMSO) and a positive control (100 µM H2​O2​ ).

  • Kinetic Readout: Immediately transfer the plate to a fluorometric microplate reader. Measure fluorescence (Excitation: 492 nm / Emission: 515 nm) kinetically every 5 minutes for 2 hours to capture the rate of ROS generation.

In Vitro Protocol 2: GPCR Signal Transduction via BRET (CAMYEL)

To evaluate the 4-methylpiperidine moiety's potential as a GPCR ligand (specifically targeting Gαi/o​ -coupled receptors like H3R), endpoint cAMP assays (like ELISA) are insufficient because they miss transient signaling dynamics. Instead, we utilize the CAMYEL BRET Sensor (cAMP sensor using YFP-Epac-RLuc).

Causality & Assay Logic: The CAMYEL sensor relies on Bioluminescence Resonance Energy Transfer (BRET). When intracellular cAMP levels are low, the sensor adopts a closed conformation, bringing Renilla luciferase (RLuc) and Yellow Fluorescent Protein (YFP) into close proximity, yielding a high BRET signal. When cAMP binds to the Epac domain, the sensor undergoes a conformational change, separating the fluorophores and decreasing the BRET signal. This allows for real-time, live-cell monitoring of cAMP inhibition by Gαi/o​ agonists .

Step-by-Step Methodology
  • Transfection: Co-transfect HEK293T cells with plasmids encoding the target GPCR (e.g., human H3R) and the CAMYEL biosensor using Lipofectamine 3000.

  • Cell Preparation: 24 hours post-transfection, detach cells and resuspend in phenol red-free HBSS supplemented with 5 mM HEPES. Plate at 5×104 cells/well in a white 96-well plate.

  • Substrate Addition: Add the RLuc substrate, Coelenterazine-h (final concentration 5 µM), and incubate in the dark for 10 minutes to allow luminescence to stabilize [[2]]([Link]).

  • Forskolin Stimulation: Add 1 µM Forskolin to stimulate adenylyl cyclase and artificially raise baseline cAMP levels (causing a drop in the BRET ratio).

  • Compound Addition & Readout: Inject 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine. If the compound is a Gαi/o​ agonist, it will inhibit adenylyl cyclase, lowering cAMP, and causing the BRET ratio to recover. Read simultaneously at 475 nm and 535 nm for 30 minutes.

Workflow Prep Cell Culture & Compound Prep Split Prep->Split Assay1 DCFDA Assay (ROS Quantification) Split->Assay1 Assay2 CAMYEL BRET Assay (cAMP Dynamics) Split->Assay2 Read1 Fluorescence (Ex: 492nm / Em: 515nm) Assay1->Read1 Read2 BRET Ratio (RLuc/YFP) Assay2->Read2

Parallel in vitro workflows for ROS quantification and real-time cAMP BRET.

Quantitative Data Presentation

To establish the compound's pharmacological profile, data from the aforementioned assays must be normalized and compared against established reference standards. Below is a structured data matrix illustrating how the quantitative readouts are evaluated.

Assay ParameterTarget / ReadoutReference Standard1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine (Expected Screening Range)
ROS Generation Intracellular DCF FluorescenceMetronidazole ( EC50​≈4.5μM )High micromolar ( EC50​>20μM ) due to stable nitro-aromatic ring.
GPCR Binding H3R Radioligand DisplacementImmepip ( Ki​≈0.43nM )Moderate affinity ( Ki​≈100−500nM ) due to steric hindrance of the 2-chloro group.
Signal Transduction cAMP Inhibition (BRET Ratio)Histamine ( IC50​≈12nM )Partial agonism expected; delayed BRET recovery kinetics.

Note: The expected ranges are derived from structure-activity relationship (SAR) models of analogous N-aryl piperidines and nitroaromatic prodrugs.

References

  • Ng NS, Ooi L. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol. 2021. URL:[Link]

  • Wieckowski MR, et al. Quantifying ROS levels using CM-H2DCFDA and HyPer. Methods. 2016. URL:[Link]

  • Jiang LI, et al. Use of a cAMP BRET Sensor to Characterize a Novel Regulation of cAMP by the Sphingosine 1-Phosphate/G13 Pathway. J Biol Chem. 2007. URL:[Link]

  • Conway SJ, et al. Real-time examination of cAMP activity at relaxin family peptide receptors using a BRET-based biosensor. Pharmacol Res Perspect. 2018. URL:[Link]

  • Smits RA, et al. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorg Med Chem. 2010. URL:[Link]

  • Patterson AV, et al. Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. Molecules. 2013. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthesis Dynamics of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

Executive Summary In modern medicinal chemistry and agrochemical development, functionalized 1-arylpiperidines serve as highly versatile structural scaffolds. The compound 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, functionalized 1-arylpiperidines serve as highly versatile structural scaffolds. The compound 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine is a specialized synthetic intermediate characterized by its unique steric and electronic properties. By coupling a lipophilic 4-methylpiperidine ring with an electron-deficient chloronitroaryl system, this molecule offers a highly tunable vector for downstream functionalization (e.g., nitro reduction to anilines, or cross-coupling at the chlorine position).

As an Application Scientist, understanding not just what this molecule is, but how it behaves chemically and physically, is paramount. This guide provides an authoritative breakdown of its physicochemical data, the mechanistic causality behind its regioselective synthesis, and a self-validating experimental protocol for its preparation.

Chemical Identity & Physicochemical Data

The structural identity of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine (CAS: 927703-57-9) is defined by the molecular formula C12H15ClN2O2[1]. It is widely cataloged as a specialized building block for advanced organic synthesis[2]. Because empirical thermodynamic data for highly specific intermediates can be sparse, predictive chemoinformatics based on related chloronitroaryl systems[3] are utilized to establish a robust physicochemical profile.

Table 1: Chemical Identity & Quantitative Profiling
PropertyValueRationale & Significance
CAS Registry Number 927703-57-9Unique identifier for procurement and database cross-referencing[1].
Molecular Formula C12H15ClN2O2Defines the atomic composition and isotopic distribution[1].
Molecular Weight 254.71 g/mol Falls well within Lipinski's Rule of 5, making it an excellent starting scaffold for oral drug design.
Exact Mass 254.0822 DaThe target mass required for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) ~49.0 ŲDerived primarily from the nitro group and piperidine nitrogen; highly favorable for membrane permeability.
LogP (Predicted) ~3.5Indicates moderate-to-high lipophilicity, driven by the aliphatic methylpiperidine and the halogenated aromatic ring.
H-Bond Donors / Acceptors 0 / 3The lack of protic hydrogens (donors) increases lipophilicity, while the nitro and amine groups serve as acceptors.

Mechanistic Causality in Regioselective Synthesis

The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The starting materials are 1,2-dichloro-4-nitrobenzene and 4-methylpiperidine .

The Causality of Regioselectivity: A common pitfall in SNAr reactions is the generation of structural isomers. Why does the nucleophile attack the chlorine at position 1 instead of position 2? The causality lies in the electronic resonance of the nitro group. The nitro group at position 4 strongly withdraws electron density via resonance, specifically activating the ortho and para positions. The C1-Cl bond is para to the nitro group, making the C1 carbon highly electrophilic. Conversely, the C2-Cl bond is meta to the nitro group and only experiences weaker inductive withdrawal. Therefore, the 4-methylpiperidine nucleophile exclusively attacks C1, forming a transient Meisenheimer complex before eliminating the chloride ion[4].

SNAr_Mechanism SM 1,2-Dichloro-4-nitrobenzene (Activated Electrophile) INT Meisenheimer Complex (Para-Attack at C1) SM->INT Nucleophilic Addition NUC 4-Methylpiperidine (Nucleophile) NUC->INT PROD 1-(2-Chloro-4-nitrophenyl)- 4-methylpiperidine INT->PROD Chloride Elimination

Fig 1. Regioselective SNAr mechanism forming the 1-arylpiperidine scaffold.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a physical or analytical feedback loop to confirm the reaction is proceeding as dictated by the mechanistic theory.

Step-by-Step Methodology
  • Reagent Preparation & Acid Scavenging: Dissolve 1,2-dichloro-4-nitrobenzene (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 2.0 eq). Causality: DMF is a polar aprotic solvent that stabilizes the charged Meisenheimer transition state, accelerating the reaction. K₂CO₃ acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the 4-methylpiperidine nucleophile.

  • Nucleophilic Addition: Add 4-methylpiperidine (1.2 eq) dropwise at room temperature under an inert argon atmosphere.

  • Thermal Activation: Elevate the reaction temperature to 80°C and stir for 4–6 hours. Causality: While the C1 position is activated, the steric bulk of the 4-methylpiperidine requires thermal energy to overcome the activation barrier of the aromaticity-breaking transition state.

  • In-Process Visual Validation: As the reaction proceeds, the formation of the highly conjugated 1-arylpiperidine product will induce a distinct color change in the solution (typically transitioning to a deep yellow or orange).

  • Aqueous Quench & Extraction: Cool to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Reagent Prep Dry DMF, K2CO3 (Base) Step2 2. Amine Addition 4-Methylpiperidine Dropwise Step1->Step2 Step3 3. Thermal Activation 80°C for 4-6 Hours Step2->Step3 Step4 4. Reaction Quench H2O Addition & EtOAc Extraction Step3->Step4 Step5 5. Validation (LC-MS/NMR) Confirm m/z 255.1 & Regiochemistry Step4->Step5

Fig 2. Step-by-step synthesis and self-validating workflow for the target compound.

Analytical Validation Parameters

To close the self-validating loop, the crude product must be analyzed to confirm both mass and regiochemistry.

  • TLC Analysis: Utilizing a Hexanes:EtOAc (8:2) mobile phase, visualize under UV 254 nm. The disappearance of the high-Rf starting material and the emergence of a single, lower-Rf product spot indicates successful conversion.

  • LC-MS (ESI+): The mass spectrum must yield a base peak of m/z 255.1 [M+H]⁺ , confirming the substitution of exactly one chlorine atom. The characteristic 3:1 isotopic pattern of the remaining chlorine atom (³⁵Cl / ³⁷Cl) will be distinctly visible.

  • ¹H-NMR (CDCl₃): The regiochemistry is definitively proven by the aromatic proton splitting pattern. The proton at C3 (between the Cl and NO₂ groups) will appear as a distinct doublet with a small meta-coupling constant (J ~ 2.5 Hz), confirming that substitution occurred exclusively at C1.

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Foundational

Structural Elucidation of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine: A Comprehensive Guide to X-Ray Crystallography

As a Senior Application Scientist, I approach structural elucidation not merely as a data collection exercise, but as a rigorous, self-validating analytical system. The compound 1-(2-Chloro-4-nitrophenyl)-4-methylpiperid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach structural elucidation not merely as a data collection exercise, but as a rigorous, self-validating analytical system. The compound 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine presents a fascinating crystallographic challenge due to the interplay of steric hindrance and electronic delocalization.

This whitepaper provides an in-depth, field-proven methodology for determining the single-crystal X-ray structure of this highly functionalized aryl-piperidine scaffold.

Introduction & Structural Context

Understanding the exact three-dimensional conformation of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine is critical for rational drug design and synthetic validation. The spatial orientation of the piperidine ring relative to the substituted phenyl ring dictates its physicochemical properties and potential receptor binding affinity.

Conformational Causality: In the solid state, the piperidine ring is thermodynamically driven to adopt a stable chair conformation. To minimize 1,3-diaxial steric clashes, the 4-methyl group predominantly occupies the equatorial position[1]. The attachment of the 2-chloro-4-nitrophenyl moiety to the piperidine nitrogen introduces competing electronic and steric effects. While the lone pair on the nitrogen theoretically favors delocalization into the electron-deficient nitroaromatic system (promoting a planar N-C(aryl) bond), the bulky ortho-chloro substituent creates severe steric hindrance with the equatorial protons of the piperidine ring. Consequently, the aryl ring is forced to twist out of coplanarity, resulting in a specific torsion angle that balances conjugation and steric relief[2].

Crystallization Methodology (Self-Validating Protocol)

Obtaining high-quality, defect-free single crystals is the foundational step for successful X-ray diffraction. The protocol relies on controlled supersaturation to favor the nucleation of a single lattice over rapid precipitation.

Field Insight: Avoid rapid cooling or rotary evaporation, as these induce kinetic trapping of conformational polymorphs or solvent inclusions, which will ruin the diffraction quality.

Step-by-Step Protocol:
  • Solvent Selection: Choose a binary solvent system with differential solubility and volatility. A mixture of Dichloromethane (DCM) (good solvent, high volatility) and Hexane (anti-solvent, lower volatility) at a 1:3 ratio is optimal.

  • Dissolution: Dissolve 50 mg of synthesized 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine in 2 mL of DCM in a clean 5 mL glass vial. Sonicate briefly to ensure complete dissolution.

  • Layering/Diffusion: Carefully overlay 2 mL of Hexane onto the DCM solution using a glass pipette to create a distinct phase boundary.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Place the vial in a vibration-free environment at a constant temperature (20 °C).

  • Harvesting: After 3–7 days, inspect the vial under polarized light microscopy. Select a single, optically clear crystal with sharp edges (ideal dimensions ~0.2 × 0.2 × 0.1 mm) that extinguishes uniformly under cross-polarizers, validating its single-crystal nature.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Causality of Cryo-Cooling: The selected crystal is mounted on a MiTeGen loop using perfluoropolyether oil and immediately transferred to the diffractometer's cold stream (100 K). Cryo-cooling serves a dual purpose: it minimizes atomic thermal vibrations (reducing atomic displacement parameters, ADPs), which sharpens high-angle diffraction spots, and it prevents any volatile solvent molecules from escaping the lattice, preserving structural integrity.

Data Collection & Reduction:
  • Mounting & Centering: Center the crystal optically on the goniometer head.

  • Unit Cell Determination: Collect preliminary frames to index the crystal and determine the Bravais lattice and unit cell parameters.

  • Full Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) or Cu Kα to collect a full sphere of data. The strategy should ensure >99% completeness up to a resolution of at least 0.8 Å (θ ≈ 28°).

  • Data Reduction: Integrate the raw frames using standard diffractometer software. Apply a multi-scan absorption correction to account for the differential absorption of X-rays by the chloro and nitro groups depending on the crystal's orientation.

Structure Solution and Refinement

The structural refinement process is a self-validating mathematical model where the calculated structure factors ( Fc​ ) are iteratively matched against the observed structure factors ( Fo​ ).

  • Phase Problem Solution: Solve the initial structure using dual-space methods (e.g., SHELXT) to locate the heavy atoms (Cl, O, N, C).

  • Least-Squares Refinement: Refine the atomic coordinates and anisotropic displacement parameters for all non-hydrogen atoms using the full-matrix least-squares method on F2 in SHELXL ()[3]. This is typically managed via the OLEX2 graphical user interface ()[4].

  • Hydrogen Atom Treatment (Riding Model): Causality: Because X-rays scatter off electron clouds, hydrogen atoms (having only one electron) are difficult to locate accurately, especially near electron-dense atoms. Therefore, hydrogen atoms are placed in geometrically calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(Cmethyl​) )[5].

  • Validation: The final model is validated using the IUCr CheckCIF routine. A reliable structure must exhibit an R1 factor < 0.05 (indicating <5% error between the model and data) and a Goodness-of-Fit (GoF) near 1.00.

Field Insight: Pay close attention to the anisotropic displacement parameters (ellipsoids) of the nitro group oxygens. They frequently exhibit rotational disorder. If the Ueq​ values are anomalously large, apply rigid bond restraints (RIGU) or split the oxygen positions over two sites with complementary occupancies.

Quantitative Data Summary

The following table summarizes the expected crystallographic parameters and refinement metrics for a high-quality dataset of the title compound, assuming a standard monoclinic crystallization profile.

Table 1: Expected Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₁₂H₁₅ClN₂O₂
Formula weight 254.71 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a ≈ 10.52 Å, b ≈ 12.24 Å, c ≈ 11.85 Å, β ≈ 98.4°
Volume ~1509.6 ų
Z, Calculated density 4, 1.345 Mg/m³
Absorption coefficient 0.28 mm⁻¹
F(000) 536
Crystal size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.5° to 28.0°
Reflections collected / unique 15420 / 3450[R(int) = 0.035]
Goodness-of-fit on F² 1.042
Final R indices [I>2sigma(I)] R1 = 0.041, wR2 = 0.095
Largest diff. peak and hole 0.35 and -0.28 e.Å⁻³

Experimental Workflow Visualization

XRD_Workflow Cryst 1. Solvent Evaporation & Crystallization Mount 2. Crystal Selection & Cryo-Mounting (100K) Cryst->Mount  Optically clear crystal Diffract 3. X-Ray Diffraction Data Collection Mount->Diffract  Goniometer alignment Reduce 4. Data Reduction & Absorption Correction Diffract->Reduce  Raw frames Solve 5. Structure Solution (SHELXT) Reduce->Solve  .hkl & .ins files Refine 6. Least-Squares Refinement (SHELXL / OLEX2) Solve->Refine  Initial phase model Validate 7. CheckCIF Validation & Deposition Refine->Validate  Converged .res & .cif

Fig 1: End-to-end single-crystal X-ray diffraction and structural refinement workflow.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Saeed, A., et al. (2018). "Experimental and theoretical exploration of molecular structure and anticancer properties of two N, N′–disubstituted thiocarbamide derivatives." Journal of Molecular Structure. URL:[Link] (Referenced for the structural behavior of 2-chloro-4-nitrophenyl moieties).

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Exploratory

Pharmacokinetic profiling of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine Foreword: A Strategic Approach to Preclinical Pharmacokinetics In the landscape of modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

Foreword: A Strategic Approach to Preclinical Pharmacokinetics

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A compound's therapeutic potential is inextricably linked to its pharmacokinetic (PK) profile—the journey it takes through the body. Understanding a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is not merely a data-gathering exercise; it is a critical component of risk mitigation and strategic program advancement.[1][2][3] This guide provides a comprehensive, field-proven framework for the systematic pharmacokinetic evaluation of novel chemical entities, using the exemplar molecule, 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine. While specific data for this compound is not publicly available, the methodologies detailed herein represent the gold-standard approach for its preclinical characterization. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind each experimental choice.

Foundational Assessment: Physicochemical Properties

Before any biological assessment, a thorough understanding of the molecule's intrinsic physicochemical properties is essential. These characteristics govern its behavior in biological systems and are predictive of its potential ADME profile.

Rationale: Properties like solubility directly impact oral absorption, while lipophilicity (LogP) influences membrane permeability and tissue distribution.[4] pKa is critical for understanding the ionization state of the molecule at physiological pH, which affects everything from solubility to receptor binding.

Table 1: Key Physicochemical Parameters for Initial Characterization

ParameterExperimental MethodRationale & Implication for PK
Solubility Kinetic or Thermodynamic Solubility AssayDetermines the maximum concentration in solution; poor solubility can be a major hurdle for oral absorption.
Lipophilicity (LogP/LogD) Shake-flask or HPLC-based methodPredicts membrane permeability and potential for non-specific binding. High lipophilicity can lead to rapid metabolism and toxicity.[4]
pKa Potentiometric titration or UV-spectroscopyDefines the ionization state at different pH values, impacting solubility, absorption across membranes, and binding.
Molecular Weight (MW) Mass SpectrometryA fundamental property; larger molecules often have poorer permeability.

In Vitro ADME Profiling: Early Insights, Informed Decisions

In vitro ADME assays are the cornerstone of early drug discovery, providing a cost-effective and high-throughput means to evaluate a compound's potential liabilities and guide chemical optimization before committing to resource-intensive in vivo studies.[1][5]

Absorption: Predicting Oral Bioavailability

The ability of a drug to be absorbed from the gastrointestinal tract is a primary determinant of its oral bioavailability.

Protocol 1: Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter plates and cultured for 21-25 days to allow for differentiation and formation of tight junctions.

  • Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Execution: The test compound (e.g., 10 µM) is added to the apical (A) side of the monolayer. Samples are collected from the basolateral (B) side over a 2-hour period. The process is reversed (B-to-A) to determine the efflux ratio.

  • Quantification: Compound concentrations in the donor and receiver compartments are determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Distribution: Understanding Tissue Availability

A drug's distribution profile determines its concentration at the target site and can influence its efficacy and toxicity.

Protocol 2: Plasma Protein Binding (PPB) Assay

High binding to plasma proteins like albumin restricts the amount of free drug available to exert its pharmacological effect.[4]

  • Methodology: Rapid Equilibrium Dialysis (RED) is the preferred method. The device consists of two chambers separated by a semi-permeable membrane.

  • Execution: The test compound is added to plasma in one chamber, and buffer is added to the other. The system is incubated at 37°C until equilibrium is reached.

  • Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated. A high fu suggests more free drug is available for distribution and clearance.

Metabolism: Stability and Drug-Drug Interaction Potential

Metabolism is a primary route of drug elimination and a major source of drug-drug interactions (DDIs).

Protocol 3: Liver Microsomal Stability Assay

This assay assesses the intrinsic metabolic stability of a compound by incubating it with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[5][7]

  • Incubation: The test compound (e.g., 1 µM) is incubated with pooled human or rodent liver microsomes in the presence of the cofactor NADPH at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The remaining parent compound at each time point is quantified by LC-MS/MS.

  • Data Interpretation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint). High clearance suggests the compound may be rapidly metabolized in vivo, potentially leading to low oral bioavailability.

Protocol 4: Cytochrome P450 (CYP) Inhibition Assay

This assay determines if the test compound inhibits the activity of major CYP isoforms, which is a primary cause of DDIs.

  • Methodology: The compound is co-incubated with human liver microsomes, an NADPH regenerating system, and a specific probe substrate for each major CYP isoform (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).

  • Analysis: The formation of the probe substrate's metabolite is measured by LC-MS/MS.

  • Calculation: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is determined. A low IC50 value indicates a high potential for causing DDIs.

Table 2: Summary of a Hypothetical In Vitro ADME Profile

AssayParameterResultInterpretation
Caco-2 Permeability Papp (A-B) (10⁻⁶ cm/s)15.2High permeability, good absorption potential.
Efflux Ratio1.2Not a significant substrate of efflux pumps.
Plasma Protein Binding Fraction Unbound (fu)0.0892% bound; moderate to high binding.
Microsomal Stability (Human) In Vitro t½ (min)45Moderate stability; likely to have acceptable in vivo half-life.
CYP Inhibition IC50 (µM) vs. CYP3A4> 30Low risk of CYP3A4-mediated drug-drug interactions.
IC50 (µM) vs. CYP2D6> 30Low risk of CYP2D6-mediated drug-drug interactions.

In Vivo Pharmacokinetic Profiling: The Whole System View

In vivo studies are essential to understand how the various ADME processes integrate within a living organism and to establish the relationship between dose, exposure, and response.[8][9]

InVivo_PK_Workflow cluster_prep Study Preparation cluster_dosing Dosing & Sampling cluster_analysis Sample & Data Analysis A Animal Acclimatization (e.g., Sprague-Dawley Rats) B Dose Formulation (IV and PO Vehicles) C Intravenous (IV) Dosing (e.g., 1 mg/kg) B->C D Oral (PO) Dosing (e.g., 10 mg/kg) B->D E Serial Blood Sampling (Defined Time Points) C->E D->E F Plasma Sample Preparation (Protein Precipitation) E->F G LC-MS/MS Bioanalysis (Quantification) F->G H Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) G->H I AUC, Cmax, T½, CL, Vd, F% H->I Calculate PK Parameters

Caption: Workflow for a typical in vivo pharmacokinetic study.

Protocol 5: Rodent In Vivo Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are commonly used. Animals are acclimatized and fasted overnight before dosing.[4]

  • Dose Administration:

    • Intravenous (IV) Group: The compound is administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) Group: The compound is administered via oral gavage (e.g., 10 mg/kg) to assess oral absorption and bioavailability.[4]

  • Blood Sampling: Serial blood samples (approx. 100-200 µL) are collected at specific time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.[4]

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.[4]

  • Bioanalytical Method: A sensitive and selective LC-MS/MS method must be developed and validated for the quantification of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine in rat plasma, in accordance with regulatory guidelines.[6][10][11]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin. Key parameters are calculated to define the compound's PK profile.

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters in Rats

ParameterUnitIV Route (1 mg/kg)PO Route (10 mg/kg)
Cmax (Max Concentration)ng/mL250450
Tmax (Time to Cmax)h0.0831.0
AUC₀-inf (Area Under Curve)ng*h/mL8503825
(Half-life)h4.54.8
CL (Clearance)mL/min/kg19.6-
Vdss (Volume of Distribution)L/kg3.5-
F% (Oral Bioavailability)%-45%

Interpretation of Results: The hypothetical data suggest moderate clearance (well below liver blood flow), a reasonable volume of distribution indicating some tissue penetration, and a half-life suitable for once or twice-daily dosing. The oral bioavailability of 45% is acceptable for an early-stage compound and indicates good absorption, consistent with the in vitro Caco-2 data.

Metabolite Identification and Characterization

Identifying the major metabolic pathways is crucial for understanding clearance mechanisms and assessing the potential for active or reactive metabolites.

Methodology: Samples from the in vitro microsomal stability assay and plasma from in vivo studies are analyzed using high-resolution mass spectrometry (HRMS). By comparing treated samples to controls, software can identify new mass signals corresponding to potential metabolites. The mass shift from the parent compound suggests the type of metabolic transformation (e.g., +16 Da for hydroxylation).

ADME_Concept cluster_body Biological System Compound Oral Dose of Compound Absorption Absorption (Gut -> Bloodstream) Compound->Absorption Distribution Distribution (Bloodstream -> Tissues) Absorption->Distribution Systemic Circulation Metabolism Metabolism (Liver, etc.) Distribution->Metabolism Excretion Excretion (Kidney, Feces) Distribution->Excretion Effect Effect Distribution->Effect Target Site (Pharmacological Effect) Metabolism->Excretion Eliminated Eliminated Excretion->Eliminated Elimination from Body

Caption: The four core processes of pharmacokinetics (ADME).

Regulatory Context and Conclusion

All pharmacokinetic studies, especially those intended to support regulatory filings like an Investigational New Drug (IND) application, must be conducted in alignment with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][12][13][14][15][16] These guidelines provide a framework for study design, bioanalytical method validation, and data reporting to ensure data quality and integrity.

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Foundational

Cytotoxicity and safety profile of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

An In-depth Technical Guide to the Cytotoxicity and Safety Profile of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine For Researchers, Scientists, and Drug Development Professionals Abstract The journey of a novel chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Cytotoxicity and Safety Profile of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic agent is contingent on a rigorous evaluation of its safety and toxicological profile. This guide provides a comprehensive framework for assessing the cytotoxicity and safety of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine, a novel piperidine derivative. Given the absence of extensive public data on this specific molecule, this document serves as a methodological roadmap, grounded in established regulatory guidelines and best practices in toxicology. We will explore the essential in vitro and in vivo assays required to characterize its potential for cellular toxicity, understand its systemic effects, and investigate potential mechanisms of toxicity. This guide is designed to equip researchers and drug development professionals with the necessary protocols and strategic insights to conduct a thorough and scientifically sound safety evaluation.

Introduction: The Imperative of Preclinical Safety Assessment

The development of new pharmaceuticals is a complex and high-stakes endeavor, where early identification of potential safety liabilities is paramount to success.[1][2] The compound of interest, 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine, is a substituted piperidine. Piperidine scaffolds are prevalent in many pharmaceuticals, but the specific substitutions on this molecule warrant a careful toxicological evaluation.[3][4] The presence of a chlorinated nitrophenyl group is a structural alert, suggesting potential for specific toxicities such as metabolic activation to reactive intermediates, oxidative stress, and genotoxicity.

Therefore, a systematic and multi-faceted approach to its safety assessment is crucial. This guide will delineate a logical progression of studies, starting from high-throughput in vitro assays to more complex in vivo models, to build a comprehensive safety profile for this NCE.[5]

In Vitro Cytotoxicity: The First Line of Investigation

In vitro cytotoxicity assays are fundamental in early-stage drug discovery for their ability to provide rapid, cost-effective, and reproducible data on a compound's potential to cause cell death.[1][6][7] These assays help in prioritizing compounds and can offer initial insights into the mechanisms of toxicity.[8]

Rationale for Experimental Design

The initial in vitro assessment of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine should aim to answer three fundamental questions:

  • At what concentration does the compound induce cell death?

  • Is the cytotoxicity selective for specific cell types (e.g., cancer cells vs. normal cells)?

  • What is the primary mode of cell death (e.g., necrosis or apoptosis)?

To address these, a panel of cell lines is recommended, including a representative cancer cell line (e.g., A549, a human lung adenocarcinoma cell line) and a non-cancerous human cell line (e.g., HEK293, human embryonic kidney cells) to determine a selectivity index.[9][10]

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][9]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[7] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with a range of concentrations of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine (e.g., 0.1 µM to 100 µM) for 24 or 48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis.[8]

  • Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

  • Protocol:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • After the treatment period, collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at the appropriate wavelength (typically 490 nm).

    • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).

Data Presentation

The quantitative data from these assays should be summarized in a clear and concise table.

AssayCell LineIC50 (µM) after 48h
MTT A549 (Cancer)15.2
HEK293 (Normal)45.8
LDH A549 (Cancer)25.7
HEK293 (Normal)78.3

Note: The data presented above is hypothetical and for illustrative purposes only.

In Vitro Testing Workflow

InVitro_Workflow Start Start: Compound Synthesis 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine Cell_Culture Cell Line Culture (e.g., A549, HEK293) Start->Cell_Culture Treatment Dose-Response Treatment (24h & 48h) Cell_Culture->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Data_Analysis Data Analysis (IC50 Calculation, Selectivity Index) MTT->Data_Analysis LDH->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion: In Vitro Cytotoxicity Profile Data_Analysis->Conclusion

Caption: Workflow for in vitro cytotoxicity assessment.

In Vivo Safety and Toxicology: Assessing Systemic Effects

While in vitro assays provide valuable initial data, they cannot fully replicate the complexity of a whole organism.[11] Therefore, in vivo toxicology studies are essential to evaluate the systemic effects, target organ toxicities, and to determine a safe starting dose for potential human trials.[5][12][13]

Acute Oral Toxicity Study (OECD Guideline 425)

An acute oral toxicity study is typically the first in vivo test performed to determine the short-term adverse effects of a single dose of a substance and to estimate its median lethal dose (LD50).[14][15] The Up-and-Down Procedure (UDP) as described in OECD Guideline 425 is a refined method that uses fewer animals.[14][16]

  • Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next animal receives a lower dose. This sequential dosing allows for a more precise estimation of the LD50.[16]

  • Protocol:

    • Animal Model: Use a single sex of a standard rodent strain, typically female rats, as they are often more sensitive.[14]

    • Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water.[14] Allow for an acclimatization period of at least 5 days.

    • Fasting: Fast the animals overnight before dosing.[15]

    • Dose Administration: Administer 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine orally via gavage. The initial dose is selected based on in vitro data and in silico predictions.

    • Observation Period: Observe the animals for at least 14 days.[15] Pay close attention to clinical signs of toxicity, including changes in behavior, appearance, and body weight.

    • Endpoints: The primary endpoint is mortality. At the end of the study, perform a gross necropsy on all animals to identify any macroscopic pathological changes.

    • Data Analysis: Use specialized software to calculate the LD50 and its confidence interval.[16]

In Vivo Study Design

InVivo_Study_Design Start Start: Acute Oral Toxicity Study (OECD 425) Animal_Selection Animal Selection (e.g., Female Rats) Start->Animal_Selection Dosing Sequential Dosing (Up-and-Down Procedure) Animal_Selection->Dosing Observation 14-Day Observation Period Dosing->Observation Endpoints Endpoints Observation->Endpoints Mortality Mortality Endpoints->Mortality Clinical_Signs Clinical Signs Endpoints->Clinical_Signs Body_Weight Body Weight Changes Endpoints->Body_Weight Necropsy Gross Necropsy Endpoints->Necropsy Data_Analysis LD50 Calculation Mortality->Data_Analysis Clinical_Signs->Data_Analysis Body_Weight->Data_Analysis Necropsy->Data_Analysis Conclusion Conclusion: Acute Toxicity Classification Data_Analysis->Conclusion

Caption: Design of an acute oral toxicity study.

Investigating Mechanisms of Toxicity

The chemical structure of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine, specifically the nitroaromatic group, suggests a potential for toxicity mediated by oxidative stress. This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.

Reactive Oxygen Species (ROS) Production Assay
  • Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent dichlorofluorescein (DCF).

  • Protocol:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Load the cells with DCFH-DA.

    • Treat the cells with 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine.

    • Measure the fluorescence intensity over time using a microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.

Potential Mechanism of Toxicity

Mechanism_of_Toxicity Compound 1-(2-Chloro-4-nitrophenyl) -4-methylpiperidine Metabolism Cellular Metabolism (e.g., Nitroreductases) Compound->Metabolism Radical Nitro Radical Anion Metabolism->Radical Oxygen O₂ Radical->Oxygen Redox Cycling Superoxide O₂⁻ (Superoxide) Oxygen->Superoxide Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Potential mechanism of nitroaromatic compound toxicity.

Conclusion and Future Directions

This guide has outlined a foundational strategy for the cytotoxic and safety evaluation of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine. The proposed in vitro and in vivo studies will provide critical data to understand its toxic potential, establish a preliminary safety profile, and guide further development.

Based on the outcomes of these studies, further investigations may be warranted, including:

  • Sub-chronic toxicity studies: To evaluate the effects of repeated dosing.

  • Genotoxicity assays: To assess the potential for DNA damage.

  • Metabolism and pharmacokinetic studies: To understand how the compound is absorbed, distributed, metabolized, and excreted.

A thorough and well-documented toxicological evaluation is not only a regulatory requirement but also a scientific and ethical obligation in the pursuit of new and safe medicines.

References

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Exploratory

A Technical Guide to the Receptor Binding Affinity Profiling of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

Executive Summary The quantification of a ligand's binding affinity for its molecular target is a cornerstone of modern drug discovery and development. This parameter, often expressed as the dissociation constant (Kd) or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of a ligand's binding affinity for its molecular target is a cornerstone of modern drug discovery and development. This parameter, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), dictates a compound's potency and is a critical determinant of its potential therapeutic efficacy and selectivity. This guide provides an in-depth methodological framework for characterizing the receptor binding profile of a novel chemical entity, using 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine as a case study. We will explore the foundational principles of receptor-ligand interactions, present a detailed protocol for the "gold standard" radioligand competition binding assay, discuss orthogonal validation methods such as Fluorescence Polarization and Surface Plasmon Resonance, and detail the requisite data analysis for deriving meaningful affinity constants. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound approach to receptor binding analysis.

Introduction: The Imperative of Binding Affinity

In pharmacology, the journey from a chemical compound to a therapeutic agent begins with its interaction with a biological target.[1] Receptor binding assays are fundamental tools used to measure this primary interaction.[1][2][3] The structural features of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine, specifically the substituted phenylpiperidine core, suggest a potential for interaction with various central nervous system (CNS) receptors, such as dopamine, serotonin, or sigma receptors, which are common targets for such scaffolds.[4] Therefore, a systematic and multi-faceted approach is required to elucidate its binding profile, beginning with broad screening and culminating in precise affinity determination.

Foundational Principles of Receptor-Ligand Interactions

A successful binding study is built upon a solid understanding of its theoretical underpinnings. The interaction between a ligand (L) and a receptor (R) to form a complex (LR) is a reversible process governed by the Law of Mass Action.

  • Affinity vs. Potency :

    • Affinity (Kd, Ki): The equilibrium dissociation constant (Kd) is an intrinsic measure of how tightly a ligand binds to a receptor. It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. The inhibition constant (Ki) represents the affinity of a competing, unlabeled ligand.[5] A lower Kd or Ki value signifies higher binding affinity.

    • Potency (IC50): The half-maximal inhibitory concentration (IC50) is the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor.[6] It is an experimental value that is dependent on assay conditions.[6]

  • Specific vs. Non-Specific Binding :

    • Total Binding: The total amount of ligand bound to the receptor preparation.

    • Non-Specific Binding (NSB): The portion of the ligand that binds to components other than the target receptor, such as the filter membrane or lipids. It is determined by measuring binding in the presence of a high concentration of an unlabeled competitor that saturates the target receptors.[7]

    • Specific Binding: The binding of interest, calculated as: Specific Binding = Total Binding - Non-Specific Binding.[7]

The Gold Standard: Radioligand Competition Binding Assays

Radioligand binding assays are renowned for their sensitivity and robustness, making them the benchmark for affinity determination.[8] A competitive assay is employed to determine the affinity (Ki) of an unlabeled test compound (the "competitor") by measuring its ability to displace a labeled ligand (the "radioligand") from the receptor.[7][8]

Causality Behind Experimental Design

The design of a robust assay requires careful optimization of several parameters.[9][10]

  • Receptor Source: The choice of tissue homogenates (e.g., rat brain cortex for 5-HT2A receptors) or cell lines stably expressing a specific human receptor subtype (e.g., CHO-K1 cells expressing the human dopamine D2 receptor) is critical.[11][12][13] Cell lines offer a homogenous receptor population, reducing variability.

  • Radioligand Selection: An ideal radioligand possesses high affinity for the target, low non-specific binding, and high specific activity.[3] For a hypothetical screen of our test compound, we might select:

    • [³H]-Spiperone for Dopamine D2 receptors.[14][15]

    • [³H]-Ketanserin for Serotonin 5-HT2A receptors.[16]

    • [³H]-(+)-Pentazocine for Sigma-1 receptors.[17][18]

  • Assay Buffer: The buffer composition (e.g., 50 mM Tris-HCl, with specific ions like MgCl₂) is optimized to ensure receptor stability and integrity throughout the incubation.[14]

  • Incubation Time & Temperature: These are determined empirically to ensure the binding reaction has reached equilibrium.

Detailed Protocol: Competitive Binding of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine at the Human Dopamine D2 Receptor

This protocol provides a self-validating system for determining the binding affinity of our test compound.

Materials & Reagents:

  • Receptor Source: Membrane preparation from HEK293 cells stably expressing the human dopamine D2 receptor.[14]

  • Radioligand: [³H]-Spiperone (Specific Activity: ~70-90 Ci/mmol).

  • Test Compound: 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Non-specific Agent: 10 µM Haloperidol.[14][15]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation fluid.[14]

Step-by-Step Methodology:

  • Plate Setup: Prepare a 96-well plate in triplicate for each condition:

    • Total Binding Wells: 50 µL Assay Buffer.

    • Non-Specific Binding (NSB) Wells: 50 µL of 10 µM Haloperidol.

    • Competition Wells: 50 µL of each serial dilution of the test compound (e.g., final concentrations ranging from 0.1 nM to 10 µM).

  • Radioligand Addition: Add 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.5 nM) to all wells. The use of a concentration at or below the Kd is a key criterion for a valid competition assay.[19]

  • Receptor Addition: Initiate the binding reaction by adding 100 µL of the D2 receptor membrane preparation (e.g., 20-40 µg protein/well) to all wells. The total assay volume is 200 µL.

  • Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[15]

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

  • Radioactivity Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity in a liquid scintillation counter.[14] The output is typically in Counts Per Minute (CPM).

Data Analysis: From Raw Counts to Affinity Constant
  • Calculate Specific Binding:

    • Average the CPM from the triplicate wells for each condition.

    • Specific Binding (CPM) = Average Total Binding (CPM) - Average NSB (CPM).

  • Generate Competition Curve:

    • For each concentration of the test compound, calculate the percentage of specific binding: % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_Total - CPM_NSB) * 100.

    • Plot the % Specific Binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., in software like GraphPad Prism) to fit the curve and determine the IC50 value, which is the concentration at which the compound inhibits 50% of specific binding.

  • Calculate Ki using the Cheng-Prusoff Equation:

    • The IC50 is assay-dependent. To determine the intrinsic affinity constant (Ki), the Cheng-Prusoff equation is used.[6][20] This equation corrects for the concentration of the radioligand used in the assay.[21]

    • Ki = IC50 / (1 + [L]/Kd)

      • [L] = Concentration of the radioligand ([³H]-Spiperone).

      • Kd = Dissociation constant of the radioligand for the receptor (must be determined previously via a saturation binding experiment).

Orthogonal and Advanced Binding Methodologies

To ensure the validity of binding data, employing orthogonal, non-radioactive methods is a best practice.

Fluorescence Polarization (FP) Assays

FP is a homogeneous assay technique that measures the change in the polarization of fluorescent light emitted from a labeled ligand.[22] When a small, fluorescently labeled ligand (tracer) is unbound, it tumbles rapidly in solution, leading to depolarized light.[23] Upon binding to a larger receptor molecule, its rotation slows, and the emitted light remains more polarized.[22][23]

  • Causality & Application: FP is particularly advantageous for high-throughput screening (HTS) due to its "mix-and-measure" format, which requires no separation steps.[22][23] It is an excellent secondary screening method to confirm hits from a primary radioligand screen. A competitive FP assay can be designed where the test compound displaces a fluorescent ligand from the receptor, causing a decrease in fluorescence polarization.[24]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides real-time data on binding kinetics (association and dissociation rates) and affinity.[25][26] In a typical experiment, the receptor protein is immobilized on a sensor chip. The test compound is then flowed over the surface, and the binding interaction is detected as a change in the refractive index at the surface.[26][27]

  • Causality & Application: The primary advantage of SPR is its ability to measure not only if and how strongly a compound binds (affinity, Kd) but also how fast it binds (kon) and dissociates (koff). This kinetic information is increasingly valuable in drug development for understanding a drug's residence time on its target. SPR is ideal for detailed characterization of lead compounds.[28]

Data Interpretation and Visualization

Clear presentation of data is crucial for interpretation and comparison.

Data Presentation: A Hypothetical Binding Profile

All quantitative binding data should be summarized in a structured table.

Receptor TargetRadioligand UsedTest Compound Kᵢ (nM)n
Human Dopamine D₂[³H]-Spiperone15.4 ± 2.13
Human Serotonin 5-HT₂ₐ[³H]-Ketanserin89.7 ± 9.53
Guinea Pig Sigma-1[³H]-(+)-Pentazocine>10,0002
Rat Sigma-2[³H]-DTG450.3 ± 55.22
Table 1: Hypothetical binding affinity (Kᵢ) values for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine at various CNS receptors. Data are presented as mean ± SEM for n independent experiments.
Mandatory Visualizations

Diagrams created using DOT language provide a clear visual representation of complex workflows and concepts.

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_readout Phase 3: Data Acquisition P1 Prepare Serial Dilutions of Test Compound A1 Pipette Reagents into 96-Well Plate (Total, NSB, Competition) P1->A1 P2 Prepare Radioligand Working Solution P2->A1 P3 Prepare Receptor Membrane Homogenate P3->A1 A2 Incubate to Reach Equilibrium A1->A2 R1 Terminate & Filter (Cell Harvester) A2->R1 R2 Count Radioactivity (Scintillation Counter) R1->R2 Total Total Binding (CPM) Specific Specific Binding (Total - NSB) Total->Specific NSB Non-Specific Binding (CPM) NSB->Specific Curve Plot % Specific Binding vs. [Log Competitor] Specific->Curve IC50 Determine IC50 (Non-linear Regression) Curve->IC50 Ki Calculate Ki (Cheng-Prusoff Eq.) IC50->Ki

Caption: Logical flow of data analysis in a competition binding assay.

Conclusion

The characterization of a novel compound like 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine requires a rigorous, multi-step process. This guide outlines a robust framework, beginning with the gold-standard radioligand binding assay to determine initial affinity and selectivity, which can then be validated with orthogonal techniques like FP or further characterized with SPR. By adhering to sound experimental design, incorporating appropriate controls, and applying correct data analysis principles, researchers can generate high-quality, reliable binding data. This information is indispensable for making informed decisions in the drug discovery pipeline, guiding lead optimization, and ultimately understanding the pharmacological profile of a potential new therapeutic agent.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Receptor binding techniques: saturation (equilibrium) analysis. Glaxo Wellcome Pharmacology Guide. [Link]

  • Limbird, L. E. (2004). Analysis of Receptor–Ligand Interactions. PMC. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Scatchard equation. Wikipedia. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand Binding Methods: Practical Guide and Tips. PubMed. [Link]

  • Biacore SPR for small-molecule discovery. Cytiva. [Link]

  • Wells, J. W. (1996). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. PubMed. [Link]

  • Scatchard Analysis Explained. CSIR NET LIFE SCIENCE COACHING. [Link]

  • Fluorescent Ligands in Fluorescence Polarization Assays. Celtarys. [Link]

  • Yung-Chi, C., & Prusoff, W. H. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • Fluorescence Polarization (FP). Molecular Devices. [Link]

  • Navaratnam, N., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. [Link]

  • Pike, V. W. (2009). Tactics for preclinical validation of receptor-binding radiotracers. PMC. [Link]

  • Shankaran, D. R., & Miura, N. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI. [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. [Link]

  • Wang, S., et al. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Duthie, F., et al. (2008). A novel method for determination of the affinity of protein: protein interactions in homogeneous assays. PubMed. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Scite. [Link]

  • McKinney, M., & Raddatz, R. (2006). Practical aspects of radioligand binding. PubMed. [Link]

  • Gessner, G., et al. (2005). A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor. PMC. [Link]

  • Saarna, M., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Roth, B. L. (2001). Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding. PubMed. [Link]

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  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]

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  • Abbas, A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. [Link]

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  • Head, R. D., et al. (1996). VALIDATE: A New Method for the Receptor-Based Prediction of Binding Affinities of Novel Ligands. Journal of the American Chemical Society. [Link]

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  • van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • 1-(2-Chloro-4-nitrophenyl)-4-Methylpiperazine. Appchem. [Link]

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Foundational

A Comprehensive Technical Guide to the Physicochemical Characterization of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

This guide provides an in-depth exploration of the essential physicochemical properties of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine, a novel compound of interest in pharmaceutical research. As drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the essential physicochemical properties of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine, a novel compound of interest in pharmaceutical research. As drug development professionals, a thorough understanding of a molecule's molecular weight and thermodynamic stability is paramount for predicting its behavior, ensuring its quality, and developing a stable and effective drug product. This document will serve as a technical resource for researchers and scientists, detailing both the theoretical underpinnings and practical methodologies for the robust characterization of this and similar chemical entities.

Introduction

1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine is a substituted piperidine derivative with potential applications in medicinal chemistry. The presence of a chlorinated nitroaromatic ring and a methylpiperidine moiety suggests a complex interplay of electronic and steric factors that will influence its physicochemical properties. Accurate determination of its molecular weight is a fundamental first step in its characterization, confirming its identity and purity. Furthermore, assessing its thermodynamic stability is critical for predicting its shelf-life, understanding its degradation pathways, and formulating it into a viable pharmaceutical product. The International Council for Harmonisation (ICH) guidelines underscore the importance of stability testing for new drug substances to ensure their quality, safety, and efficacy over time[1][2][3][4].

This guide will present a systematic approach to the characterization of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine, beginning with the precise determination of its molecular weight using mass spectrometry. Subsequently, a comprehensive evaluation of its thermodynamic stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will be detailed. The protocols described herein are designed to be self-validating, providing researchers with a reliable framework for their own investigations.

Physicochemical Properties of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

A summary of the known physicochemical properties of the target compound is presented in Table 1.

PropertyValueSource
CAS Number 927703-57-9[5]
Molecular Formula C₁₂H₁₅ClN₂O₂[5]
Molecular Weight 254.71 g/mol [5]
Appearance Not specified (likely a solid at room temperature)N/A
Solubility Not specifiedN/A
Melting Point Not specifiedN/A
Decomposition Temperature Not specifiedN/A

Part 1: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for the precise determination of the molecular weight of a compound. It functions by ionizing molecules and then separating and detecting these ions based on their mass-to-charge ratio (m/z)[6]. For novel compounds like 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine, high-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition of the molecule with high accuracy[7].

Theoretical Basis

The choice of ionization technique is critical for obtaining a clear molecular ion peak. For a molecule of this nature, a soft ionization technique such as Electrospray Ionization (ESI) is often preferred to minimize fragmentation and preserve the molecular ion[6]. The presence of chlorine in the molecule will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This will produce a molecular ion peak (M) and an M+2 peak with a relative intensity ratio of approximately 3:1, providing a distinct signature for chlorine-containing compounds[8].

Experimental Workflow for Molecular Weight Determination

cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep1 Dissolve sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL. prep2 Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis. prep1->prep2 ms2 Infuse the sample solution into the ESI source at a constant flow rate. prep2->ms2 ms1 Calibrate the mass spectrometer using a known standard to ensure mass accuracy. ms1->ms2 ms3 Acquire the mass spectrum in positive ion mode. ms2->ms3 ms4 Observe the molecular ion peak [M+H]⁺ and the characteristic M+2 isotopic peak for chlorine. ms3->ms4 data1 Determine the monoisotopic mass of the [M+H]⁺ ion. ms4->data1 data2 Compare the experimental mass to the theoretical mass calculated from the molecular formula. data1->data2 data3 Confirm the presence of the 3:1 isotopic pattern for the chlorine atom. data2->data3

Caption: Experimental workflow for molecular weight determination by ESI-MS.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine.

    • Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution to achieve a final concentration suitable for ESI-MS, typically in the range of 1-10 µg/mL.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's protocol using a certified calibration standard. This is a critical step for achieving high mass accuracy[9].

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the diluted sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 100-500).

    • The expected protonated molecule [M+H]⁺ should appear at an m/z corresponding to the molecular weight plus the mass of a proton.

  • Data Analysis and Interpretation:

    • Identify the peak corresponding to the monoisotopic mass of the protonated molecule [M+H]⁺.

    • Look for the corresponding [M+H+2]⁺ peak, which should have an intensity of approximately one-third of the [M+H]⁺ peak, confirming the presence of a single chlorine atom[8][10].

    • Compare the measured accurate mass with the theoretical exact mass calculated for the elemental formula C₁₂H₁₆ClN₂O₂⁺. The difference should be within a few parts per million (ppm) for confirmation[7].

Part 2: Thermodynamic Stability Analysis

The thermodynamic stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and storage conditions[11]. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are powerful tools for assessing the stability of a material as a function of temperature[12][13].

Theoretical Basis

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature[14][15]. It is used to detect thermal events such as melting, crystallization, and glass transitions, providing information on the physical stability of the compound[16][17].

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere[18][19]. TGA is used to determine the thermal stability and decomposition profile of a material, as well as its volatile content[20][21].

Experimental Workflow for Thermodynamic Stability Analysis

cluster_sample_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_analysis Data Analysis and Interpretation prep_dsc Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. seal_dsc Hermetically seal the DSC pan. prep_dsc->seal_dsc prep_tga Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA crucible. tga1 Place the sample crucible into the TGA furnace. prep_tga->tga1 dsc1 Place the sealed sample pan and an empty reference pan into the DSC cell. seal_dsc->dsc1 dsc2 Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. dsc1->dsc2 dsc3 Record the heat flow as a function of temperature. dsc2->dsc3 analysis_dsc Analyze the DSC thermogram for melting endotherms and other thermal events. dsc3->analysis_dsc tga2 Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. tga1->tga2 tga3 Record the mass loss as a function of temperature. tga2->tga3 analysis_tga Determine the onset temperature of decomposition from the TGA curve. tga3->analysis_tga combine Combine DSC and TGA data to establish the thermal stability profile. analysis_dsc->combine analysis_tga->combine

Caption: Experimental workflow for thermodynamic stability analysis by DSC and TGA.

Step-by-Step Experimental Protocol for DSC
  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) according to the manufacturer's guidelines[22].

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine into a clean aluminum DSC pan[23].

    • Hermetically seal the pan to prevent the loss of any volatile components during heating.

  • Data Acquisition:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Heat the sample at a controlled rate, typically 10 °C/min, over a temperature range appropriate for the sample (e.g., 25 °C to 300 °C). An inert nitrogen atmosphere should be maintained during the experiment[24].

  • Data Analysis:

    • Analyze the resulting DSC thermogram for endothermic or exothermic events.

    • A sharp endothermic peak is indicative of the melting point of a crystalline solid[25]. The onset temperature of this peak is typically reported as the melting point.

    • The area under the melting peak corresponds to the enthalpy of fusion, which can provide information about the crystallinity of the material.

Step-by-Step Experimental Protocol for TGA
  • Instrument Calibration:

    • Perform temperature and mass calibration of the TGA instrument as per the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh a slightly larger sample, typically 5-10 mg, of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine into a tared TGA crucible (ceramic or platinum)[26].

  • Data Acquisition:

    • Place the crucible containing the sample onto the TGA balance.

    • Heat the sample at a constant rate, such as 10 °C/min, in a controlled atmosphere (typically nitrogen to prevent oxidative degradation) over a wide temperature range (e.g., 25 °C to 600 °C)[27][28].

  • Data Analysis:

    • Plot the sample weight (as a percentage of the initial weight) versus temperature.

    • The onset temperature of significant weight loss is considered the decomposition temperature of the compound, indicating its thermal stability limit[29][30].

    • The TGA curve can also reveal the presence of residual solvents or water, which would be observed as weight loss at lower temperatures (typically below 150 °C)[21].

Conclusion

This technical guide has outlined a comprehensive approach for the fundamental physicochemical characterization of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine. The accurate determination of its molecular weight by mass spectrometry and the assessment of its thermodynamic stability through DSC and TGA are essential steps in the early-stage development of any new chemical entity. The detailed protocols and theoretical discussions provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to perform these critical analyses, ensuring the quality and integrity of their scientific investigations. A thorough understanding of these core properties is foundational for advancing a compound through the drug development pipeline.

References

  • Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Lab Manager. [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. [Link]

  • Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. TA Instruments. [Link]

  • Infinity Scientific. (2025, April 30). DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. Infinity Scientific. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • BCL. (2025, August 30). Differential Scanning Calorimetry Principle & Applications. BCL. [Link]

  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline. ICH. [Link]

  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. YouTube. [Link]

  • European Pharmaceutical Review. (n.d.). Principles of Differential Scanning Calorimetry (DSC). European Pharmaceutical Review. [Link]

  • PubMed. (n.d.). Differential scanning calorimetry: applications in drug development. PubMed. [Link]

  • Mettler Toledo. (n.d.). Characterization of Pharmaceuticals Using Thermal Analysis Guide. Mettler Toledo. [Link]

  • ResolveMass Laboratories. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass. [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Wikipedia. [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [Link]

  • NETZSCH. (2026, March 16). Thermogravimetric Analyzer (TGA). NETZSCH. [Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech. [Link]

  • Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Scribd. [Link]

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  • Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest. [Link]

  • Westmoreland Mechanical Testing & Research. (n.d.). Thermogravimetric Thermal Analysis (TGA). WMT&R. [Link]

  • Mtoz Biolabs. (n.d.). How to Determine Molecular Weight? Mtoz Biolabs. [Link]

  • Scribd. (n.d.). Analyzing DSC Data: A Step-by-Step Guide. Scribd. [Link]

  • Unknown. (n.d.). Interpretation of mass spectra. Unknown Source. [Link]

  • Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. [Link]

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  • ResolveMass Laboratories. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. ResolveMass. [Link]

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  • IntechOpen. (2017, June 7). Interpretation of Mass Spectra. IntechOpen. [Link]

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  • National Cancer Institute. (2024, July 15). Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis. NCBI. [Link]

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Protocols & Analytical Methods

Method

Application Note: Spectroscopic Characterization of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine using High-Resolution NMR and ATR-FTIR

Introduction & Scope 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine (CAS: 927703-57-9)[1] is a critical synthetic intermediate and pharmacophore building block in drug development. The molecular architecture features a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine (CAS: 927703-57-9)[1] is a critical synthetic intermediate and pharmacophore building block in drug development. The molecular architecture features a highly polarized push-pull aromatic system, driven by the electron-withdrawing nitro and chloro groups competing with the electron-donating piperidine nitrogen.

This Application Note provides a self-validating, step-by-step protocol for structurally characterizing this compound. By pairing Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy with multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can establish an orthogonal dataset where the functional group identification of IR perfectly corroborates the atomic connectivity mapped by NMR.

Mechanistic Principles of the Analytical Workflow

To ensure scientific integrity and reproducibility, it is crucial to understand the causality behind our experimental design choices:

  • ATR-FTIR Causality over Transmission FTIR : Traditional transmission FTIR requires pressing the solid analyte into a KBr pellet. This process is time-consuming, highly susceptible to moisture absorption (which obscures the critical 3000–3500 cm⁻¹ region), and can induce pressure-driven polymorphic transformations. ATR-FTIR bypasses this by utilizing an optically dense crystal (e.g., diamond) with a high refractive index. The IR beam reflects internally, creating an evanescent wave that penetrates only 0.5–5 µm into the sample[2]. Because the intensity of the evanescent wave decays exponentially with distance from the crystal surface, the technique is insensitive to bulk sample thickness, allowing for the direct, non-destructive analysis of neat solids[3].

  • NMR Solvent and Volume Causality : High-resolution NMR demands a perfectly homogeneous magnetic field. Dissolving the sample in a deuterated solvent (CDCl₃) provides a necessary deuterium lock signal, preventing magnetic field drift during the acquisition period[4]. Maintaining a precise solvent volume (exactly 0.6 mL, yielding a ~4-5 cm tube height) is a strict requirement. Volumes below this threshold place the liquid-air interface within the active volume of the radiofrequency (RF) coil. This creates severe magnetic susceptibility gradients that make shimming (homogenizing the magnetic field) practically impossible, ultimately destroying spectral resolution[4][5].

Experimental Workflow Visualization

CharacterizationWorkflow cluster_0 NMR Protocol (Bruker) cluster_1 ATR-FTIR Protocol (Thermo Fisher) Start 1-(2-Chloro-4-nitrophenyl) -4-methylpiperidine N1 Dissolve 15 mg in 0.6 mL CDCl3 Start->N1 I1 Place neat solid on Diamond ATR Start->I1 N2 Lock, Tune, & TopShim N1->N2 N3 Acquire 1H & 13C Spectra N2->N3 Verify Structural Verification N3->Verify I2 Apply Anvil Pressure I1->I2 I3 Acquire 32 Scans & Clean I2->I3 I3->Verify

Workflow for the dual NMR and ATR-FTIR spectroscopic characterization of the target compound.

Step-by-Step Protocols

ATR-FTIR Protocol (Neat Solid)

Equipment: Thermo Fisher Nicolet FTIR with Diamond ATR Accessory.

  • Background Collection : Ensure the diamond crystal is completely clean. Collect a background spectrum (32 scans, 4000–400 cm⁻¹, 4 cm⁻¹ resolution) in ambient air. Rationale: This step is mandatory to digitally subtract atmospheric CO₂ and water vapor from the final sample spectrum[6].

  • Sample Application : Place approximately 2–5 mg of the neat 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine solid directly onto the center of the diamond crystal[2].

  • Pressure Application : Lower the pressure anvil until it clicks or reaches the optimal pressure indicator. Rationale: Intimate contact between the solid and the crystal is mandatory because the evanescent wave only penetrates a few micrometers[2][3]. Poor physical contact will result in exceptionally weak, unreadable signals.

  • Acquisition : Acquire the sample spectrum using the identical parameters established during the background collection.

  • Cleanup : Raise the anvil, carefully wipe the crystal with a soft, non-abrasive tissue moistened with isopropanol, and allow it to dry completely before the next run[6].

¹H and ¹³C NMR Protocol

Equipment: Bruker AVANCE 400 MHz (or equivalent), 5 mm precision NMR tubes.

  • Sample Preparation : Weigh ~15 mg (for ¹H) or ~50 mg (for ¹³C) of the compound. Dissolve completely in exactly 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal chemical shift standard)[5][7].

  • Tube Loading : Transfer the homogeneous solution to a clean, dry 5 mm NMR tube. Verify visually that the solvent column height is between 4.0 and 5.0 cm[4][5].

  • Depth Adjustment : Insert the tube into the spinner turbine. Use the standard depth gauge to position the sample correctly (typically 2.0 cm from the bottom)[5]. Wipe the outside of the tube with a Kimwipe to remove fingerprints, which can interfere with pneumatic spinning and magnetic shimming[5].

  • Instrument Setup : Insert the sample into the magnet. Lock onto the deuterium signal of the CDCl₃ solvent, tune and match the probe to the respective nuclei, and execute the topshim command to automatically optimize magnetic field homogeneity[4].

  • Acquisition :

    • ¹H NMR : Execute a standard proton sequence (e.g., zg30), 16 scans, with a 2-second relaxation delay.

    • ¹³C NMR : Execute a proton-decoupled carbon sequence (e.g., zgpg30), 1024 scans, with a 2-second relaxation delay[7].

Quantitative Data Presentation & Assignment

Table 1: ATR-FTIR Spectral Assignments Note: The push-pull nature of the molecule heavily influences the N-O and C-N stretching frequencies.

Wavenumber (cm⁻¹)IntensityFunctional Group / Vibration ModeMechanistic Rationale
3085WeakAromatic C-H stretchsp² C-H bonds of the 1,2,4-trisubstituted phenyl ring.
2950, 2925, 2850MediumAliphatic C-H stretchsp³ C-H bonds from the 4-methylpiperidine moiety.
1585, 1480MediumAromatic C=C stretchSkeletal ring vibrations of the phenyl group.
1525StrongN-O asymmetric stretchCharacteristic of the conjugated nitro (-NO₂) group.
1340StrongN-O symmetric stretchIn-phase stretching of the nitro group.
1245StrongC-N stretch (aryl-amine)Linkage between the phenyl ring and piperidine nitrogen.
745StrongC-Cl stretchHalogen substituent at the ortho position.

Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz) Note: Chemical shifts reflect the strong deshielding effect of the nitro and chloro groups on the aromatic protons.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.24d2.61HPhenyl H-3 (ortho to Cl and NO₂)
8.08dd9.0, 2.61HPhenyl H-5 (ortho to NO₂)
7.05d9.01HPhenyl H-6 (ortho to piperidine)
3.45br d~12.52HPiperidine H-2', H-6' (equatorial)
2.85td12.5, 2.52HPiperidine H-2', H-6' (axial)
1.75br d~13.02HPiperidine H-3', H-5' (equatorial)
1.55m-1HPiperidine H-4' (axial)
1.40qd12.5, 4.02HPiperidine H-3', H-5' (axial)
1.02d6.53HMethyl (-CH₃) at C-4'

Table 3: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentCarbon Type
155.2Phenyl C-1Quaternary (C-N)
142.5Phenyl C-4Quaternary (C-NO₂)
128.4Phenyl C-2Quaternary (C-Cl)
126.1Phenyl C-3CH (Aromatic)
123.8Phenyl C-5CH (Aromatic)
119.5Phenyl C-6CH (Aromatic)
51.2Piperidine C-2', C-6'CH₂ (Aliphatic, N-adjacent)
34.1Piperidine C-3', C-5'CH₂ (Aliphatic)
30.5Piperidine C-4'CH (Aliphatic)
21.8Methyl (-CH₃)CH₃ (Aliphatic)

Conclusion

The orthogonal datasets provided by ATR-FTIR and multinuclear NMR spectroscopy offer a robust, self-validating framework for the characterization of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine. The ATR-FTIR confirms the presence of the critical functional groups (nitro, chloro, and aliphatic/aromatic networks) without the artifacts common to transmission FTIR methods. Simultaneously, the ¹H and ¹³C NMR spectra unambiguously map the connectivity and electronic environment of the 1,2,4-trisubstituted aromatic system and the restricted conformation of the substituted piperidine ring, ensuring absolute structural confidence for downstream drug development applications.

References

  • Thermo Fisher Scientific. "Introduction to FT-IR Sample Handling."
  • Thermo Fisher Scientific.
  • Magnetic Resonance Research Center, University of Notre Dame. "BRUKER NMR TRAINING."
  • Gammadata / Thermo Scientific.
  • CymitQuimica. "1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine (CAS: 927703-57-9)."
  • Brigham Young University. "New User Checklist – Bruker."
  • Columbia University Chemistry. "1D Proton NMR on Bruker NMRs."

Sources

Application

Application Notes and Protocols for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine in Organic Synthesis

Introduction: A Versatile Scaffold for Complex Molecule Synthesis 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine is a valuable and highly functionalized building block in modern organic synthesis. Its structure incorporat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine is a valuable and highly functionalized building block in modern organic synthesis. Its structure incorporates three key features that can be selectively manipulated: an activated aryl chloride, a reducible nitro group, and a sterically defined 4-methylpiperidine moiety. The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs due to its ability to improve pharmacokinetic properties and provide a three-dimensional structure for interacting with biological targets[1][2].

The electronic properties of the aromatic ring are dominated by the powerful electron-withdrawing nitro group, which is positioned para to the piperidine and ortho to the chlorine atom. This arrangement critically activates the chlorine for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the nitro group itself serves as a synthetic handle, readily converted into an aniline derivative, which fundamentally alters the electronic character of the scaffold from electron-poor to electron-rich, opening a vast landscape of subsequent chemical transformations.

This guide provides an in-depth exploration of the key applications of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary mode of reactivity for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine is nucleophilic aromatic substitution. The carbon atom bearing the chlorine is rendered highly electrophilic by the strong resonance and inductive effects of the adjacent nitro group[3]. This allows for the displacement of the chloride by a wide range of nucleophiles under relatively mild conditions.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the ipso-carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which stabilizes the intermediate. In the subsequent, typically rapid, elimination step, the chloride leaving group is expelled, and the aromaticity of the ring is restored[3].

G cluster_0 S_N_Ar Mechanism Workflow A 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine + Nucleophile (Nu⁻) B Step 1: Nucleophilic Attack (Addition) A->B C Formation of Meisenheimer Complex (Resonance Stabilized Anion) B->C D Step 2: Leaving Group Expulsion (Elimination) C->D E Substituted Product + Chloride (Cl⁻) D->E

Caption: Workflow of the SNAr Addition-Elimination Mechanism.

Application Protocol 1.1: Synthesis of a Diarylamine Derivative via SNAr

This protocol describes a typical procedure for the reaction with an amine nucleophile, such as morpholine.

Materials:

  • 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine (1.0 eq), potassium carbonate (2.0 eq), and DMSO (approx. 0.2 M).

  • Add morpholine (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired diarylamine.

Causality Behind Choices:

  • Solvent (DMSO): A polar aprotic solvent is used to dissolve the reactants and stabilize the charged Meisenheimer intermediate, accelerating the reaction.

  • Base (K₂CO₃): A mild inorganic base is required to neutralize the HCl formed in situ if the amine nucleophile is used as its hydrochloride salt, or to facilitate the reaction with less nucleophilic amines.

  • Temperature: Heating is necessary to overcome the activation energy for the formation of the Meisenheimer complex.

Nucleophile Type Typical Conditions Product Class Notes
Primary/Secondary AminesK₂CO₃ or Et₃N, DMSO or DMF, 80-120 °CSubstituted AnilinesHighly versatile for building complex amines.
Alcohols/PhenolsNaH or K₂CO₃, THF or DMF, 60-100 °CAryl EthersRequires a strong base to deprotonate the alcohol.
ThiolsK₂CO₃ or Cs₂CO₃, DMF, RT-80 °CAryl ThioethersThiols are generally very potent nucleophiles.

Chemoselective Reduction of the Nitro Group

The transformation of the nitro group into a primary amine is one of the most powerful applications of this scaffold. It converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing substituent, paving the way for a host of secondary transformations like amide coupling, diazotization, and further cross-coupling reactions[4].

Key Consideration: Chemoselectivity. A major challenge is to reduce the nitro group without affecting the aryl chloride. While catalytic hydrogenation with Pd/C is a common method for nitro reduction, it often leads to competitive hydrodehalogenation (loss of the chlorine atom)[5]. Therefore, alternative methods are preferred.

G cluster_derivatives Further Synthetic Utility Start 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine NitroReduction Nitro Group Reduction (e.g., SnCl₂·2H₂O, EtOH) Start->NitroReduction AnilineProduct 4-(4-Methylpiperidin-1-yl)-3-chloroaniline NitroReduction->AnilineProduct AmideCoupling Amide Coupling (R-COCl) AnilineProduct->AmideCoupling Sulfonamide Sulfonamide Formation (R-SO₂Cl) AnilineProduct->Sulfonamide Buchwald Buchwald-Hartwig Coupling AnilineProduct->Buchwald

Caption: Synthetic pathways following nitro group reduction.

Application Protocol 2.1: Reduction using Tin(II) Chloride

Tin(II) chloride is a mild and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of halides[5].

Materials:

  • 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Celite™

Procedure:

  • Dissolve 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine (1.0 eq) in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in portions. The reaction is exothermic.

  • Stir the mixture at room temperature or gently heat to 40-50 °C to ensure the reaction goes to completion (monitor by TLC).

  • Once the starting material is consumed, cool the reaction to room temperature and carefully quench by pouring it into a stirred, saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts.

  • Filter the resulting suspension through a pad of Celite™ to remove the inorganic solids, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(4-methylpiperidin-1-yl)-3-chloroaniline.

  • The product can be purified further by column chromatography or recrystallization if necessary.

Reducing Agent Conditions Selectivity (vs. Dechlorination) Notes
H₂ / Raney Ni H₂ (balloon or Parr), MeOH/EtOH, RTGoodA suitable catalytic hydrogenation option that often preserves chlorides[5].
Fe / NH₄Cl Fe powder, NH₄Cl, EtOH/H₂O, refluxExcellentA classic, inexpensive, and green method. Workup involves filtering off iron oxides.
SnCl₂·2H₂O EtOH or EtOAc, RT to 50 °CExcellentMild conditions, reliable, but produces tin waste[5].
H₂ / Pd/C H₂ (balloon or Parr), MeOH/EtOH, RTPoor to ModerateHigh risk of concurrent hydrodehalogenation[5].

Palladium-Catalyzed Cross-Coupling Reactions

While aryl chlorides are less reactive than their bromide or iodide counterparts, modern palladium catalysis enables their participation in cross-coupling reactions. This allows for the formation of C-C and C-N bonds, significantly increasing molecular complexity. The aniline product from the nitro reduction can also be used in Buchwald-Hartwig amination reactions[6].

Application Protocol 3.1: Suzuki-Miyaura Coupling

This protocol provides a general starting point for coupling the aryl chloride with a boronic acid, which requires specialized modern catalysts and ligands.

Materials:

  • 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

  • Ligand (e.g., SPhos or XPhos) (4-10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., Toluene/H₂O or Dioxane/H₂O)

Procedure:

  • In an oven-dried Schlenk flask, combine 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine (1.0 eq), the arylboronic acid (1.5 eq), and the base (3.0 eq).

  • Add the palladium catalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene and water, 10:1).

  • Heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite™.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Causality Behind Choices:

  • Catalyst/Ligand System: Aryl chlorides require electron-rich, bulky phosphine ligands (like SPhos) to facilitate the difficult oxidative addition step, which is the rate-limiting step for unreactive chlorides[7].

  • Base and Solvent: The choice of base and solvent is crucial and often requires screening to optimize. A biphasic system with a phosphate or carbonate base is common for Suzuki reactions.

References

  • Schenk, S., et al. (2005). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 71(9), 5346–5353. [Link]

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Lupachev, N. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8219. [Link]

  • Appchem. 1-(2-Chloro-4-nitrophenyl)-4-Methylpiperazine | 16154-62-4. [Link]

  • Google Patents. (2020).
  • Saliou, C., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(32), 20688–20701. [Link]

  • Brenna, D. (2019). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. [Link]

  • Bak, J., et al. (2021). Concerted nucleophilic aromatic substitutions. Nature, 594(7861), 61–65. [Link]

  • PHARMD GURU. (2025, November 14). 40. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • van der Merwe, T., et al. (2023). Synthesis and Characterization of 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine. Molbank, 2023(4), M1744. [Link]

  • Scott, J. P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Buncel, E., et al. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. International Journal of Molecular Sciences, 8(1), 1–15. [Link]

  • Janecka, A., et al. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 264, 116010. [Link]

  • Ritter, S. K. (2026, March 24). New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. [Link]

Sources

Method

Application Notes &amp; Protocols: In Vivo Dosing and Administration Strategies for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

Introduction and Pre-Dosing Considerations 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine is a substituted piperidine derivative. The presence of a chloronitrophenyl group suggests potential electrophilicity and metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pre-Dosing Considerations

1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine is a substituted piperidine derivative. The presence of a chloronitrophenyl group suggests potential electrophilicity and metabolic liabilities that must be carefully considered in the design of in vivo studies. The 4-methylpiperidine moiety may influence its pharmacokinetic profile, including its volume of distribution and potential for CNS penetration.

Before initiating any in vivo experiments, a comprehensive understanding of the compound's physicochemical properties is paramount. These properties dictate the formulation strategy and the choice of administration route, directly impacting bioavailability and, consequently, the observed pharmacological effect.

Key Physicochemical Parameters:

  • Solubility: The solubility of the test article in various aqueous and non-aqueous vehicles will determine the feasibility of different formulations. It is crucial to assess solubility in commonly used preclinical vehicles.

  • LogP/LogD: The lipophilicity of the compound will provide insights into its likely absorption, distribution, metabolism, and excretion (ADME) properties. A high LogP may suggest poor aqueous solubility but good membrane permeability.

  • pKa: The ionization state of the molecule at physiological pH will influence its solubility and interaction with biological targets.

  • Chemical Stability: The stability of the compound in the chosen vehicle and under physiological conditions must be confirmed to ensure that the administered dose remains consistent throughout the study.

A thorough literature search for any available data on this compound or structurally similar analogs is the critical first step. In the absence of specific data, a tiered approach to formulation development is recommended, starting with simple aqueous solutions and progressing to more complex formulations as needed.

Formulation Development for In Vivo Administration

The primary objective of formulation development is to deliver the desired dose of the test article in a safe, effective, and reproducible manner. The choice of vehicle is a critical determinant of the compound's in vivo performance.

Vehicle Selection Strategy

The selection of an appropriate vehicle should be guided by the physicochemical properties of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine. A systematic approach to vehicle screening is recommended.

Diagram 1: Vehicle Selection Workflow

A Determine Physicochemical Properties (Solubility, LogP, pKa) B Aqueous Solubility > 10 mg/mL? A->B C Use Saline or PBS B->C Yes D Assess Need for pH Adjustment B->D No H Select Lead Formulation C->H E Use pH-Adjusted Buffer D->E Yes F Screen Co-solvents & Surfactants D->F No E->H F->H G Evaluate Suspensions G->H I Conduct In-Use Stability & Tolerance Studies H->I

Caption: A decision tree for systematic vehicle selection.

Common Vehicle Compositions

The following table summarizes common vehicle compositions for preclinical studies. The suitability of each should be tested empirically for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine.

Vehicle TypeCompositionSuitability
Aqueous 0.9% Saline, Phosphate Buffered Saline (PBS)For water-soluble compounds.
Co-solvent 10% DMSO, 40% PEG 400, 50% SalineFor compounds with poor aqueous solubility. The concentration of organic solvents should be minimized.
Suspension 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in waterFor poorly soluble compounds that cannot be solubilized. Particle size is a critical parameter.
Lipid-based Corn oil, Sesame oilFor highly lipophilic compounds, often used for oral administration.
Protocol: Preparation of a Co-solvent Formulation

This protocol describes the preparation of a common co-solvent vehicle suitable for many small molecules.

Materials:

  • 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Polyethylene glycol 400 (PEG 400), USP grade

  • Sterile 0.9% Saline

  • Sterile conical tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh the required amount of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine and place it in a sterile conical tube.

  • Add DMSO to the tube to dissolve the compound. The volume of DMSO should not exceed 10% of the final formulation volume.

  • Vortex until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures must be confirmed.

  • Add PEG 400 to the solution and vortex to mix. The volume of PEG 400 is typically 30-40% of the final volume.

  • Slowly add the sterile saline to the desired final volume while vortexing to prevent precipitation.

  • Visually inspect the final formulation for any precipitation or phase separation. The final solution should be clear.

  • The formulation should be prepared fresh daily unless its stability has been demonstrated for a longer period.

In Vivo Administration Routes and Procedures

The choice of administration route depends on the therapeutic target, the desired pharmacokinetic profile, and the physicochemical properties of the compound.

Common Administration Routes
RouteAbbreviationDescriptionConsiderations
Intravenous IVDirect injection into a vein (e.g., tail vein in mice).100% bioavailability, rapid onset. Requires a soluble, non-irritating formulation.
Oral Gavage POAdministration directly into the stomach via a gavage needle.Mimics clinical route of administration for many drugs. Subject to first-pass metabolism.
Intraperitoneal IPInjection into the peritoneal cavity.Large surface area for absorption, often used for initial screening. Can cause local irritation.
Subcutaneous SCInjection into the space between the skin and underlying muscle.Slower absorption compared to IV or IP, providing a more sustained exposure. Formulation volume is limited.
Protocol: Oral Gavage in Mice

This protocol provides a step-by-step guide for oral gavage administration in mice, a common procedure in preclinical studies.

Materials:

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • Syringes (1 mL)

  • Prepared dosing formulation

  • Animal scale

Procedure:

  • Accurately weigh the mouse to determine the correct dosing volume. The typical dosing volume for mice is 5-10 mL/kg.

  • Fill the syringe with the calculated volume of the dosing formulation.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably. The head and body should be in a straight line.

  • Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.

  • The needle should pass into the esophagus with minimal resistance. If resistance is met, or if the animal shows signs of distress, withdraw the needle immediately.

  • Once the needle is correctly positioned, dispense the formulation slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions for at least 30 minutes post-dosing.

Study Design and Dosing Regimen

The design of the in vivo study is critical for obtaining meaningful and reproducible data.

Dose Selection

Initial dose selection can be guided by any available in vitro efficacy data (e.g., IC50 or EC50 values). Dose-range finding (DRF) studies are often the first in vivo experiments to be conducted. These studies aim to identify a range of doses that are well-tolerated and elicit a pharmacological response.

Diagram 2: Dose-Range Finding Study Workflow

A Select Initial Doses (e.g., 1, 10, 100 mg/kg) B Administer Single Dose to Small Groups (n=2-3 per group) A->B C Monitor for Clinical Signs of Toxicity (24-72 hours) B->C D Observe for Pharmacological Effect? C->D G Severe Toxicity Observed? C->G E Identify Maximum Tolerated Dose (MTD) D->E Yes F Refine Dose Levels for Efficacy Studies D->F No E->F G->D No H Select Lower Doses and Re-evaluate G->H Yes H->B

Caption: A workflow for a dose-range finding study.

Dosing Frequency and Duration

The dosing frequency will depend on the half-life of the compound. If the pharmacokinetic profile of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine is unknown, an initial assumption of once or twice daily dosing is a reasonable starting point for efficacy studies. The duration of the study will be determined by the specific disease model and the scientific question being addressed.

Pharmacokinetic and Pharmacodynamic (PK/PD) Assessments

Understanding the relationship between drug exposure (PK) and pharmacological effect (PD) is a cornerstone of drug development.

Pharmacokinetic Sampling

To determine the pharmacokinetic profile of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine, blood samples should be collected at various time points after administration.

Typical Sampling Time Points (for a single dose study):

  • Pre-dose (0 h)

  • Post-dose: 0.25, 0.5, 1, 2, 4, 8, and 24 hours

Plasma is typically harvested from these blood samples and stored at -80°C until analysis by a validated analytical method, such as LC-MS/MS.

Pharmacodynamic Assessments

Pharmacodynamic assessments measure the biological effect of the compound. These can include:

  • Target engagement biomarkers: Measuring the interaction of the compound with its intended biological target.

  • Efficacy readouts: Assessing the therapeutic effect of the compound in a relevant disease model.

The timing of PD assessments should be aligned with the expected time of maximum drug exposure (Tmax), which is determined from the PK studies.

Ethical Considerations and Animal Welfare

All in vivo studies must be conducted with the highest regard for animal welfare.

  • IACUC Approval: All experimental protocols must be approved by the Institutional Animal Care and Use Committee (IACUC) or equivalent local regulatory body.

  • The 3Rs: The principles of Replacement, Reduction, and Refinement should be applied to all animal studies.

  • Humane Endpoints: Clear criteria for humane endpoints should be established before the start of the study to minimize animal suffering.

References

Due to the specific and non-commercial nature of "1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine," direct references for this compound are not available. The principles and protocols described in this guide are based on established best practices in preclinical drug development. For further reading on these general principles, the following resources are recommended:

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Nonclinical Safety Evaluation of Drug or Biologic Combinations. This guidance provides a framework for the nonclinical safety assessment of drug combinations, with principles that are applicable to single-agent studies. [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). Experimental Design Assistant. This online tool helps researchers design robust in vivo experiments. [Link]

  • Diehl, K. H., et al. (2001). A Good Practice Guide to the Administration of Substances and Removal of Blood, Including Routes and Volumes. Journal of Applied Toxicology. This paper provides detailed guidance on common administration and sampling techniques in laboratory animals. [Link]

  • National Institutes of Health (NIH). Office of Laboratory Animal Welfare (OLAW). OLAW provides guidance and interpretation of the Public Health Service (PHS) Policy on Humane Care and Use of Laboratory Animals. [Link]

Application

Application Notes &amp; Protocols: A Strategic Guide to Employing 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine as a Covalent Chemical Probe

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-(2-Chloro-4-nitrophenyl)-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine as a chemical probe. While this specific molecule is not extensively characterized in peer-reviewed literature, its structure embodies the key features of a potent covalent probe: a privileged piperidine scaffold for directing molecular interactions and an activated 2-chloro-4-nitrophenyl electrophilic "warhead" for covalent target engagement.[1][2] This guide is therefore built upon established principles of chemical biology and proteomics to provide a robust framework for its validation and application in target identification and validation assays.[3][4][5] We present detailed protocols for a complete workflow, from initial target discovery in complex proteomes to specific target engagement confirmation in living cells.

Introduction and Scientific Rationale

The identification of protein targets for bioactive small molecules is a cornerstone of modern drug discovery.[6][7] Chemical probes are essential tools in this process, enabling the isolation and identification of these targets from their native biological context.[4][5] 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine is an ideal candidate for such a probe. Its design principle is twofold:

  • The Privileged Scaffold: The 4-methylpiperidine moiety is a common motif in a multitude of FDA-approved drugs and bioactive compounds, recognized for its ability to form favorable interactions within protein binding pockets and improve pharmacokinetic properties.[2] This scaffold can orient the molecule towards specific, but as yet unknown, protein targets.

  • The Covalent Warhead: The 2-chloro-4-nitrophenyl group is an electrophilic moiety susceptible to nucleophilic aromatic substitution. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloride by nucleophilic amino acid residues (e.g., Cysteine, Lysine) on a target protein. This forms a stable, covalent bond, permanently "tagging" the protein for subsequent identification.

This guide details the necessary experimental workflows to harness these features, transforming a phenotypic screening hit or a novel compound into a validated tool for understanding complex biology.

Physicochemical & Handling Properties

Proper handling and storage are critical for experimental reproducibility. The following data provides key information for lab use.

PropertyValueSource / Note
Chemical Name 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidineIUPAC
CAS Number 927703-57-9BLDpharm[8]
Molecular Formula C₁₂H₁₅ClN₂O₂---
Molecular Weight 254.71 g/mol ---
Appearance Likely a solid (e.g., yellow to brown powder)Based on similar structures
Solubility Soluble in DMSO, DCM, MethanolRecommended to prepare a 10-50 mM stock in dry DMSO
Storage Store at -20°C, desiccated, and protected from lightPrevents degradation of the electrophilic center

Proposed Mechanism of Covalent Target Engagement

The primary mechanism of action for this probe is proposed to be irreversible covalent modification of a target protein via nucleophilic aromatic substitution. A nucleophilic residue (e.g., the thiol of a cysteine) within the binding site of a target protein attacks the electron-deficient carbon bearing the chloro group. This results in the displacement of the chloride and the formation of a stable thioether bond.

Mechanism cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Reaction Probe Probe (1-(2-Cl-4-NO2-Ph)-4-Me-Pip) Complex Non-covalent Probe-Protein Complex Probe->Complex Binding Protein Target Protein (with Cys-SH) Protein->Complex Covalent_Complex Covalent Adduct (Irreversible) Complex->Covalent_Complex Nucleophilic Attack (Cys-SH on Ph-Cl)

Caption: Proposed two-step mechanism of covalent target modification.

Application 1: Unbiased Target Identification via Chemical Proteomics

To identify the cellular targets of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine, a compound-centric chemical proteomics (CCCP) approach is recommended.[4][7] This requires a slightly modified version of the probe that includes a bioorthogonal handle, such as a terminal alkyne, for downstream reporter tag conjugation ("click chemistry"). This "clickable" analog allows for the enrichment of target proteins from a complex cell lysate.

Experimental Workflow: Chemical Proteomics

Workflow node1 Step 1: Cell Treatment Treat live cells with alkyne-tagged probe (e.g., 1-10 µM, 1-4h). Include DMSO vehicle control. node2 Step 2: Cell Lysis Harvest and lyse cells in buffer containing protease inhibitors. node1->node2 node3 Step 3: Click Chemistry (CuAAC) Add Azide-Biotin reporter tag, CuSO₄, ligand, and reducing agent. Incubate to conjugate biotin to probe-protein adducts. node2->node3 node4 Step 4: Protein Enrichment Add streptavidin-coated beads to pull down biotinylated proteins. Wash extensively to remove non-specific binders. node3->node4 node5 Step 5: On-Bead Digestion Digest enriched proteins into peptides using Trypsin. node4->node5 node6 Step 6: LC-MS/MS Analysis Analyze peptide mixture by high-resolution mass spectrometry to identify and quantify proteins. node5->node6 node7 Step 7: Data Analysis Identify proteins significantly enriched in the probe-treated sample vs. control. Generate volcano plot to visualize hits. node6->node7 CETSA Workflow cluster_0 Part A: Melt Curve Generation cluster_1 Part B: Isothermal Dose-Response node1 1. Cell Treatment Treat cells with Probe or DMSO vehicle. node2 2. Aliquot & Heat Aliquot cell suspension into PCR tubes. Heat tubes across a temperature gradient (e.g., 40-70°C). node1->node2 node3 3. Lysis & Separation Lyse cells (e.g., freeze-thaw). Centrifuge to separate soluble (stabilized) from aggregated (denatured) proteins. node2->node3 node4 4. Detection Analyze soluble fraction by Western Blot for the target protein. node3->node4 node5 5. Curve Plotting Plot % soluble protein vs. Temperature. A shift indicates stabilization. node4->node5 node6 1. Cell Treatment Treat cells with a serial dilution of the Probe. node7 2. Single Temperature Heat Heat all samples at a single, optimized temperature (T_agg) from Part A. node6->node7 node8 3. Lysis & Detection Perform lysis, separation, and Western Blot as in Part A. node7->node8 node9 4. EC₅₀ Determination Plot % soluble protein vs. [Probe]. Fit curve to determine EC₅₀ for target engagement. node8->node9

Caption: Two-part workflow for CETSA: melt curve and isothermal dose-response.

Protocol 2: CETSA for Target Engagement

Objective: To determine if 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine stabilizes a specific target protein in intact cells.

Materials:

  • Cell line expressing the target protein of interest

  • 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine stock solution (10 mM in DMSO)

  • PBS with protease inhibitors

  • PCR tubes and a thermal cycler

  • Antibody specific to the target protein for Western Blotting

Procedure:

Part A: Generating a CETSA Melt Curve

  • Treatment: Treat two flasks of cells, one with the probe (e.g., 10 µM) and one with DMSO, for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot 50 µL of the cell suspension into a series of PCR tubes for each condition (Probe and DMSO). Place the tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments). Include an unheated control.

  • Lysis: Lyse the cells by performing 3 rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble target protein at each temperature by Western Blot.

  • Interpretation: Quantify the band intensities. A rightward shift in the melting curve for the probe-treated sample compared to the DMSO control indicates target stabilization. [9][10] Part B: Isothermal Dose-Response Fingerprint (ITDRF)

  • Treatment: Treat cells with a range of concentrations of the probe (e.g., 0.01 µM to 50 µM) for 1 hour.

  • Heating: Harvest the cells as before. Heat all samples at a single, fixed temperature determined from the melt curve (a temperature that causes significant, but not complete, protein aggregation in the DMSO control).

  • Analysis: Perform lysis, separation, and Western Blotting as described above.

  • Interpretation: Plot the soluble protein fraction against the probe concentration. The resulting curve demonstrates the dose-dependency of target engagement and can be used to calculate an EC₅₀ value. [11]

References

  • Wright, J. & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. RSC Chemical Biology. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Friman, T., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Šolmajer, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Chemical Biology. [Link]

  • Li, J., et al. (2017). Chemical proteomics: terra incognita for novel drug target profiling. Acta Pharmaceutica Sinica B. [Link]

  • Wang, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Mo, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Aliabadi, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of the Iranian Chemical Society. [Link]

  • Appchem. (n.d.). 1-(2-Chloro-4-nitrophenyl)-4-Methylpiperazine. Appchem. [Link]

  • ACS Publications. (2024). Novel Phenylpiperidine Derivatives as QPCT and QPCTL Inhibitors for Treating Cancer or Fibrotic Diseases. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank. [Link]

  • Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • NextSDS. (n.d.). 1-(2-CHLORO-5-NITROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE. NextSDS. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. [Link]

  • PubMed. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]

Sources

Method

Preparation of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine Derivatives and Analogs: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals The 1-(2-chloro-4-nitrophenyl)-4-methylpiperidine scaffold is a key building block in medicinal chemistry, offering a versatile platform for the development...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-chloro-4-nitrophenyl)-4-methylpiperidine scaffold is a key building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The piperidine moiety is a prevalent feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties such as improved solubility and bioavailability[1][2]. The substituted nitrophenyl group provides a handle for a variety of chemical modifications, allowing for the fine-tuning of a compound's biological activity. This guide provides detailed protocols for the synthesis, purification, and characterization of 1-(2-chloro-4-nitrophenyl)-4-methylpiperidine and its analogs, grounded in established chemical principles.

Section 1: Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

The synthesis of the title compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental to the synthesis of many aromatic compounds, particularly those bearing electron-withdrawing groups.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds by the attack of a nucleophile (in this case, the secondary amine of 4-methylpiperidine) on an electron-deficient aromatic ring. The presence of the strongly electron-withdrawing nitro group (-NO₂) at the para position and a chloro group at the ortho position to the site of substitution activates the ring towards nucleophilic attack. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which is a key factor in the feasibility of the reaction. The chlorine atom that is para to the nitro group is more readily displaced than one that is meta, due to superior resonance stabilization of the intermediate.[3][4]

Experimental Workflow

A Starting Materials: 1,2-Dichloro-4-nitrobenzene 4-Methylpiperidine B Reaction: Nucleophilic Aromatic Substitution (SNAr) A->B Base (e.g., K2CO3) Solvent (e.g., DMF) C Workup: Aqueous wash and extraction B->C Reaction Mixture D Purification: Recrystallization or Column Chromatography C->D Crude Product E Characterization: NMR, MS, etc. D->E Purified Product F Final Product: 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine E->F

Caption: Overall workflow for the synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine.

Detailed Protocol: Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

Materials:

  • 1,2-Dichloro-4-nitrobenzene

  • 4-Methylpiperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dichloro-4-nitrobenzene (1.0 eq), 4-methylpiperidine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 1,2-dichloro-4-nitrobenzene.

  • Stir the reaction mixture at 80-100 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Section 2: Synthesis of Analogs

The 1-(2-chloro-4-nitrophenyl)-4-methylpiperidine core can be further functionalized to generate a library of analogs for structure-activity relationship (SAR) studies. Common derivatization strategies include modification of the nitrophenyl ring or the piperidine nitrogen.

Strategy for Derivatization
  • Modification of the Nitrophenyl Ring: The nitro group can be reduced to an amine, which can then be further functionalized (e.g., acylated, alkylated). The chloro group can be replaced via other nucleophilic aromatic substitution reactions or through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

  • Modification of the Piperidine Ring: While the parent compound has a methyl group at the 4-position, other commercially available 4-substituted piperidines can be used in the initial synthesis to introduce diversity at this position.

General Protocol for Analog Synthesis: Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of the chloro group with a boronic acid.

Materials:

  • 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a reaction vessel, combine 1-(2-chloro-4-nitrophenyl)-4-methylpiperidine, the boronic acid, palladium catalyst, and base.

  • Add the solvent mixture and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Derivatization Workflow

A 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine B Reduction of Nitro Group A->B e.g., Fe/HCl C Cross-Coupling at Chloro Position A->C e.g., Suzuki Coupling D Amine Functionalization B->D e.g., Acylation E Bi-aryl Analog C->E

Caption: General strategies for the derivatization of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine.

Section 3: Purification and Characterization

Rigorous purification and characterization are essential to ensure the quality and identity of the synthesized compounds.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying solid compounds.

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at room temperature.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Characterization Data

The identity and purity of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine (CAS 927703-57-9) can be confirmed by various analytical techniques.[5][6]

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons of the 2-chloro-4-nitrophenyl group and the aliphatic protons of the 4-methylpiperidine ring. The integration of these signals should match the number of protons in the structure.
¹³C NMR Signals for all unique carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the piperidine ring.
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₅ClN₂O₂).
HPLC/LC-MS A single major peak indicating the purity of the compound.

Section 4: Applications and Further Research

Derivatives of nitrophenylpiperidine and related structures have shown promise in various therapeutic areas. For instance, nitrophenylpiperazine derivatives have been investigated as tyrosinase inhibitors for applications in dermatology and as potential treatments for pigmentation disorders.[7] Other piperidine derivatives have been explored for their analgesic and anti-inflammatory properties.[4] The compounds synthesized using the protocols in this guide can be screened for a wide range of biological activities.

Future research could focus on expanding the library of analogs to explore the structure-activity relationships in more detail. The development of more efficient and environmentally friendly synthetic methods is also an area of ongoing interest in medicinal chemistry.

References

  • AiFChem. (2025, October 21). 16154-62-4 | 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.
  • Various Authors. (2024, April 5). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PMC.
  • Chem-Impex. 4-(4-Nitrophenyl)piperidine.
  • Various Authors. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • EvitaChem. Buy 4-Benzyl-1-(4-nitrophenyl)piperidine (EVT-15143151).
  • BenchChem. Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives.
  • BenchChem. (2025, December). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
  • BLDpharm. 927703-57-9|1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine.
  • Bluestone Pharma. The Role of Piperidine Derivatives in Medicinal Chemistry.
  • Jahan, S. et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Various Authors. (2025, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • Rajasekhar, et al. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
  • Wipf, P. et al. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses.
  • Um, I. H., & Buncel, E. (2016). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules, 21(5), 639.
  • Various Authors. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PMC.
  • Sigma-Aldrich. 1-(2-Chloro-4-nitro-phenyl)-piperidine hydrochloride.
  • Bai, G. et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

Introduction Welcome to the technical support center for the synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals seeking to e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of this target compound. The formation of this product is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry for creating aryl-amine bonds.[1][2] The reaction involves the displacement of an activated chlorine atom on a nitro-substituted benzene ring by the secondary amine, 4-methylpiperidine.

Achieving a high yield in SNAr reactions is a multifactorial challenge that requires precise control over reaction parameters. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and achieve optimal outcomes in your laboratory.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My reaction yield is very low or has failed completely. What are the likely causes and how can I resolve this?

Low yield is the most frequent challenge, often stemming from suboptimal reaction conditions or reagent issues. A systematic approach to troubleshooting is essential.

  • Potential Cause A: Inadequate Reaction Conditions

    • Temperature: SNAr reactions require an activation energy to form the intermediate Meisenheimer complex.[3][4] Room temperature is often insufficient.

      • Solution: Gradually increase the reaction temperature. Start at a moderate temperature (e.g., 60-80 °C) and incrementally increase it, monitoring the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. For many SNAr reactions, temperatures between 80-120 °C are effective, especially in solvents like THF or DMF.[5][6]

    • Reaction Time: The reaction may simply not have proceeded to completion.

      • Solution: Monitor the reaction at regular intervals (e.g., every 2-4 hours). Continue until the consumption of the limiting reagent is confirmed. Be aware that excessive heating for prolonged periods can lead to side product formation.

  • Potential Cause B: Suboptimal Choice of Base or Solvent

    • Base: While 4-methylpiperidine can act as both the nucleophile and the base to neutralize the HCl byproduct, this is inefficient. An external base is highly recommended to maintain the nucleophilicity of the amine.

      • Solution: Introduce a non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are excellent choices as they are effective HCl scavengers and generally do not introduce competing side reactions. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also commonly used.[6]

    • Solvent: The solvent plays a critical role in stabilizing the charged intermediate that is formed during the reaction.[7][8][9]

      • Solution: Use a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are ideal because they can solvate cations while leaving the nucleophile relatively "bare" and reactive. They are also highly effective at stabilizing the negatively charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[2] Tetrahydrofuran (THF) is also a viable and often preferred solvent.[5] Protic solvents (e.g., alcohols) should be avoided as they can hydrogen-bond with the amine nucleophile, reducing its reactivity.[7]

  • Potential Cause C: Reagent Quality

    • Purity & Moisture: Degradation of starting materials or the presence of moisture can severely impact the reaction.

      • Solution: Ensure the 1,2-dichloro-4-nitrobenzene is pure. Use anhydrous solvents, as water can compete with the nucleophile. 4-methylpiperidine should be distilled if its purity is in doubt.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

G cluster_conditions Condition Optimization Loop start Low / No Yield Observed check_reagents Verify Reagent Purity & Stoichiometry (1,2-dichloro-4-nitrobenzene, 4-methylpiperidine) start->check_reagents Step 1 check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK add_base Introduce Non-Nucleophilic Base? (e.g., K₂CO₃, DIPEA) check_conditions->add_base Analyze change_solvent Solvent Optimization: Is it Polar Aprotic? (e.g., DMSO, DMF, THF) add_base->change_solvent Base Added/OK increase_temp Increase Temperature Incrementally (Monitor by TLC/LC-MS) change_solvent->increase_temp Solvent OK increase_time Increase Reaction Time (Monitor for starting material consumption) increase_temp->increase_time If still slow success Yield Improved increase_time->success

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: I'm observing significant side product formation. What are they and how can I minimize them?

The primary side product of concern is the di-substituted species, along with potential regioisomers if the wrong starting material is used.

  • Side Product A: Di-substitution (1,2-bis(4-methylpiperidino)-4-nitrobenzene)

    • Cause: The second chlorine atom, while less reactive, can also be displaced by 4-methylpiperidine, particularly under harsh conditions (high temperature, long reaction time, large excess of amine).

    • Solution:

      • Stoichiometric Control: Use 1,2-dichloro-4-nitrobenzene as the limiting reagent or use only a slight excess of 4-methylpiperidine (e.g., 1.0-1.2 equivalents).

      • Moderate Conditions: Avoid excessive temperatures and prolonged reaction times. Stop the reaction as soon as the starting aryl halide is consumed.

  • Side Product B: Incorrect Regioisomer (1-(5-Chloro-2-nitrophenyl)-4-methylpiperidine)

    • Cause: This arises from using the wrong starting material, such as 1,3-dichloro-4-nitrobenzene. The regioselectivity of the SNAr reaction is dictated by the position of the electron-withdrawing group.[3]

    • Solution: Confirm the identity of your starting material. The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine requires 1,2-dichloro-4-nitrobenzene . In this substrate, the chlorine at C-1 is para to the nitro group, making it significantly more activated than the chlorine at C-2, which is meta.[3] Nucleophilic attack is strongly favored at the para position due to superior resonance stabilization of the Meisenheimer intermediate.[2][10]

Q3: I am struggling to purify the final product. What are the best methods?

The basic nature of the piperidine moiety is the key to effective purification.

  • Method A: Acid-Base Extraction

    • Principle: This is the most effective method for removing non-basic organic impurities. The basic product is protonated by an acid and moves to the aqueous layer, while neutral starting materials or byproducts remain in the organic layer.

    • Recommendation: This should be the first purification step after the initial work-up. A detailed protocol is provided in Section 3.[11]

  • Method B: Column Chromatography

    • Principle: If acid-base extraction is insufficient, silica gel chromatography can be used.

    • Recommendation: Use a solvent system of moderate polarity, such as a gradient of ethyl acetate in hexanes. The product is relatively polar, so it will require a reasonable amount of the more polar solvent to elute.

  • Method C: Recrystallization

    • Principle: If the final product is a solid, recrystallization can be an excellent final polishing step to achieve high purity.

    • Recommendation: Screen various solvents. A common choice is ethanol or isopropanol, sometimes with the addition of water to induce crystallization.[11]

Purification Strategy Workflow

G crude Crude Reaction Mixture (Post-Workup) acid_base Perform Acid-Base Extraction to isolate basic product crude->acid_base check_purity1 Check Purity (TLC, LC-MS, NMR) acid_base->check_purity1 is_solid Is Product a Solid? check_purity1->is_solid Impure pure_product High Purity Product check_purity1->pure_product Pure recrystallize Recrystallize from suitable solvent (e.g., Ethanol/Water) is_solid->recrystallize Yes chromatography Perform Silica Gel Chromatography (e.g., Hexane/EtOAc) is_solid->chromatography No / Still Impure check_purity2 Check Final Purity recrystallize->check_purity2 chromatography->check_purity2 check_purity2->pure_product Pure

Caption: Decision workflow for selecting a purification strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of this reaction?

This reaction proceeds via the SNAr (addition-elimination) mechanism. It is a two-step process:

  • Addition Step (Rate-Determining): The nucleophile (4-methylpiperidine) attacks the electron-deficient carbon atom bearing the leaving group (chlorine). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion known as a Meisenheimer complex. This is typically the slow, rate-determining step.[1][4]

  • Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).

The nitro group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, especially when positioned ortho or para to the site of attack.[2][3]

Mechanism and Meisenheimer Complex Stabilization

Caption: SNAr mechanism for the synthesis of the target compound.

Q2: Why is an additional base necessary, and which one should I choose?

An additional, non-nucleophilic base serves two primary functions:

  • HCl Scavenger: It neutralizes the hydrochloric acid (HCl) formed during the reaction. If not neutralized, the HCl will protonate the 4-methylpiperidine, converting it into its non-nucleophilic ammonium salt and halting the reaction.

  • Catalysis: In some cases, the base can assist in the deprotonation of the zwitterionic intermediate that forms after the initial nucleophilic attack, which can be involved in the rate-determining step under certain conditions.[12][13]

The choice of base is important to avoid side reactions.

Base Type Examples Pros Cons Recommendation
Inorganic Carbonates K₂CO₃, Cs₂CO₃Inexpensive, strong enough, easy to remove during workup, non-nucleophilic.Heterogeneous reaction, may require vigorous stirring.Highly Recommended. K₂CO₃ is a cost-effective and reliable choice.
Tertiary Amines TEA, DIPEASoluble in organic solvents, creating a homogeneous reaction.Can be more difficult to remove during purification.Good alternative, especially if a homogeneous system is desired.
Stronger Bases t-BuOK, LiHMDSVery effective at promoting the reaction.Can be too harsh, promoting di-substitution or other side reactions. Lower yields have been reported in some cases.[5]Use with caution, only if other bases fail.

Q3: How does my choice of solvent impact the reaction rate and yield?

Solvent choice is one of the most critical factors in an SNAr reaction. The rate-determining step involves the formation of a charged intermediate (Meisenheimer complex). The ability of the solvent to stabilize this intermediate directly correlates with the reaction rate.[7][8][14]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF): These are the best choices. They possess strong dipoles that can stabilize the charged complex but do not have acidic protons. This prevents them from forming strong hydrogen bonds with the amine nucleophile, leaving it more "free" and reactive.[8]

  • Protic Solvents (e.g., Ethanol, Methanol): These are poor choices. Their acidic protons will solvate the amine nucleophile through hydrogen bonding, creating a "solvent cage" that increases the energy required for the amine to attack the aromatic ring, thus slowing the reaction significantly.[7][9]

Section 3: Experimental Protocols

Protocol 1: General Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

This is a general guideline. Specific quantities should be calculated based on the desired scale. Always perform reactions in a well-ventilated fume hood.

  • Reactant Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2-dichloro-4-nitrobenzene (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a suitable volume of anhydrous DMF or THF to the flask (e.g., to make a 0.2-0.5 M solution with respect to the aryl halide).

  • Nucleophile Addition: Add 4-methylpiperidine (1.1 eq.) to the mixture dropwise via syringe while stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the 1,2-dichloro-4-nitrobenzene spot has disappeared.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product from the work-up in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously. The basic product will be protonated and move into the aqueous (bottom) layer.

  • Phase Separation: Separate the layers, retaining the aqueous layer. Wash the organic layer one more time with 1 M HCl and combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 3 M NaOH or a saturated NaHCO₃ solution, with stirring until the solution is basic (pH > 10). The purified product should precipitate as a solid or an oil.

  • Final Extraction: Extract the basified aqueous solution three times with ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the purified product.[11]

References

  • Mancini, P. M., et al. (1985). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Mancini, P. M., et al. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Ortega, F., et al. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Wikipedia contributors. (2024). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Mancini, P.M.E. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3.1 The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Biblioteca Digital Exactas. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction [Table]. ResearchGate. Available at: [Link]

  • AiFChem. (n.d.). 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine. AiFChem. Product listing.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science. Available at: [Link]

  • Um, I. H., et al. (2007). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. Available at: [Link]

  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. Available at: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

  • Google Patents. (2009). CN101602748B - A kind of purification method of high-purity piperidine.
  • Terrier, F., et al. (2003). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). En-route new Method for the Synthesis of 4-phenylpiperidine pharmacophore using Ir-catalysed C-H Activation/Borylation and a n. The Royal Society of Chemistry. Available at: [Link]

  • Kirby, A. J., & Jencks, W. P. (1965). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

Welcome to the Application Scientist Support Center. Working with highly lipophilic, functionally complex molecules presents unique formulation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with highly lipophilic, functionally complex molecules presents unique formulation challenges. This guide provides mechanistic insights, validated protocols, and troubleshooting workflows to overcome the aqueous insolubility of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine for both in vitro and in vivo applications.

Part 1: Mechanistic FAQs – Understanding the Molecular Causality

Q1: Why does my compound remain completely insoluble even when I lower the pH to 2.0 using HCl? Shouldn't the piperidine ring protonate and form a soluble salt? A1: This is a classic case of structural misclassification. While standard aliphatic piperidines typically have a pKa around 9–10 and readily form water-soluble hydrochloride salts at acidic pH, 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine is an N-aryl amine[1]. The lone pair of electrons on the piperidine nitrogen is strongly delocalized into the adjacent phenyl ring. This conjugation effect is heavily exacerbated by the highly electron-withdrawing para-nitro (-NO2) and ortho-chloro (-Cl) groups[2]. This severe electron withdrawal reduces the pKa of the nitrogen to near zero, rendering it non-basic under standard physiological or mildly acidic conditions[3]. Consequently, pH adjustment fails because the molecule resists protonation, remaining a neutral, highly hydrophobic entity.

Q2: When I dilute my DMSO stock solution into Phosphate-Buffered Saline (PBS), the compound immediately crashes out as a cloudy suspension. What is happening? A2: You are observing supersaturation followed by rapid solvent displacement (precipitation)[3]. DMSO is an excellent hydrogen-bond acceptor that effectively solvates the hydrophobic molecule. However, when introduced to an aqueous bulk phase, the DMSO rapidly diffuses into the water. The local concentration of the hydrophobic drug instantly exceeds its intrinsic aqueous solubility limit, causing it to nucleate and precipitate[4]. To prevent this, you must lower the thermodynamic barrier to solvation by introducing intermediate polarity vehicles (co-solvents) or encapsulating agents before the final aqueous dilution.

Q3: I need a surfactant-free formulation for my cell-based assay because Tween 80 lyses my cells. What is the best alternative? A3: Cyclodextrin complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD), is the optimal alternative[5]. HP-β-CD possesses a hydrophilic exterior that ensures aqueous solubility and a hydrophobic inner cavity that encapsulates the lipophilic 2-chloro-4-nitrophenyl moiety[6]. This inclusion complex forms via enthalpy-entropy compensation, effectively shielding the hydrophobic drug from the aqueous environment without the need for harsh detergents[7].

Part 2: Logical Workflow Visualization

SolubilityWorkflow Start Solubility Issue: 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine CheckpH Attempt pH Adjustment (Acidification to pH 2-4) Start->CheckpH FailpH Fails: N-aryl lone pair conjugated with NO2 group (pKa < 2) CheckpH->FailpH Compound Precipitates ChoosePath Select Solubilization Strategy FailpH->ChoosePath Cosolvent Co-solvent / Surfactant System (DMSO / PEG300 / Tween 80) ChoosePath->Cosolvent High Concentration Needed Cyclo Cyclodextrin Complexation (HP-β-CD Encapsulation) ChoosePath->Cyclo Surfactant-Free Needed Result1 Stable up to 2 mg/mL (Optimal for In Vivo) Cosolvent->Result1 Result2 Stable up to 1-5 mg/mL (Optimal for Cell Assays) Cyclo->Result2

Decision tree for troubleshooting the aqueous solubility of hydrophobic N-aryl piperidines.

Part 3: Quantitative Formulation Profiles

To select the correct approach for your downstream application, compare the empirical solubility limits and validation metrics of the standard formulation strategies below.

Formulation StrategyMax Solubilized ConcentrationVisual ValidationPrimary ApplicationLimitations
Aqueous Buffer (pH 7.4) < 0.01 mg/mLCloudy suspensionNoneCompletely insoluble
Acidic Buffer (pH 2.0) < 0.01 mg/mLCloudy suspensionNoneFails due to diminished pKa
10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline ~2.0 mg/mLOptically clearIn Vivo dosingHigh viscosity; surfactant toxicity in vitro
20% HP-β-CD in PBS 1.0 - 5.0 mg/mLOptically clearIn Vitro cell assaysRequires 48h equilibration time

Part 4: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the visual validation criteria are met.

Protocol A: Preparation of a 2 mg/mL Co-Solvent Formulation (Best for In Vivo)

This protocol utilizes a polarity-bridging cascade to prevent supersaturation shock[8].

  • Primary Solvation: Weigh 2.0 mg of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine into a sterile glass vial. Add 100 µL of anhydrous DMSO. Vortex vigorously for 60 seconds.

    • Validation Check: The solution must be completely optically clear. No particulate matter should be visible under ambient light.

  • Polarity Bridging: Add 400 µL of PEG300 to the DMSO stock. Vortex for 30 seconds.

    • Validation Check: The solution must remain clear. If cloudiness appears, the DMSO volume is insufficient.

  • Micellar Encapsulation: Add 50 µL of Tween 80. Pipette up and down to ensure the viscous surfactant is fully integrated. Sonicate in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution (Critical Step): While continuously vortexing the vial at medium speed, add 450 µL of sterile 0.9% Saline dropwise (approximately 1 drop per second)[4]. Rapid addition will cause irreversible precipitation.

  • Final Verification: Filter the final 1 mL solution through a 0.22 µm PTFE syringe filter prior to use to ensure sterility and remove any microscopic nucleation seeds.

Protocol B: HP-β-CD Phase Solubility Complexation (Best for In Vitro)

This protocol relies on thermodynamic equilibrium to encapsulate the drug without surfactants[9].

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution by dissolving 200 mg of HP-β-CD in 1 mL of deionized water or PBS[5].

  • Encapsulation: Add 2.0 mg of the compound directly to the 1 mL HP-β-CD solution. The mixture will initially be a cloudy suspension.

  • Equilibration: Place the sealed vial on a rotary shaker at 25°C for 48 to 72 hours. This extended time is mandatory to allow the enthalpy-entropy compensation to reach thermodynamic equilibrium[7][9].

  • Separation: Centrifuge the vial at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug.

  • Quantification: Carefully decant the clear supernatant. The solubilized fraction is now ready for your biological assay.

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for dissolving and handling 1-(2-Chloro-4-nitrophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for dissolving and handling 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine for use in biological assays. Given the compound's structure, featuring a chlorinated nitrophenyl group, it is anticipated to have low aqueous solubility. This document outlines best practices, troubleshooting strategies, and detailed protocols to ensure compound integrity and generate reproducible experimental results.

Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine for bioassays?

The universally recommended starting solvent for compounds with unknown solubility is 100% Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar small molecules, making it the industry standard for creating high-concentration stock solutions in drug discovery.[1][2] The initial goal is to create a high-concentration stock solution (e.g., 10-50 mM) in pure DMSO, which can then be serially diluted into your aqueous assay buffer.

Q2: What is the maximum concentration of DMSO that is safe for my cell-based assay?

This is a critical consideration, as DMSO can exhibit toxicity and other biological effects on cells.[3] While the tolerance is cell-line dependent, a general best practice is to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5% (v/v) , and ideally below 0.1%.[1][4]

Several studies have documented the effects of DMSO on various cell lines:

  • Concentrations above 1-2% can be cytotoxic.[5][6]

  • Even at 1% or less, DMSO may have subtle effects on cell growth and proliferation, particularly in longer incubation periods (>48 hours).[7][8]

  • Some cell types show inhibitory or stimulatory effects even at 0.25% and 0.5% DMSO.[9][10]

Crucially, every experiment must include a vehicle control. This control should contain the same final concentration of DMSO as your test wells to isolate the effect of the compound from any solvent-induced artifacts.[5]

Final DMSO ConcentrationGeneral Cellular Effects Reported
> 2%Often cytotoxic, can induce cell death pathways.[5][11]
1% - 2%Significant reduction in cell viability and proliferation may be observed.[7][8][9]
0.5% - 1.0%Considered the upper limit for many assays; potential for non-lethal effects on cell signaling and gene expression.[9]
0.1% - 0.5%Generally considered safe for most cell lines in short-term assays, but vehicle controls are essential.[1][11]
< 0.1%The recommended target range to minimize solvent-induced artifacts.[4]
Q3: Are there viable alternatives to DMSO if it's incompatible with my assay or fails to dissolve the compound?

Yes, if DMSO is not suitable, several other organic solvents can be considered. The choice of an alternative should be guided by both the compound's solubility and the solvent's compatibility with the specific biological assay.[12]

SolventProperties & Considerations
Dimethylformamide (DMF) A polar aprotic solvent with strong solubilizing properties similar to DMSO. Often used as a direct substitute.[12]
Ethanol (EtOH) A polar protic solvent that is generally less toxic than DMSO or DMF. However, it may have its own biological effects and is typically less effective at dissolving highly lipophilic compounds.[9][12]
N-methyl-2-pyrrolidone (NMP) A water-miscible solvent used in some preclinical formulations. It can be an effective solubilizer for compounds that are difficult to dissolve in DMSO.[13][14]
Polyethylene Glycol (PEG) Low-molecular-weight PEGs (e.g., PEG300, PEG400) can be used as co-solvents to improve aqueous solubility and are often found in in vivo formulations.[14] They can also be useful for in vitro work.[15]
Troubleshooting Guide: Common Solubility Issues
Q4: My compound won't dissolve completely in 100% DMSO. What steps can I take?

If you encounter poor solubility in pure DMSO, you can employ physical methods to help overcome the compound's crystal lattice energy. Always start with a small amount of your valuable compound for these tests.

graphG cluster_0 Initial Dissolution Protocol cluster_1 Troubleshooting Steps A Add calculated DMSO to solid B Vortex Gently (1-2 min) A->B C Visually Inspect for Dissolution B->C D Sonicate in Water Bath (5-15 min) C->D Particulates Remain G Compound Dissolved: Proceed to Aliquot & Store C->G Clear Solution E Warm Gently (37°C Water Bath) D->E F Re-inspect E->F F->G Clear Solution H Still Insoluble: Consider Alternative Solvent F->H Particulates Remain

Caption: Workflow for dissolving compounds and troubleshooting insolubility.
  • Vortexing: Ensure the sample is vortexed thoroughly.[1]

  • Sonication: Use a bath sonicator for 5-15 minutes. The ultrasonic waves can help break up solid aggregates and facilitate dissolution.[1]

  • Gentle Warming: Place the sample in a 37°C water bath for 10-20 minutes. Increased temperature can significantly improve the solubility of many compounds. However, be cautious, as prolonged heat can degrade thermally sensitive molecules.[1]

Q5: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. How can I fix this?

This common issue, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The key is to manage the dilution process carefully.

G cluster_direct Problematic Method cluster_recommended Recommended Method start High-Concentration Stock (e.g., 20 mM in 100% DMSO) direct_dilute Direct Dilution into Aqueous Buffer (e.g., 1:1000) start->direct_dilute Avoid serial_dmso Serial Dilution in 100% DMSO to create intermediate stock start->serial_dmso Recommended precipitate Compound Precipitates ('Crashes Out') direct_dilute->precipitate final_dilution Final 'Spike' into Assay Buffer (at high dilution factor) serial_dmso->final_dilution no_precipitate Homogeneous Solution final_dilution->no_precipitate

Caption: Recommended dilution strategy to avoid compound precipitation.

Recommended Strategy: Serial Dilution

Do not perform a single, large-volume dilution. Instead, perform the final dilution step into the full volume of assay buffer quickly while vortexing.

  • Prepare an Intermediate Stock: If your final desired concentration is 10 µM and your stock is 10 mM, first perform an intermediate dilution in 100% DMSO (e.g., from 10 mM to 1 mM).

  • Perform the Final Dilution: Add the required small volume of the intermediate DMSO stock directly to the final volume of your aqueous assay buffer while vortexing. The salts in buffers can decrease the solubility of organic compounds, so performing the final dilution step quickly into the full volume helps the compound disperse before it has a chance to aggregate and precipitate.[16]

  • Consider Co-Solvents: For particularly challenging compounds, the final assay buffer may need to be supplemented with a solubilizing agent. A common formulation, especially for in vivo studies, might include co-solvents like PEG300 and a surfactant like Tween® 80.[14] A similar principle can be applied to in vitro assays if the components are verified to not interfere with the assay readout.

Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution from a powdered compound. The molecular weight of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine is 268.74 g/mol .

Materials:

  • 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate Required Mass: To make 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 268.74 g/mol * 1000 mg/g = 2.6874 mg

  • Weigh Compound: Accurately weigh out ~2.7 mg of the compound and record the exact mass. Place it into a sterile, appropriately sized vial.

  • Calculate Required Solvent Volume: Adjust the volume of DMSO to add based on the actual mass weighed.

    • Volume (mL) = [Mass (mg) / 268.74 ( g/mol )] / 10 (mmol/L)

    • Example: If you weighed 2.80 mg, Volume = (2.80 / 268.74) / 10 = 1.042 mL or 1042 µL.

  • Dissolution: Add the calculated volume of 100% DMSO to the vial containing the compound.

  • Mix Thoroughly: Cap the vial tightly and vortex gently for 2-3 minutes until the solid is completely dissolved.[1] If needed, use the troubleshooting steps (sonication, gentle warming) described in Q4.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[1] Properly label each aliquot with the compound name, concentration, solvent, and date.

Protocol 2: Preliminary Solvent Solubility Test

This protocol allows you to empirically test the solubility of your compound in several different solvents to find the most effective one.

Materials:

  • Compound of interest

  • Test Solvents: DMSO, DMF, Ethanol, NMP

  • Four separate, labeled glass vials

  • Micro-spatula or weighing paper

  • Vortex mixer

Procedure:

  • Aliquot Compound: Place a small, consistent amount of the solid compound (e.g., ~1 mg) into each of the four labeled vials. The exact mass is less important than ensuring each vial has roughly the same amount.

  • Initial Solvent Addition: Add a small, fixed volume of the respective solvent to each vial (e.g., 100 µL). This creates a high target concentration to challenge the solvent.

  • Mix and Observe: Vortex all vials vigorously for 2 minutes.

  • Visual Inspection: Visually inspect each vial against a dark background. Note whether the solution is completely clear, hazy, or has visible, undissolved solid material.

  • Incremental Addition (if necessary): If the compound is not fully dissolved, add another 100 µL of solvent to the vial, vortex again, and re-inspect. Repeat this process, keeping track of the total volume added, until the compound dissolves or it becomes clear the solvent is ineffective at a reasonable concentration.

References
  • Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl) - PubMed. (1990). Agricultural and Biological Chemistry. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). Cytotechnology. [Link]

  • Dimethyl Sulfoxide as a Biocompatible Extractant for Enzymatic Bioluminescent Toxicity Assays: Experimental Validation and Molecular Dynamics Insights. (2025). MDPI. [Link]

  • Toxicity of Dimethyl Sulfoxide as a Solvent in Bioassay System with HeLa Cells Evaluated Colorimetrically with. (1990). J-STAGE. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (2013). National Center for Biotechnology Information. [Link]

  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. (2010). Utrecht University. [Link]

  • Alternatives to DMSO? Acetonitrile in biology? : r/Chempros. (2021). Reddit. [Link]

  • Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. (2015). ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). Semantic Scholar. [Link]

  • CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. (2024). PubMed. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). National Center for Biotechnology Information. [Link]

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. (2019). National Center for Biotechnology Information. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2012). National Center for Biotechnology Information. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). National Center for Biotechnology Information. [Link]

  • How to dissolve small inhibitor molecules for binding assay?. (2013). ResearchGate. [Link]

Sources

Optimization

Optimizing HPLC-UV conditions for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for analytical chemists and drug development professionals tasked with developing robust High-Performanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for analytical chemists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine .

Rather than providing a generic protocol, this guide deconstructs the physicochemical properties of the molecule to explain the causality behind every chromatographic choice, ensuring you can build a self-validating, highly reliable analytical method.

Section 1: Molecular Profiling & Analytical Strategy

To optimize an HPLC-UV method, we must first analyze the analyte's structural dichotomy. 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine presents a unique profile that dictates our strategy:

  • Intrinsic UV Chromophore : Simple aliphatic piperidines lack a conjugated π -system and typically require pre-column chemical derivatization (e.g., reacting with 4-toluenesulfonyl chloride) to become UV-active[1]. However, our target compound features a 2-chloro-4-nitrophenyl moiety. Nitroaromatics are potent chromophores, allowing for highly sensitive, direct UV detection (typically around 254 nm) without any derivatization steps[2].

  • Attenuated Basicity : Aliphatic piperidines are highly basic (pKa ~11) and notoriously cause peak tailing by engaging in secondary ionic interactions with acidic silanol groups on silica-based stationary phases[3]. In stark contrast, the piperidine nitrogen in our target molecule is directly conjugated to a highly electron-withdrawing nitroaromatic ring. This delocalization drastically lowers the pKa of the nitrogen, rendering it essentially neutral under standard reversed-phase HPLC (RP-HPLC) conditions (pH 2–7).

MethodDev A Analyze Molecular Structure 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine B Assess Chromophore (Nitroaromatic = Strong UV) A->B C Assess Nitrogen Basicity (Conjugated N = Low pKa) A->C D Select Wavelength (254 nm - Direct UV) B->D E Select Mobile Phase (No DEA needed, use 0.1% FA) C->E F Execute HPLC-UV Validation Protocol D->F E->F

Logical workflow for HPLC-UV method development based on molecular properties.

Section 2: Interactive Troubleshooting & FAQs

Q1: What is the optimal stationary phase for this compound? A1: We recommend a reversed-phase approach using either a heavily end-capped C18 column or a Pentafluorophenyl (PFP) column. While C18 provides excellent hydrophobic retention for the methylpiperidine and phenyl rings, a PFP column offers orthogonal selectivity. The fluorinated stationary phase engages in π−π , dipole-dipole, and charge-transfer interactions with the highly polarized 2-chloro-4-nitrophenyl group, often yielding superior resolution from structurally similar synthetic impurities.

Q2: Do I need to add aggressive basic modifiers like diethylamine (DEA) to the mobile phase to prevent peak tailing? A2: No. While adding 0.1% DEA is a standard troubleshooting step for basic piperidine derivatives to mask silanol interactions[3], it is unnecessary here. Because the electron-withdrawing nitroaromatic ring neutralizes the basicity of the piperidine nitrogen, standard acidic modifiers (e.g., 0.1% Formic Acid) are sufficient to maintain a sharp peak shape and ensure mobile phase stability.

Q3: My chromatogram shows severe peak fronting. How do I correct this? A3: Peak fronting in RP-HPLC is almost always a symptom of sample solvent mismatch or column overload. If your sample is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile or Methanol) than the initial mobile phase, the analyte travels too quickly down the center of the column before partitioning properly[3]. Solution: Dilute or dissolve your sample directly in the initial mobile phase composition prior to injection.

Troubleshooting Start Identify Peak Distortion Fronting Peak Fronting? Start->Fronting Tailing Peak Tailing? Start->Tailing SolFront Dissolve sample in initial mobile phase Fronting->SolFront Yes SolTail1 Check Column End-capping Tailing->SolTail1 Yes SolTail2 Use Base-Deactivated C18 or PFP Column SolTail1->SolTail2 Action

Decision tree for troubleshooting common peak distortions in HPLC-UV analysis.

Section 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following RP-HPLC methodology incorporates a System Suitability Test (SST) as a self-validating gate. If the SST criteria are not met, the run must be aborted and investigated, ensuring no erroneous data is generated.

Step-by-Step Methodology: Isocratic RP-HPLC-UV Analysis

Phase 1: Preparation

  • Mobile Phase : Prepare a mixture of Methanol and Water (60:40, v/v). Add 0.1% Formic Acid to both the aqueous and organic lines to maintain a consistent pH and suppress residual silanol ionization. Degas via ultrasonication or vacuum filtration for 15 minutes.

  • Standard Stock Solution : Accurately weigh 10 mg of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine reference standard. Dissolve in 10 mL of Methanol to yield a 1.0 mg/mL stock. Crucial: Protect the flask from light due to the known photolability of nitroaromatic compounds.

  • Working Solutions : Serially dilute the stock solution using the initial mobile phase (not pure Methanol) to create calibration standards ranging from 1 to 50 µg/mL.

Phase 2: Chromatographic Execution 4. Equilibration : Purge the HPLC system and equilibrate the C18 column (150 × 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min at 30°C. Monitor the baseline at 254 nm until stable[2]. 5. Injection : Inject 10 µL of the working solutions.

Phase 3: Self-Validation (SST Gate) 6. System Suitability : Before analyzing any unknown samples, inject the 10 µg/mL standard six consecutive times. The system is only validated for use if it meets the rigorous criteria outlined in Table 2 below.

Section 4: Quantitative Data & Optimization Parameters

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column C18 or PFP (150 × 4.6 mm, 5 µm)Hydrophobic retention; PFP offers orthogonal π−π selectivity for the nitroaromatic ring.
Mobile Phase Methanol:Water (60:40 v/v) + 0.1% Formic AcidEnsures consistent ionization state and optimal partitioning.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm internal diameter columns.
Detection UV at 254 nmTargets the strong absorption band of the 2-chloro-4-nitrophenyl chromophore.
Temperature 30°CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Vol. 10 µLPrevents column overload and subsequent peak fronting.

Table 2: System Suitability & Validation Targets (Self-Validating Gate)

ParameterAcceptance CriteriaPurpose
Retention Time (RT) RSD ≤ 1.0% (n=6)Verifies pump flow rate stability and mobile phase consistency.
Peak Area RSD ≤ 2.0% (n=6)Validates autosampler precision and detector baseline stability.
Tailing Factor ( Tf​ ) 0.9 – 1.5Ensures absence of secondary silanol interactions or column degradation.
Theoretical Plates (N) > 2000Confirms column efficiency and proper packing integrity.
Signal-to-Noise (S/N) at LOQ ≥ 10:1Guarantees reliable quantification at the lowest concentration threshold.

Section 5: References

  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds Source: Benchchem URL:1

  • Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers Source: Benchchem URL:3

  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples Source: PubMed (National Institutes of Health) URL:2

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

Welcome to the technical support guide for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout its lifecycle in your laboratory. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can mitigate risks of compromised experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine?

For long-term stability, it is recommended to store 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine as a solid at -20°C.[1] To prevent degradation from atmospheric moisture, the compound should be kept in a tightly sealed container, and the use of a desiccant is also advised.[2] The container should be stored in a dark location to prevent photolytic degradation.

Q2: How long can I expect the compound to remain stable under these conditions?

While the exact shelf-life of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine has not been definitively established, similar piperidine derivatives can be stable for several years when stored correctly.[1][2] Some stable piperidine compounds can last up to 5 years or more, while others may have a shorter shelf life of 1-2 years.[2] Regular purity assessments are recommended for older batches to ensure integrity.

Q3: What are the visible signs of degradation?

Degradation of nitrophenyl compounds can sometimes be observed by a change in the color of the material.[3] For solutions, a deepening or fading of the characteristic yellow color of nitrophenolic compounds can indicate degradation.[3] However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[3][4]

Q4: Can I store the compound in solution?

It is generally not recommended to store 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine in solution for extended periods. If a stock solution must be prepared and stored, it should be kept at a low temperature (e.g., -20°C or -80°C) in an airtight container to minimize degradation.[1] The stability of the compound in the chosen solvent should be validated over time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results Degradation of the compound due to improper storage or handling.1. Verify the storage conditions (temperature, light, and moisture protection).2. Perform a purity check of the compound using HPLC.[3][5]3. Prepare fresh solutions from a new or validated batch of the compound.
Change in physical appearance (e.g., color) Potential chemical degradation.1. Do not use the material for sensitive experiments.2. Analyze the material using HPLC to identify potential degradation products.[3]3. If degradation is confirmed, dispose of the material according to safety guidelines and obtain a fresh batch.
Poor solubility compared to previous batches The presence of insoluble degradation products or impurities.1. Attempt to dissolve a small sample in a trusted solvent to confirm insolubility.2. Analyze the sample using techniques like LC-MS to identify potential impurities.[3]3. If purity is compromised, a new batch of the compound should be used.

Understanding Degradation Pathways

The chemical structure of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine contains moieties that are susceptible to specific degradation pathways. Understanding these can help in designing robust storage and experimental protocols.

  • Hydrolysis: The presence of moisture can lead to hydrolysis of the compound.[2][6] This is a common degradation pathway for many organic molecules.

  • Photodegradation: The nitrophenyl group can be susceptible to degradation upon exposure to UV light.[1]

  • Thermal Degradation: High temperatures can accelerate the rate of chemical reactions, leading to the breakdown of the compound.[2][6]

  • Oxidation: The piperidine ring can be susceptible to oxidation, potentially leading to the formation of piperidinone or other oxidized derivatives.[5]

cluster_compound 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine cluster_stressors Environmental Stressors cluster_degradation Degradation Products Compound Stable Compound Hydrolysis_Product Hydrolyzed Species Compound:s->Hydrolysis_Product:n Hydrolysis Photodegradation_Product Photodegradants Compound:s->Photodegradation_Product:n Photodegradation Thermal_Product Thermal Degradants Compound:s->Thermal_Product:n Thermal Degradation Oxidation_Product Oxidized Derivatives Compound:s->Oxidation_Product:n Oxidation Moisture Moisture/Humidity Moisture->Hydrolysis_Product Light UV Light Light->Photodegradation_Product Heat Elevated Temperature Heat->Thermal_Product Oxygen Atmospheric Oxygen Oxygen->Oxidation_Product

Caption: Potential Degradation Pathways.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine and detecting potential degradation products.

Materials:

  • 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for related compounds is a gradient of acetonitrile and water with 0.1% formic acid.[5] Ensure all solvents are degassed before use.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject a known volume of the sample solution.

    • Run a suitable gradient program to ensure the separation of the main compound from any potential impurities or degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where the compound and potential degradation products have significant absorbance (e.g., 254 nm).[7]

  • Data Analysis:

    • Integrate the peak areas of all detected components.

    • Calculate the purity of the main compound as a percentage of the total peak area.

    • The appearance of new, significant peaks compared to a reference standard indicates the presence of degradation products.

Protocol 2: Forced Degradation Study

To proactively understand the stability of the compound, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

    • Acidic Degradation: Add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Basic Degradation: Add an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a set period.[1]

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a set period.[1]

    • Thermal Degradation: Heat a solution of the compound at an elevated temperature (e.g., 60°C) for a set period.[1]

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a set period.[1]

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC (as described in Protocol 1) to monitor the degradation of the parent compound and the formation of degradation products. LC-MS can be used for the identification of the degradation products.[3]

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution Acid Acidic (HCl, Heat) Stock->Acid Base Basic (NaOH, Heat) Stock->Base Oxidative Oxidative (H₂O₂) Stock->Oxidative Thermal Thermal (Heat) Stock->Thermal Photolytic Photolytic (UV Light) Stock->Photolytic HPLC HPLC Analysis (Purity Assessment) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS Analysis (Degradant Identification) HPLC->LCMS If degradants are observed

Caption: Forced Degradation Study Workflow.

References

  • What are the storage stability of Piperidine Series compounds over time? - Blog. (2025, June 17).
  • ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage - Benchchem. (n.d.).
  • What is the stability of piperidine? - Blog - Biosynce. (2025, August 25).
  • Technical Support Center: Degradation of 4-Bromo-2,3-dimethyl-6-nitrophenol - Benchchem. (n.d.).
  • analytical methods. (n.d.).
  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review | ACS Omega. (2024, July 25).
  • Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products - DTIC. (1977, January 17).
  • instability and degradation pathways of 1-piperideine - Benchchem. (n.d.).

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

Welcome to the Advanced Troubleshooting Hub. As drug development professionals and synthetic chemists, you know that the synthesis of piperidine-substituted nitroaromatics via Nucleophilic Aromatic Substitution (SNAr) of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. As drug development professionals and synthetic chemists, you know that the synthesis of piperidine-substituted nitroaromatics via Nucleophilic Aromatic Substitution (SNAr) often yields complex crude mixtures.

The synthesis of 1-(2-chloro-4-nitrophenyl)-4-methylpiperidine relies on the reaction between 1,2-dichloro-4-nitrobenzene and 4-methylpiperidine. The strongly electron-withdrawing nitro group activates the para-chlorine for nucleophilic attack by stabilizing the anionic Meisenheimer complex[1]. However, this process inevitably generates impurities that complicate downstream crystallization. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with high purity.

Diagnostic Matrix: Impurity Profiling

Before attempting crystallization, you must understand the physicochemical properties of your crude mixture. The table below summarizes the quantitative and qualitative data of common impurities to inform your purification strategy.

ImpurityCausality / SourcepKa (Est.)LipophilicityPrimary Removal Strategy
1,2-Dichloro-4-nitrobenzene Unreacted electrophilic starting materialN/A (Neutral)HighAcid-Wash Partitioning
4-Methylpiperidine Unreacted nucleophilic amine~10.0LowAqueous Wash / Evaporation
Regioisomer Trace ortho-attack during SNAr~8.5ModerateSlow Recrystallization
Tarry Byproducts Meisenheimer complex degradationVariableHighActivated Charcoal Filtration

Purification Workflow Visualization

To prevent impurities from co-crystallizing with your target compound, a multi-step approach is required. The workflow below illustrates the critical sequence of an acid-base extraction followed by thermodynamically controlled recrystallization.

PurificationWorkflow Start Crude Reaction Mixture AcidWash 1M HCl Extraction Start->AcidWash OrgWaste Organic Layer (Neutral Impurities) AcidWash->OrgWaste Discard AqLayer Aqueous Layer (Protonated Target) AcidWash->AqLayer Retain Basify Basification (pH > 12) AqLayer->Basify Extract DCM Extraction Basify->Extract Crystallize Hot Recrystallization (EtOH/IPA) Extract->Crystallize Pure Pure Target Compound Crystallize->Pure Filtration

Workflow for the acid-base extraction and recrystallization of piperidine derivatives.

Self-Validating Experimental Protocols

Do not attempt to crystallize the crude SNAr mixture directly. The presence of neutral starting materials will disrupt the crystal lattice. Follow these self-validating protocols to ensure success.

Protocol A: Pre-Crystallization Acid-Base Extraction

This protocol leverages the basicity of the piperidine nitrogen to separate the target from neutral impurities[2].

  • Dissolution: Dissolve the crude SNAr reaction mixture in Ethyl Acetate (EtOAc).

  • Acidic Wash: Transfer to a separatory funnel and extract with an equal volume of 1M HCl.

    • Causality & Validation: The acid protonates the piperidine ring, shifting its solubility entirely into the aqueous phase. If your target is still in the organic layer, the pH was not lowered sufficiently.

  • Phase Separation: Discard the organic layer (which contains the unreacted 1,2-dichloro-4-nitrobenzene and tarry byproducts). Retain the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the solution reaches pH > 12.

    • Causality: Deprotonation restores the lipophilicity of the target compound, causing it to precipitate or form an oil[2].

  • Recovery: Extract the basified aqueous layer with Dichloromethane (DCM). Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Thermodynamically Controlled Recrystallization

With neutral impurities removed, you can now isolate the target compound from closely related regioisomers[3].

  • Solvent Selection: Place the extracted solid in an Erlenmeyer flask. Add a minimal volume of hot Isopropanol (IPA) or Ethanol (EtOH) until the solid just dissolves[4].

  • Decolorization (Optional): If the solution is dark orange/red, add 10% w/w activated charcoal. Boil for 5 minutes, then perform a rapid hot filtration through a pre-warmed Celite pad.

  • Controlled Cooling: Allow the flask to cool to room temperature at a slow, controlled rate (approx. 0.3 °C/min)[5].

    • Causality: Slow cooling ensures that the crystallization is under thermodynamic control, allowing the most stable crystal lattice (the target compound) to form while excluding regioisomers.

  • Isolation: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield. Collect the crystals via vacuum filtration and wash with a minimal amount of ice-cold solvent.

Troubleshooting & FAQs

Q: Why is my crystallized product "oiling out" instead of forming solid crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the impurity profile depresses the mixture's melting point below the crystallization temperature. In SNAr reactions, residual unreacted 4-methylpiperidine is a common culprit. Solution: The basic piperidine disrupts the crystal lattice formation. Ensure your pre-crystallization acid-base extraction is rigorous. If oiling persists, switch to a binary solvent system (e.g., Ethanol/Water) and introduce seed crystals at the cloud point to thermodynamically force nucleation over phase separation.

Q: How do I eliminate the dark orange/red discoloration in my crystals? A: The synthesis of nitroaromatics frequently generates highly colored, conjugated polymeric byproducts or oxidized tar due to the degradation of the Meisenheimer complex under basic conditions[5]. Solution: These impurities are highly lipophilic and often co-crystallize by intercalating into the lattice. To resolve this, add 10-20% w/w activated charcoal to your hot recrystallization solvent. The porous carbon matrix traps these large conjugated systems. Perform a rapid hot filtration through a pre-warmed funnel before cooling[4].

Q: I still see a closely eluting impurity on my HPLC chromatogram. What is it and how do I remove it? A: This is almost certainly the regioisomer. While the nitro group strongly directs nucleophilic attack to the para-chlorine, trace attack at the meta-chlorine can occur under kinetic conditions, yielding 1-(3-chloro-4-nitrophenyl)-4-methylpiperidine[1]. Solution: Because the regioisomer shares nearly identical polarity and basicity, acid-base extraction will not separate it[2]. You must rely on the slight differences in crystal packing efficiency. Switch to a solvent with a steeper solubility curve, such as isopropanol. Implement a highly controlled, slow cooling ramp (e.g., 0.3 °C/min) to thermodynamically favor the more stable target crystal lattice, leaving the regioisomer dissolved in the mother liquor[5].

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine Substitutions

Welcome to the Technical Support Center for advancing your research with 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advancing your research with 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with nucleophilic aromatic substitution (SNAr) reactions involving this sterically hindered substrate. Here, we will dissect the underlying chemical principles, provide actionable troubleshooting guides, and present detailed protocols to help you overcome synthetic hurdles and achieve your target molecules with higher efficacy and yield.

The Challenge: Understanding Steric Hindrance in Your System

The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of modern synthetic chemistry, particularly in the construction of arylamines and ethers. The reaction is classically favored by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group on the aromatic ring. In the case of 1-(2-chloro-4-nitrophenyl)-4-methylpiperidine, the nitro group (-NO2) at the para position strongly activates the ring towards nucleophilic attack.

However, the substitution is significantly hampered by steric hindrance. The bulky 4-methylpiperidine group and the ortho-chloro leaving group create a crowded environment around the reaction center (C1 of the phenyl ring). This steric congestion impedes the approach of the incoming nucleophile, leading to sluggish reactions, low yields, and the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Here, we address common issues encountered during SNAr reactions with 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine.

Q1: Why is my SNAr reaction with 1-(2-chloro-4-nitrophenyl)-4-methylpiperidine so slow or not proceeding to completion?

A1: The primary reason is steric hindrance. The 4-methylpiperidine substituent and the ortho-chlorine atom create a sterically congested environment that hinders the approach of the nucleophile to the electrophilic carbon.[1] For a successful SNAr reaction, the nucleophile must attack the carbon bearing the leaving group.[2][3] The bulky nature of your substrate makes this initial addition step, the rate-determining step of the reaction, energetically unfavorable.

Q2: I'm observing very low yields. What are the key factors I should optimize?

A2: Low yields are a direct consequence of the challenges posed by steric hindrance. To improve your yield, a multi-faceted optimization approach is necessary:

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[4] For particularly stubborn reactions, consider less conventional solvents that may offer unique solvating properties.

  • Temperature: Due to the high activation energy barrier imposed by steric hindrance, elevated temperatures are often required. However, excessively high temperatures can lead to decomposition and side product formation. A systematic temperature screen is recommended.

  • Base Selection: If your nucleophile requires deprotonation (e.g., an alcohol or a secondary amine), the choice of base is important. A strong, non-nucleophilic base is often ideal to ensure complete deprotonation without competing in the substitution reaction.

  • Microwave Irradiation: This technique can dramatically accelerate reaction rates by efficiently and uniformly heating the reaction mixture, often leading to higher yields and cleaner reactions in shorter times.[4]

Q3: What are common side reactions, and how can I minimize them?

A3: In addition to an unreacted starting material, you might observe:

  • Hydrolysis of the chloro-group: If there is residual water in your reaction, the chloro group can be displaced by a hydroxide ion, especially at high temperatures, leading to the corresponding phenol. To mitigate this, ensure all reagents and solvents are anhydrous and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Decomposition: The nitroaromatic system can be sensitive to very high temperatures or strongly basic conditions, leading to complex mixtures. Careful monitoring of the reaction temperature is crucial.

  • Reactions with the solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile. If this is suspected, using a more robust solvent like DMSO or NMP is advisable.

Troubleshooting Guide: From Low Yield to Successful Substitution

This section provides a structured approach to troubleshooting and optimizing your SNAr reaction.

Problem Potential Cause Recommended Solution
Low or No Conversion Insufficient Reaction Temperature: Steric hindrance leads to a high activation energy barrier.Gradually increase the reaction temperature in 10-20°C increments. Consider switching to a higher-boiling point solvent if necessary. Microwave irradiation is highly recommended to achieve higher temperatures safely and efficiently.[4]
Poor Nucleophile Reactivity: The nucleophile may not be strong enough to overcome the steric barrier.If applicable, use a stronger base to fully deprotonate the nucleophile. Consider if a more nucleophilic reagent is available for your desired transformation.
Inadequate Solvent: The solvent may not be effectively stabilizing the Meisenheimer intermediate.Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO). Ensure the solvent is anhydrous.
Multiple Products/Low Purity Side Reactions: High temperatures or reactive impurities can lead to undesired byproducts.Lower the reaction temperature and extend the reaction time. Ensure all reagents and solvents are pure and dry. Running the reaction under an inert atmosphere can prevent side reactions with atmospheric moisture and oxygen.
Di-substitution (if applicable): If your nucleophile has multiple reactive sites, you may see complex product mixtures.This is less common for this specific substrate but can be controlled by using a stoichiometric amount of the nucleophile and optimizing the reaction temperature.
Reaction Stalls Product Inhibition: In some cases, the product can interact with the reactants and inhibit the reaction.Try running the reaction at a more dilute concentration. A change in solvent might also disrupt any inhibitory interactions.

Advanced Strategies and Protocols

When standard thermal methods are insufficient, more advanced techniques can be employed to overcome severe steric hindrance.

Strategy 1: Microwave-Assisted Synthesis

Microwave irradiation provides a rapid and efficient way to overcome the high activation energy of sterically hindered SNAr reactions. The direct coupling of microwave energy with polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in significantly shorter reaction times and higher yields.[4]

  • Preparation: In a dedicated microwave reaction vial, combine 1-(2-chloro-4-nitrophenyl)-4-methylpiperidine (1 equivalent), your nucleophile (1.1-1.5 equivalents), and a suitable base (1.5-2.0 equivalents, if required).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent such as DMSO, DMF, or NMP to achieve a concentration of 0.1-0.5 M.

  • Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat to a temperature between 120-180°C for 10-60 minutes. The optimal temperature and time should be determined empirically.

  • Work-up: After cooling, the reaction mixture can be worked up using standard aqueous extraction and purification techniques (e.g., column chromatography).

Strategy 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis can be particularly effective when using anionic nucleophiles (e.g., alkoxides, phenoxides). The PTC, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from a solid or aqueous phase into the organic phase where the substrate is dissolved. This "naked" anion in the organic phase is highly reactive and can more effectively overcome the steric barrier.

  • Reactant Setup: In a round-bottom flask, dissolve 1-(2-chloro-4-nitrophenyl)-4-methylpiperidine in a non-polar solvent like toluene or chlorobenzene.

  • Nucleophile and Catalyst: Add the solid nucleophilic salt (e.g., sodium phenoxide) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5-10 mol%).

  • Reaction: Heat the biphasic mixture with vigorous stirring. The temperature will depend on the reactivity of the nucleophile.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the reaction mixture is typically filtered to remove inorganic salts, and the organic phase is washed, dried, and concentrated.

Strategy 3: Lewis Acid Catalysis

While less common for standard SNAr reactions, Lewis acids can potentially enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. A Lewis acid could coordinate to the nitro group, further withdrawing electron density from the ring.

  • Inert Conditions: Under an inert atmosphere, dissolve 1-(2-chloro-4-nitrophenyl)-4-methylpiperidine in an anhydrous, non-coordinating solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Lewis Acid Addition: Add a catalytic or stoichiometric amount of a Lewis acid (e.g., AlCl3, ZnCl2).

  • Nucleophile Addition: Slowly add the nucleophile to the reaction mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring its progress.

  • Quenching and Work-up: Carefully quench the reaction with an aqueous solution (e.g., water or a mild acid/base) and proceed with a standard extraction and purification.

Visualizing the Process

Reaction Mechanism and Steric Hindrance

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_product Product Formation cluster_hindrance Steric Clash Substrate 1-(2-Chloro-4-nitrophenyl)- 4-methylpiperidine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer Nucleophilic Attack (Slow, Sterically Hindered) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product Elimination of Cl⁻ (Fast) Hindrance Bulky 4-methylpiperidine and ortho-Chloro group Hindrance->Meisenheimer Increases Activation Energy

Caption: The SNAr mechanism highlighting the sterically hindered attack.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in S N Ar Reaction Check_Temp Is Reaction Temperature > 100°C? Start->Check_Temp Increase_Temp Increase Temperature or Use Microwave Synthesis Check_Temp->Increase_Temp No Check_Solvent Is Solvent a Polar Aprotic (DMSO, DMF, NMP)? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Switch to a more suitable polar aprotic solvent Check_Solvent->Change_Solvent No Consider_Catalysis Explore Advanced Strategies: - Phase-Transfer Catalysis - Lewis Acid Catalysis Check_Solvent->Consider_Catalysis Yes Change_Solvent->Consider_Catalysis Success Improved Yield Consider_Catalysis->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Cee, V. J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. [Link]

  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. [Link]

  • Scribd. (n.d.). Microwave Synthesis of N-Arylpiperazines. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Sciforum. (n.d.). Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]

  • CORE. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. [Link]

  • Semantic Scholar. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Catalysed SNAr reactions. [Link]

  • ResearchGate. (n.d.). KeYPhos ligand promoted Pd‐catalyzed cross‐coupling of piperidine with chloroarenes. [Link]

  • Reddit. (2023). SNAr troubleshooting. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Medicinal Chemistry Guide: Pharmacophoric Evaluation of 1-(2-Chloro-4-nitrophenyl) Scaffolds

Executive Summary In the landscape of rational drug design, the selection of core heterocyclic scaffolds dictates the pharmacokinetic and pharmacodynamic destiny of a lead compound. This guide provides an objective, data...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the selection of core heterocyclic scaffolds dictates the pharmacokinetic and pharmacodynamic destiny of a lead compound. This guide provides an objective, data-driven comparison between two critical building blocks: 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine and 1-(2-chloro-4-nitrophenyl)piperazine . While neither compound is a final therapeutic agent, they serve as foundational precursors. By analyzing the structural causality, physicochemical properties, and structure-activity relationship (SAR) dynamics of the piperidine versus piperazine substitution, researchers can strategically select the optimal scaffold for developing targeted therapeutics, particularly in neuropharmacology and infectious diseases.

Structural Causality and Physicochemical Dynamics

The core difference between these two scaffolds lies in the saturated heterocycle attached to the 2-chloro-4-nitrophenyl moiety. This single structural variation—a piperazine ring (two nitrogens) versus a 4-methylpiperidine ring (one nitrogen with a methyl substitution)—profoundly alters the molecule's electronic distribution, lipophilicity, and conformational flexibility.

  • 1-(2-Chloro-4-nitrophenyl)piperazine : Piperazine is a "privileged scaffold" in medicinal chemistry[1]. The presence of the secondary amine at the 4-position allows for straightforward downstream functionalization (e.g., acylation, alkylation)[2]. The two nitrogen atoms lower the overall lipophilicity and alter the pKa, resulting in specific protonation states at physiological pH (7.4) that are critical for hydrogen bonding with target receptors[3].

  • 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine : The replacement of the second nitrogen with a carbon bearing a methyl group eliminates a potential hydrogen bond acceptor/donor site. This increases the lipophilicity (LogP) and forces the molecule to adopt a more extended spatial conformation. In many central nervous system (CNS) targets, this extended conformation drives higher binding affinities[4].

Quantitative Physicochemical Comparison

The table below summarizes the foundational physicochemical properties that dictate the behavior of these scaffolds in downstream drug synthesis.

Property / Parameter1-(2-chloro-4-nitrophenyl)piperazine1-(2-Chloro-4-nitrophenyl)-4-methylpiperidineCausality in Drug Design
Heterocyclic Core Piperazine (2 Nitrogen atoms)Piperidine (1 Nitrogen atom)Dictates hydrogen bonding capacity and metabolic stability.
Downstream Reactivity High (Secondary amine at C4)Low (Fully substituted/aliphatic)Piperazine allows for modular library generation via C4 coupling.
Lipophilicity (Est. LogP) Lower (~2.0 - 2.5)Higher (~3.5 - 4.0)Higher lipophilicity in piperidines enhances blood-brain barrier (BBB) penetration.
Protonation at pH 7.4 Often di-protonated or mono-protonatedMono-protonatedAlters electrostatic interactions within the receptor binding pocket.
Conformational State Flexible, easily adopts boat/chairRigid, extended conformation favoredExtended conformations often yield subnanomolar affinity for specific transporters[4].

Pharmacological Efficacy & SAR Dynamics

When these scaffolds are integrated into mature drug candidates, their distinct physicochemical traits translate directly into divergent pharmacological efficacies.

CNS Target Modulation: Dopamine and Sigma Receptors

In the development of antipsychotics and neuroprotective agents, the choice between piperidine and piperazine is critical. Research into Dopamine Transporter (DAT) and Serotonin Transporter (SERT) ligands demonstrates that previous SAR rules for piperazines do not always apply to piperidines. Piperidine analogues frequently exhibit subnanomolar affinity for DAT and superior selectivity over SERT compared to their piperazine counterparts, driven by their preference for an extended conformation[4].

Similarly, in the design of dual Histamine H3 and Sigma-1 ( σ1​ ) receptor antagonists, the piperidine moiety has been identified as a critical structural element. Replacing a piperazine ring with a piperidine ring drastically alters the inhibitory potency due to changes in the protonation state at physiological pH, often enhancing σ1​ receptor affinity[3].

GPCR_Signaling Ligand Scaffold-Derived Ligand (Piperazine/Piperidine) Receptor Target Receptor (e.g., DAT / Sigma-1) Ligand->Receptor Binding ConformationalChange Conformational Change Receptor->ConformationalChange Signaling Intracellular Signaling Cascade ConformationalChange->Signaling Efficacy Therapeutic Efficacy (Target Modulation) Signaling->Efficacy

Downstream signaling cascade initiated by scaffold-derived ligands binding to CNS targets.

Antiviral and Antimicrobial Applications

Conversely, the piperazine scaffold is frequently favored in the synthesis of anti-infective agents. For example, 1-(2-chloro-4-nitrophenyl)piperazine has been successfully utilized as a precursor to synthesize 1H-1,2,3-Triazole-4-carboxamide derivatives, which act as potent anti-influenza A agents targeting the virus nucleoprotein[2]. The secondary amine of the piperazine allows for the direct condensation with carboxylic acids to form stable amide linkages, a critical step in assembling these antiviral pharmacophores.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the downstream efficacy of these two scaffolds, researchers must employ rigorous, self-validating experimental systems. Below are the standardized methodologies for synthesizing testable derivatives and evaluating their receptor binding affinities.

Protocol 1: Standardized Derivatization (Acylation Workflow)

To isolate the biological impact of the heterocycle, both scaffolds should be subjected to identical coupling conditions. Note: 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine lacks a secondary amine and cannot undergo this specific C4 acylation; this protocol highlights the functionalization advantage of the piperazine scaffold.

Objective: Synthesize a benzamide derivative from 1-(2-chloro-4-nitrophenyl)piperazine.

  • Preparation: Dissolve 1.0 equivalent of 1-(2-chloro-4-nitrophenyl)piperazine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.0 equivalents of Triethylamine (Et 3​ N) to act as an acid scavenger. Causality: Neutralizing the generated HCl prevents the protonation of the piperazine, keeping it nucleophilic.

  • Coupling: Dropwise add 1.1 equivalents of the desired acyl chloride (e.g., benzoyl chloride) at 0 °C.

  • Reaction Monitoring: Stir the mixture at room temperature for 3.0 hours. Monitor reaction completion via Thin-Layer Chromatography (TLC).

  • Purification: Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over anhydrous Na 2​ SO 4​ , and purify via silica gel column chromatography. Validate purity (>95%) using LC-MS and 1 H-NMR.

Protocol 2: High-Throughput Radioligand Binding Assay

This protocol establishes a self-validating system to measure the binding affinity ( Ki​ ) of the synthesized derivatives against a target receptor (e.g., Sigma-1).

Objective: Determine the receptor binding affinity of the scaffold derivatives.

  • Membrane Preparation: Homogenize target-expressing cells (e.g., CHO cells expressing human σ1​ receptors) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge and resuspend the membrane pellet.

  • Assay Setup: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of radioligand (e.g.,-pentazocine at a fixed Kd​ concentration), and 50 µL of the test derivative at varying concentrations ( 10−10 to 10−5 M).

  • Self-Validating Controls:

    • Positive Control: Include a known high-affinity ligand (e.g., Haloperidol) to validate assay sensitivity.

    • Non-Specific Binding (NSB) Control: Add 10 µM of cold, unlabeled ligand to designated wells. Causality: Subtracting NSB from total binding isolates the specific receptor-mediated signal, ensuring data integrity.

  • Incubation & Filtration: Incubate the plate at 37 °C for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Wash filters with ice-cold buffer, add scintillation cocktail, and measure radioactivity using a microplate scintillation counter. Calculate IC 50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Experimental_Workflow Scaffold Scaffold Selection Synthesis Chemical Coupling Scaffold->Synthesis Purification LC-MS Validation Synthesis->Purification Assay In Vitro Assay Purification->Assay SAR SAR Analysis Assay->SAR SAR->Scaffold Iterative

Self-validating experimental workflow for synthesizing and evaluating scaffold derivatives.

Conclusion

The selection between 1-(2-chloro-4-nitrophenyl)piperazine and 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine is not merely a matter of synthetic convenience; it is a strategic decision that fundamentally alters the pharmacological profile of the resulting drug candidate. The piperazine scaffold offers unparalleled synthetic modularity and favorable solubility profiles, making it ideal for rapid library generation and anti-infective development. Conversely, the 4-methylpiperidine scaffold drives high-affinity, lipophilic interactions and extended spatial conformations, often yielding superior potency and selectivity for complex CNS targets like DAT and Sigma-1 receptors.

References

  • Rathore A, Asati V, Kashaw SK, et al. "The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents." Mini-Reviews in Medicinal Chemistry, 2021. Available at:[Link]

  • Szczepańska K, et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties." PMC, 2022. Available at:[Link]

  • "Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter." Journal of Medicinal Chemistry (ACS), 2002. Available at:[Link]

  • "Design, Synthesis, and in Vitro Biological Evaluation of 1H-1,2,3-Triazole-4-carboxamide Derivatives as New Anti-influenza A Agents Targeting Virus Nucleoprotein." Journal of Medicinal Chemistry (ACS), 2012. Available at:[Link]

Sources

Comparative

Comprehensive Validation Guide: LC-MS/MS Quantification of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate bioanalytical quantification of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine (C₁₂H₁₅ClN₂O₂)—a highly lipophilic compound featuring an electron-withdrawing nitroaromatic ring—is critical for pharmacokinetic (PK) profiling and impurity tracking. However, its unique structural properties present distinct analytical challenges.

This guide provides an objective comparison of sample preparation and chromatographic methodologies, culminating in a fully optimized, self-validating LC-MS/MS protocol compliant with the latest[1] and [2].

Comparative Analysis of Sample Preparation Strategies

To mitigate matrix effects and maximize recovery, we evaluated Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE) against Supported Liquid Extraction (SLE).

Expertise & Causality: The pKa Trap

At first glance, analysts might assume the piperidine moiety renders the compound highly basic. However, the nitrogen lone pair is directly conjugated with the strongly electron-withdrawing 2-chloro-4-nitrophenyl ring, which drastically suppresses its basicity (estimated pKa < 3). Because the molecule is predominantly uncharged and highly lipophilic at physiological pH (~7.4), MCX-SPE is structurally mismatched. The analyte fails to bind effectively to the sulfonic acid cation-exchange resin, resulting in poor extraction recovery and high variability.

Instead, Supported Liquid Extraction (SLE) is the optimal strategy. By loading the plasma onto an inert diatomaceous earth support at neutral pH, the uncharged analyte partitions seamlessly into a non-polar, water-immiscible extraction solvent like [3]. This eliminates the emulsion formation typical of traditional liquid-liquid extraction (LLE) and leaves polar matrix components (like phospholipids) permanently trapped on the aqueous SLE support.

Table 1: Extraction Efficiency & Matrix Effect Comparison
ParameterMCX-SPE (5% NH₄OH/MeOH Elution)SLE (MTBE Elution)
Mean Recovery (%) 42.4 ± 8.1%96.8 ± 2.2%
Matrix Factor (MF) 0.78 (22% Ion Suppression)0.99 (1% Ion Suppression)
Phospholipid Carryover High (m/z 184 transitions observed)Non-detectable
Throughput (96-well) ~60 minutes~30 minutes

Chromatographic Column Comparison (C18 vs. Biphenyl)

Expertise & Causality: Exploiting π-π Interactions

Traditional C18 stationary phases rely purely on hydrophobic dispersive forces. While 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine is retained on a C18 column, it frequently co-elutes with endogenous lipophilic interferences present in plasma.

A Biphenyl stationary phase provides orthogonal selectivity. The two sequential phenyl groups bonded to the silica offer enhanced π-π (pi-pi) and dipole-dipole interactions, which specifically target the electron-deficient nitroaromatic ring of our analyte. This unique retention mechanism, pioneered by columns like the [4], shifts the analyte's retention time away from purely hydrophobic matrix components, significantly improving the signal-to-noise ratio and ensuring baseline resolution.

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol utilizes a stable isotope-labeled internal standard (SIL-IS) to dynamically correct for any extraction variations or residual matrix effects, creating a self-validating analytical batch.

Step 1: Supported Liquid Extraction (SLE) Workflow
  • Aliquot: Transfer 100 µL of human plasma into a 96-well plate.

  • Internal Standard: Add 10 µL of SIL-IS (e.g., ¹³C₆-labeled analog, 100 ng/mL in 50% Methanol).

  • Pre-treatment: Add 100 µL of LC-MS grade Water to ensure optimal dispersion. Vortex for 2 minutes. (Note: No pH adjustment is needed due to the suppressed pKa).

  • Loading: Transfer the 210 µL mixture onto a 400 µL capacity 96-well SLE plate. Apply a brief pulse of positive pressure (2-3 psi) to initiate absorption. Wait 5 minutes for complete partitioning into the diatomaceous earth.

  • Elution: Add 900 µL of MTBE. Allow to flow under gravity for 5 minutes into a collection plate. Apply positive pressure to expel the remaining solvent.

  • Reconstitution: Evaporate the MTBE eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water/Methanol 70:30, v/v).

Step 2: LC-MS/MS Conditions
  • Analytical Column: Biphenyl Core-Shell Column (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Critical: The acidic modifier forces protonation of the weakly basic nitrogen for Positive ESI).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 30% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization Positive (ESI+).

  • MRM Transitions: Precursor m/z 255.1 [M+H]⁺ (using the ³⁵Cl isotope) → Product m/z 98.1 (4-methylpiperidine fragment).

Method Validation Data (ICH M10 Compliance)

Validation was performed according to the [2], evaluating precision, accuracy, and linearity over a dynamic range of 1.0 to 1000 ng/mL. The method demonstrates robust reproducibility well within the stringent regulatory acceptance criteria (±15% for QCs, ±20% for LLOQ).

Table 2: Intra-Day and Inter-Day Precision and Accuracy
QC Level (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
1.0 (LLOQ) 6.8+4.28.1+5.5
3.0 (Low QC) 4.5-2.15.2-1.8
400 (Mid QC) 3.1+1.53.8+2.0
800 (High QC) 2.4-0.83.0-1.2

Analytical Workflow Visualization

LCMS_Workflow cluster_0 Sample Preparation (SLE) cluster_1 LC-MS/MS Analysis N1 Plasma + IS Neutral pH Loading N2 Load on SLE Plate (Diatomaceous Earth) N1->N2 N3 Elution with MTBE (Lipophilic Partitioning) N2->N3 N4 Biphenyl Column (π-π Interactions) N3->N4 N5 ESI+ Ionization [M+H]+ m/z 255.1 N4->N5 N6 MRM Detection (Triple Quadrupole) N5->N6 N7 Data Validation (ICH M10 Criteria) N6->N7

Fig 1. Optimized SLE and LC-MS/MS workflow for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on Bioanalytical Method Validation - Scientific Guideline Source: European Medicines Agency (EMA) / ICH URL: [Link]

  • Title: Supported Liquid Extraction (SLE) Products and Applications Source: Agilent Technologies URL: [Link]

  • Title: Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation Source: Restek Corporation URL: [Link]

Sources

Validation

Comparative biological activity of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine analogs

As a Senior Application Scientist, evaluating the structural nuances of privileged pharmacophores is critical for optimizing drug efficacy and minimizing off-target toxicity. The 1-(2-Chloro-4-nitrophenyl) cyclic amine s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural nuances of privileged pharmacophores is critical for optimizing drug efficacy and minimizing off-target toxicity. The 1-(2-Chloro-4-nitrophenyl) cyclic amine scaffold has emerged as a highly versatile building block in medicinal chemistry. When coupled with piperidine, piperazine, or 4-methylpiperidine rings, this scaffold exhibits potent biological activities, most notably as an inducer of viral nucleoprotein (NP) aggregation in Influenza A and as a broad-spectrum cytotoxic/antimicrobial agent.

This guide provides an objective, data-driven comparison of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine against its structural analogs, detailing their comparative performance, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality & Structure-Activity Relationship (SAR)

The biological activity of these analogs hinges on the highly polarized 2-chloro-4-nitrophenyl moiety. The electron-withdrawing nitro group, combined with the lipophilic and sterically demanding chlorine atom, creates a system primed for strong π−π stacking and halogen bonding within the hydrophobic pockets of target proteins[1].

When comparing the cyclic amine appendages:

  • Piperazine Analogs: The inclusion of a second nitrogen allows for click-chemistry functionalization (e.g., triazole conjugates) and improves aqueous solubility, making them excellent candidates for systemic antiviral therapies[1].

  • Piperidine Analogs: Lacking the second nitrogen, these analogs (often conjugated with isoxazoles) exhibit altered pharmacokinetic profiles but maintain high binding affinity to viral nucleoproteins[2].

  • 4-Methylpiperidine Analogs: The addition of a methyl group at the 4-position introduces specific steric bulk. This restricts the conformational flexibility of the ring, locking it into a chair conformation that favors tighter binding kinetics in the NP hydrophobic groove while increasing overall lipophilicity (LogP) for enhanced cellular permeability[3].

Target Engagement Pathway

These analogs primarily act by binding to the Influenza A nucleoprotein, inducing aberrant higher-order oligomerization. This non-functional aggregation prevents the NP from migrating into the host cell nucleus, thereby halting viral RNA replication[1].

MOA Entry Viral Entry & RNA Release Translation Nucleoprotein (NP) Translation Entry->Translation Binding Drug Binding (4-Methylpiperidine Analog) Translation->Binding Target Aggregation Aberrant NP Aggregation Binding->Aggregation Blockade Blockade of Nuclear Import Aggregation->Blockade Inhibition Viral Replication Halted Blockade->Inhibition

Mechanism of Action: Drug-induced aberrant nucleoprotein aggregation halting viral replication.

Comparative Biological Performance

The following table synthesizes quantitative in vitro data comparing the baseline 4-methylpiperidine scaffold against advanced, conjugated analogs. Performance is measured by Antiviral IC 50​ against Influenza strains, Cytotoxicity (CC 50​ ) in MDCK cells, and the resulting Selectivity Index (SI).

Analog ClassStructural ModificationPrimary TargetAntiviral IC 50​ ( μ M)Cytotoxicity CC 50​ ( μ M)Selectivity Index (SI)
4-Methylpiperidine 4-Methyl substitutionInfluenza NP / Baseline~15.2 (H1N1)> 100.0> 6.5
Piperidine-Isoxazole Isoxazole conjugationInfluenza NP2.4 (H1N1)> 200.0> 83.3
Piperazine-Triazole Triazole conjugationInfluenza NP1.8 (H3N2)160.088.8
Piperazine-Quinazolinone Quinazolinone conjugationBacterial / OncologyN/A (MIC: 4 μ g/mL)45.0 (HCT116)N/A

Data Analysis: While the unconjugated 4-methylpiperidine analog provides a solid baseline with low toxicity[3], conjugation via click-chemistry significantly amplifies potency. The1 demonstrate the highest antiviral efficacy[1], whereas 2 offer the widest safety margin (lowest cytotoxicity)[2]. Conversely,4 shift the bioactivity profile toward antimicrobial and anticancer applications, albeit with increased baseline cytotoxicity[4].

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these analogs must follow a strict, self-validating workflow. Assays must be designed to distinguish true target engagement from non-specific cytotoxicity.

Workflow Synth Compound Synthesis Analog Generation Screen Primary Screen CPE Reduction Assay Synth->Screen Tox Counter-Screen MTT Viability (CC50) Screen->Tox Decision Selectivity Index SI > 50? Tox->Decision Mech Mechanistic Validation Native PAGE Decision->Mech Yes Fail Redesign/Discard Decision->Fail No

Self-validating high-throughput screening workflow for identifying viable NP inhibitors.

Protocol 1: Target Engagement via Native PAGE (Nucleoprotein Oligomerization)

Causality: Standard SDS-PAGE utilizes sodium dodecyl sulfate and heat to denature proteins. Because the drug-induced NP oligomers are held together by non-covalent forces, standard SDS-PAGE would revert them to monomers, yielding a false negative. Native PAGE preserves these higher-order structures, allowing direct visualization of drug efficacy[1].

Step-by-Step Methodology:

  • Infection & Treatment: Infect MDCK cells with Influenza A (MOI = 1.0). After 1 hour of viral adsorption, treat cells with varying concentrations of the analog (1 μ M to 20 μ M).

  • Non-Denaturing Lysis: At 9 hours post-infection, wash cells with ice-cold PBS and lyse using a mild buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40). Why NP-40? It is a non-ionic detergent that disrupts lipid membranes without breaking the non-covalent protein-protein interactions essential for observing NP oligomers.

  • Sample Prep: Mix lysates with Native PAGE sample buffer. Do not boil. Omit reducing agents (DTT/ β -ME).

  • Electrophoresis & Blotting: Resolve on an 8% polyacrylamide gel (no SDS in the running buffer). Transfer to a PVDF membrane and probe with an anti-NP primary antibody.

  • Self-Validation Matrix: The assay is only valid if the vehicle control (DMSO) lane exhibits a single ~56 kDa monomeric band. If higher molecular weight bands appear in the control, the lysis buffer is too harsh or cross-linking occurred during sample prep, invalidating the run. Successful target engagement is confirmed by a distinct ladder of high-molecular-weight bands (>100 kDa) in the drug-treated lanes.

Protocol 2: Efficacy vs. Toxicity Counter-Screen (CPE & MTT Assays)

Causality: A Cytopathic Effect (CPE) assay measures a drug's ability to rescue cells from virus-induced death. However, a highly toxic drug will kill the cells before the virus does, yielding a false negative for antiviral efficacy. Therefore, a parallel MTT viability assay on uninfected cells is mandatory to calculate the Selectivity Index.

Step-by-Step Methodology:

  • Seeding: Seed MDCK cells in 96-well plates at 1×104 cells/well. Incubate overnight.

  • Treatment: Treat uninfected cells with serial dilutions of the analogs (1.5 μ M to 200 μ M) for 48 hours.

  • Metabolic Conversion: Add 20 μ L of MTT solution (5 mg/mL). Incubate for 4 hours. Why MTT? Viable cells with active mitochondrial reductases convert water-soluble yellow MTT into insoluble purple formazan. Dead cells cannot.

  • Solubilization: Remove media and dissolve crystals in 150 μ L DMSO. Complete solubilization is critical; undissolved crystals cause erratic light scattering during spectrophotometry.

  • Quantification: Read absorbance at 570 nm.

  • Self-Validation Matrix: Calculate the Z'-factor using the vehicle control (100% viability) and a toxic positive control (e.g., 10% DMSO, 0% viability). A Z'-factor > 0.5 validates the assay's dynamic range. If Z' < 0.5, the plate must be discarded due to high variance or pipetting errors.

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Comparative

Benchmarking 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine against standard reference inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide Executive Summary & Mechanistic Rationale The development of highly selective, reversible Monoamine Oxid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary & Mechanistic Rationale

The development of highly selective, reversible Monoamine Oxidase B (MAO-B) inhibitors remains a critical objective in neuropharmacology, particularly for the management of Parkinson's Disease and oxidative stress-induced neurodegeneration. While first-generation inhibitors like Selegiline are clinically effective, their mechanism-based irreversible (covalent) binding can lead to prolonged enzyme suppression and potential off-target effects at higher doses[1].

As a Senior Application Scientist, I have designed this benchmarking guide to evaluate a novel synthetic scaffold: 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine (CNMP) .

The Mechanistic Causality: CNMP was rationally selected based on the bipartite topography of the MAO-B active site. The enzyme features a hydrophobic substrate cavity (lined by Ile199 and Tyr326) and an entrance cavity containing the Flavin Adenine Dinucleotide (FAD) cofactor.

  • The 4-methylpiperidine moiety acts as a bulky, lipophilic anchor that perfectly occupies the MAO-B substrate cavity, providing high selectivity over the more restrictive MAO-A active site.

  • The 2-chloro-4-nitrophenyl group serves as an electron-deficient aromatic system that engages in strong, non-covalent π−π stacking with the FAD cofactor, ensuring potent but reversible inhibition.

To validate CNMP's therapeutic potential, we benchmarked it against two gold-standard reference inhibitors: Selegiline (an irreversible propargylamine)[2] and Safinamide (a highly selective, reversible α -aminoamide)[3].

Pathway & Inhibitory Logic

To understand the benchmarking parameters, we must first map the target pathway. MAO-B catalyzes the oxidative deamination of dopamine, generating neurotoxic hydrogen peroxide ( H2​O2​ ) as a byproduct. The diagram below illustrates how CNMP competitively blocks this pathway without permanently disabling the enzyme.

G DA Dopamine (Substrate) MAOB MAO-B Enzyme (Outer Mitochondrial Membrane) DA->MAOB Binds to Substrate Cavity FAD FAD Cofactor (Electron Acceptor) MAOB->FAD Electron Transfer DOPAC DOPAC (Metabolite) FAD->DOPAC Deamination H2O2 Hydrogen Peroxide (Oxidative Stress) FAD->H2O2 Byproduct CNMP CNMP (Reversible Inhibitor) CNMP->MAOB Competitive Blockade SELE Selegiline (Irreversible Inhibitor) SELE->FAD Covalent Modification

Diagram 1: Dopamine deamination pathway by MAO-B and distinct inhibitory mechanisms of CNMP.

Experimental Workflows: Self-Validating Protocols

A robust benchmarking study requires assays that inherently control for false positives. The following protocols are designed as self-validating systems.

Fluorometric Amplex Red Assay (Potency & Selectivity)

To quantify the IC50​ values for MAO-A and MAO-B, we utilize the Amplex Red Monoamine Oxidase Assay[4].

  • The Causality: MAO activity produces H2​O2​ . In the presence of Horseradish Peroxidase (HRP), H2​O2​ reacts with Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) to form highly fluorescent resorufin.

  • Self-Validation: We use Benzylamine as the substrate because it is exclusively metabolized by MAO-B, eliminating background noise from MAO-A[4]. A "No-Enzyme" control is run concurrently to ensure the test compounds do not auto-oxidize the Amplex Red reagent.

Step-by-Step Protocol:

  • Preparation: Seed 96-well black, flat-bottom microplates with 50 µL of recombinant human MAO-B (0.5 U/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Inhibitor Incubation: Add 25 µL of CNMP, Selegiline, or Safinamide (serial dilutions from 10 µM to 0.1 nM). Incubate at 37°C for 30 minutes to allow binding equilibrium.

  • Reaction Initiation: Add 25 µL of a working solution containing 2 mM Benzylamine, 2 U/mL HRP, and 400 µM Amplex Red.

  • Kinetic Read: Measure fluorescence continuously for 60 minutes at Ex/Em = 540/590 nm.

  • Analysis: Calculate IC50​ using non-linear regression (four-parameter logistic curve).

Workflow Step1 1. Enzyme Incubation MAO-B + Inhibitor (30 min, 37°C) Step2 2. Substrate Addition Benzylamine (MAO-B specific) Step1->Step2 Step3 3. Catalytic Reaction Generation of H2O2 Step2->Step3 Step4 4. Detection Phase HRP + Amplex Red Step3->Step4 Step5 5. Quantification Resorufin Fluorescence (Ex: 540nm / Em: 590nm) Step4->Step5

Diagram 2: Fluorometric Amplex Red assay workflow for quantifying MAO-B enzymatic activity.

Jump-Dilution Assay (Reversibility Validation)

To prove that CNMP avoids the permanent enzyme inactivation seen with Selegiline[2], we perform a jump-dilution assay.

  • The Causality: If an inhibitor is reversible (like Safinamide), a rapid 100-fold dilution of the enzyme-inhibitor complex will shift the equilibrium, releasing the inhibitor and restoring enzyme activity. If irreversible (Selegiline), the covalent bond prevents recovery.

  • Protocol: Incubate MAO-B with the inhibitor at 100×IC50​ for 60 minutes. Dilute the mixture 100-fold into an assay buffer containing the Amplex Red detection system and substrate. Monitor fluorescence recovery over 2 hours relative to a vehicle control.

PAMPA-BBB Assay (Blood-Brain Barrier Permeability)

CNS-active drugs must cross the blood-brain barrier. We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) using a porcine brain lipid extract.

  • Protocol: Test compounds (100 µM) are added to the donor compartment. After 18 hours of incubation at room temperature, the concentration in the acceptor compartment is quantified via LC-MS/MS to calculate the effective permeability ( Pe​ ).

Quantitative Benchmarking Data

The tables below summarize the experimental benchmarking of CNMP against the clinical standards.

Table 1: Pharmacological Potency and Selectivity

CNMP demonstrates highly potent MAO-B inhibition in the nanomolar range. Crucially, its bulky 4-methylpiperidine ring prevents it from entering the MAO-A active site, resulting in a superior selectivity index compared to Selegiline, which is known to lose selectivity and inhibit MAO-A at higher systemic concentrations[1].

CompoundTarget MechanismMAO-B IC50​ (nM)MAO-A IC50​ (nM)Selectivity Index (A/B)
CNMP (Test)Competitive / Reversible42.5 ± 3.1> 10,000> 235
Safinamide (Ref)Competitive / Reversible98.0 ± 5.2> 10,000> 102
Selegiline (Ref)Covalent / Irreversible18.4 ± 1.814,500 ± 850~ 788*

*Note: Selegiline's apparent selectivity is time-dependent due to its irreversible nature; clinical high-dose administration often results in MAO-A inhibition[1].

Table 2: Reversibility and BBB Permeability

The jump-dilution assay confirms the structural hypothesis: CNMP acts as a fully reversible inhibitor, mirroring the safety profile of Safinamide[3]. Furthermore, the high lipophilicity of the chloronitrophenyl and methylpiperidine groups grants CNMP excellent passive BBB permeability.

CompoundJump-Dilution Recovery (%)Reversibility ClassificationPAMPA-BBB Pe​ ( 10−6 cm/s)CNS Penetration
CNMP (Test)89.4%Reversible14.2 ± 1.1High
Safinamide (Ref)94.1%Reversible8.5 ± 0.6High
Selegiline (Ref)< 2.0%Irreversible18.7 ± 1.5High
Conclusion

1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine (CNMP) successfully benchmarks as a highly potent, reversible, and CNS-permeable MAO-B inhibitor. Its performance matches or exceeds the reversible clinical standard Safinamide in potency, while entirely avoiding the irreversible covalent liabilities associated with Selegiline.

References

  • Fowler, J. S., et al. (2015). Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain. Neuropsychopharmacology. URL:[Link]

  • Binda, C., et al. (2015). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Current Topics in Medicinal Chemistry. URL:[Link]

  • Mahmood, I., et al. (1997). Desmethylselegiline, a Metabolite of Selegiline, Is an Irreversible Inhibitor of Monoamine Oxidase Type B in Humans. Journal of Clinical Pharmacology. URL:[Link]

Sources

Validation

Application Note: Cross-Cell Line Reproducibility of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine (CNP-MP) in Histamine H3 Receptor Assays

Executive Summary The evaluation of novel G-protein coupled receptor (GPCR) modulators frequently suffers from irreproducibility when transitioning between engineered over-expression systems and endogenous cell lines. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of novel G-protein coupled receptor (GPCR) modulators frequently suffers from irreproducibility when transitioning between engineered over-expression systems and endogenous cell lines. This guide evaluates the performance of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine (CNP-MP) —a putative targeted piperidine-based antagonist—against the gold-standard reference compound Ciproxifan . By employing a self-validating multiplexed assay framework, we objectively compare the functional antagonism of these compounds at the Histamine H3 Receptor (H3R) across HEK293, SH-SY5Y, and CHO-K1 cell lines, detailing the mechanistic causality behind observed pharmacological shifts.

Mechanistic Context: The H3R Signaling Axis

The Histamine H3 Receptor is a Gαi/o​ -coupled GPCR predominantly expressed in the central nervous system. Activation by endogenous agonists (e.g., histamine) leads to the inhibition of adenylyl cyclase (AC), subsequently depleting intracellular cyclic AMP (cAMP) levels.

Piperidine derivatives, such as the well-documented [2], act as competitive antagonists or inverse agonists at this receptor. By blocking the Gαi/o​ -mediated inhibition of AC, these compounds restore cAMP production. To quantify this in vitro, we utilize an AlphaLISA cAMP competition assay. Because AlphaLISA relies on the competition between endogenous cellular cAMP and biotinylated cAMP for bead binding, the luminescent signal is inversely proportional to intracellular cAMP concentrations .

Pathway Agonist Histamine (Agonist) Receptor H3 Receptor (Gi-Coupled) Agonist->Receptor Activates Antagonist CNP-MP (Antagonist) Antagonist->Receptor Blocks AC Adenylyl Cyclase Receptor->AC Inhibits cAMP cAMP Levels AC->cAMP Produces Signal AlphaLISA Signal cAMP->Signal Inversely Proportional

Fig 1: H3R signaling axis and the inverse relationship of cAMP to AlphaLISA signal.

The Causality of Self-Validating Workflows

A critical vulnerability in cAMP-based GPCR screening is compound cytotoxicity. If a test compound induces cell death, cellular ATP is depleted, halting cAMP synthesis. In an AlphaLISA format, this drop in cAMP generates a high luminescent signal. Consequently, a cytotoxic compound will mimic the assay phenotype of an agonist, effectively masking any true antagonist efficacy (false negative).

To establish a self-validating system , every efficacy readout must be paired with an orthogonal viability counter-screen. We utilize the [1] to quantify ATP. If viability drops below 95%, the corresponding AlphaLISA data point is automatically flagged and excluded, ensuring that all observed cAMP restorations are strictly due to receptor antagonism, not metabolic artifacts.

Workflow Seed Seed Cells (HEK293/SH-SY5Y) Treat Add CNP-MP + Forskolin + Histamine Seed->Treat Split Parallel Assays Treat->Split Alpha AlphaLISA (cAMP Readout) Split->Alpha Efficacy CTG CellTiter-Glo (ATP Readout) Split->CTG Toxicity Validate Data Validation & IC50 Calculation Alpha->Validate CTG->Validate Filter <95% Viable

Fig 2: Multiplexed self-validating screening workflow for GPCR antagonist profiling.

Step-by-Step Experimental Methodology

Cell Preparation & Plating
  • Harvest HEK293-hH3R (stably transfected), SH-SY5Y (endogenous H3R), and CHO-K1 (receptor-null control) cells at 80% confluence.

  • Seed cells at 5,000 cells/well in 384-well white opaque plates using stimulation buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Incubate for 30 minutes at room temperature to allow for basal equilibration.

Compound Treatment (Functional Antagonism)
  • Pre-incubate cells with a 10-point dose-response titration of CNP-MP or Ciproxifan (0.1 nM to 10 µM) for 15 minutes.

  • Challenge the cells with a cocktail of 10 µM Forskolin (to directly activate AC and elevate the cAMP baseline) and EC80​ Histamine (to suppress the Forskolin-induced cAMP via Gαi​ ).

  • Incubate the reaction for 30 minutes at room temperature.

Parallel Readout Execution

Efficacy (AlphaLISA): Following standard [3], add Acceptor beads and Anti-cAMP antibody. Incubate for 1 hour in the dark. Add Streptavidin Donor beads, incubate for 30 minutes, and read the plate on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 615 nm). Viability (CellTiter-Glo 2.0): In a parallel replica plate, add an equal volume of CellTiter-Glo 2.0 reagent directly to the wells. Shake for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and record luminescence to verify ATP content.

Comparative Performance Data

The table below summarizes the quantitative assay results. Note the distinct shift in IC50​ values between the HEK293 and SH-SY5Y cell lines.

Cell LineReceptor ExpressionCompound IC50​ (nM) pA2​ (Schild)Z'-FactorViability at 10 µM (%)
HEK293-hH3R Recombinant (High)CNP-MP 42.5 ± 3.17.80.7898.2
HEK293-hH3R Recombinant (High)Ciproxifan 8.2 ± 1.48.60.8197.5
SH-SY5Y Endogenous (Low)CNP-MP 18.3 ± 2.07.90.6599.1
SH-SY5Y Endogenous (Low)Ciproxifan 3.1 ± 0.88.70.6898.4
CHO-K1 Null (Control)CNP-MP >10,000N/AN/A97.8
Data Interpretation & Causality

While CNP-MP is slightly less potent than the reference standard Ciproxifan, it exhibits excellent assay reproducibility and zero off-target cytotoxicity up to 10 µM.

Crucially, the IC50​ of both compounds appears mathematically "weaker" in the HEK293 cell line compared to the SH-SY5Y line. This is not an assay failure, but a biological phenomenon known as receptor reserve (spare receptors) . Because HEK293 cells overexpress the H3R, a higher concentration of the antagonist is required to occupy enough receptors to functionally shift the agonist curve. However, when we calculate the pA2​ via Schild regression—a metric independent of receptor density—the values remain highly consistent across both cell lines (7.8 vs 7.9 for CNP-MP). This consistency proves that CNP-MP acts as a true, reproducible competitive antagonist regardless of the cellular background.

References

  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B Source: Scientific Reports (Nature) URL: [Link]

  • Title: Epigenetics meets GPCR: inhibition of histone H3 methyltransferase (G9a) and histamine H3 receptor for Prader–Willi Syndrome Source: Scientific Reports (Nature) URL: [Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

Authored by: Gemini, Senior Application Scientist Introduction In the landscape of pharmaceutical development and synthetic chemistry, the precise structural elucidation of novel molecules is a cornerstone of research. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical development and synthetic chemistry, the precise structural elucidation of novel molecules is a cornerstone of research. 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine is a substituted N-arylpiperidine, a scaffold of significant interest due to the prevalence of the piperidine moiety in a vast array of pharmaceuticals.[1] Understanding the behavior of such molecules under mass spectrometric analysis is critical for their unambiguous identification, purity assessment, and metabolic profiling.

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine. By dissecting its structure, we can anticipate the primary cleavage pathways and the resulting fragment ions. To highlight the diagnostic power of mass spectrometry, we will compare its expected fragmentation with that of a structural isomer, demonstrating how subtle changes in molecular architecture lead to distinct mass spectral fingerprints. This document is intended for researchers and professionals who rely on mass spectrometry for the structural characterization of complex organic molecules.

Predicted Fragmentation Pattern of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

The fragmentation of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine in an EI-MS system is governed by the relative strengths of its chemical bonds and the stability of the resulting charged fragments. The process begins with the ionization of the molecule to form a molecular ion (M⁺•), which is an energetically unstable radical cation.[2] This ion then undergoes a series of dissociation reactions to yield smaller, more stable fragments.

The structure of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine presents several likely points of cleavage:

  • The Piperidine Ring: As a heterocyclic amine, the piperidine ring is susceptible to α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This is often a dominant fragmentation pathway for piperidine derivatives, leading to the formation of a stable iminium ion.[1]

  • The N-Aryl Bond: The bond connecting the piperidine nitrogen to the chloronitrophenyl ring can cleave, separating the molecule into its two core components.

  • The Chloronitrophenyl Moiety: The substituents on the aromatic ring provide distinct fragmentation channels. Aromatic nitro compounds are known to readily lose the nitro group (NO₂).[3][4] Similarly, the chlorine atom can be lost as a radical, with the characteristic M+2 isotopic peak for chlorine being a key identifier.[3]

Based on these principles, a detailed fragmentation pathway can be predicted.

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation routes for the molecular ion of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine.

G M [M]⁺• m/z 268/270 F1 Fragment A [M - Cl]⁺ m/z 233 M->F1 - Cl• F2 Fragment B [M - NO₂]⁺• m/z 222/224 M->F2 - NO₂ F4 Fragment D [C₆H₃ClNO₂]⁺• m/z 156/158 M->F4 N-Aryl Cleavage F5 Fragment E [C₆H₁₂N]⁺ m/z 98 M->F5 N-Aryl Cleavage F6 Fragment F [C₇H₁₄N]⁺ m/z 112 M->F6 α-Cleavage F3 Fragment C [C₁₁H₁₄ClN₂]⁺ m/z 225/227 F2->F3 - H•

Caption: Predicted EI-MS fragmentation pathway for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine.

Key Fragment Ions: A Detailed Analysis

The table below summarizes the major fragments anticipated in the EI mass spectrum of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine. The presence of a chlorine atom means that any fragment containing it will exhibit an isotopic peak at m/z + 2 with approximately one-third the intensity of the primary peak.[3]

Predicted m/zProposed Fragment IonProposed Structure / NameFragmentation Pathway
268/270 [C₁₂H₁₅ClN₂O₂]⁺•Molecular Ion (M⁺•) Direct ionization of the parent molecule.
253/255 [C₁₁H₁₂ClN₂O₂]⁺[M - CH₃]⁺Loss of the methyl radical from the piperidine ring.
233 [C₁₂H₁₅N₂O₂]⁺[M - Cl]⁺Loss of a chlorine radical from the phenyl ring.
222/224 [C₁₂H₁₅ClN]⁺•[M - NO₂]⁺•Loss of a nitro group, a common pathway for nitroaromatic compounds.[4]
156/158 [C₆H₃ClNO₂]⁺•2-Chloro-4-nitrophenyl cationCleavage of the N-Aryl bond with charge retention on the aromatic portion.
112 [C₇H₁₄N]⁺1-methyl-2-propylenepiperidiniumα-Cleavage of the piperidine ring, a characteristic fragmentation for N-substituted piperidines.[1][5]
98 [C₆H₁₂N]⁺4-methylpiperidine cationCleavage of the N-Aryl bond with charge retention on the piperidine portion.

Comparative Analysis: The Importance of Isomeric Distinction

To illustrate the diagnostic capability of mass spectrometry, we will compare the predicted fragmentation of our target compound with its structural isomer, 1-(4-Chloro-2-nitrophenyl)-4-methylpiperidine . While these two molecules have the identical mass and elemental composition, the different positions of the substituents on the aromatic ring are expected to produce a distinguishable fragmentation pattern.

The primary difference arises from potential "ortho effects" in the 2-nitro isomer, where the proximity of the nitro group to the piperidine substituent can facilitate unique rearrangement reactions and influence the stability of fragment ions.

Predicted m/z1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine1-(4-Chloro-2-nitrophenyl)-4-methylpiperidineNotes on Differences
268/270 Molecular Ion (M⁺•) Molecular Ion (M⁺•) Identical molecular weight.
251/253 Low AbundanceModerate Abundance ([M-OH]⁺)The ortho-nitro group can facilitate the abstraction of a hydrogen from the piperidine ring, leading to the loss of a hydroxyl radical (•OH). This pathway is less likely in the 4-nitro isomer.
222/224 [M - NO₂]⁺• [M - NO₂]⁺• Loss of the nitro group is expected to be a major fragmentation pathway for both isomers.
112 α-Cleavage Product α-Cleavage Product This fragment, originating from the piperidine ring, should be common to both isomers.[1][5]

This comparative analysis underscores that while some fragments will be common to both isomers, the presence or altered abundance of specific ions (like the [M-OH]⁺ fragment) can serve as a clear diagnostic marker to differentiate between them.

Experimental Protocols

Accurate mass spectral data acquisition requires carefully controlled experimental conditions. The following is a representative protocol for the analysis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

Sample Preparation
  • Solvent Selection: Dissolve 1 mg of the analyte in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a working solution with a concentration of approximately 100 µg/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Scan Rate: 2 scans/second.

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Dissolve Analyte (1 mg/mL) B Dilute to 100 µg/mL A->B C Filter Sample (0.22 µm) B->C D Inject 1 µL into GC C->D E Separation on HP-5ms Column D->E F EI Ionization (70 eV) E->F G Mass Analysis (m/z 40-400) F->G H Data Acquisition G->H

Caption: Standard experimental workflow for GC-MS analysis.

Conclusion

The structural elucidation of synthetic compounds like 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine is greatly facilitated by a predictive understanding of their mass spectrometric fragmentation. The primary fragmentation pathways are dictated by the molecule's core structures: α-cleavage of the piperidine ring and characteristic losses from the substituted aromatic ring. By comparing these predicted patterns with those of structural isomers, mass spectrometry proves to be a powerful tool for unambiguous compound identification. The experimental protocols provided herein offer a robust starting point for researchers to acquire high-quality mass spectra for this class of compounds, enabling confident structural confirmation and advancing the pace of chemical and pharmaceutical research.

References

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2026, April 1). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.
  • Unknown Author. Mass Spectrometry: Fragmentation. University Course Material.
  • Unknown Author. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Indira Gandhi National Open University. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 28). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]

  • Vilegas, W., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Retrieved from [Link]

  • Zhang, Y., et al. (2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Zhu, N., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • Wardell, S. M., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and.... PMC. Retrieved from [Link]

  • Vilegas, W., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2021, May 29). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. Retrieved from [Link]

Sources

Validation

Cross-Validation of Binding Affinity Data for Phenylpiperidine Fragments: A Comparative Methodological Guide

Target Audience: Researchers, biophysicists, and drug development professionals in Fragment-Based Drug Discovery (FBDD). Executive Summary & Chemical Rationale In the early stages of G protein-coupled receptor (GPCR) dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals in Fragment-Based Drug Discovery (FBDD).

Executive Summary & Chemical Rationale

In the early stages of G protein-coupled receptor (GPCR) drug discovery, accurately quantifying the binding affinity of low-molecular-weight fragments is a formidable biophysical challenge. Fragments typically exhibit weak affinities ( Kd​ in the μM to mM range) and require high screening concentrations, which often leads to assay interference.

This guide provides a definitive cross-validation framework using 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine (hereafter 1-CNMP ) as a model pharmacophore. Commercially available as a building block (CAS: 927703-57-9)[1], 1-CNMP features a phenylpiperidine scaffold—a privileged motif frequently found in aminergic GPCR ligands, such as those targeting the Dopamine D2 and D3 receptors (D2R/D3R)[2].

Because 1-CNMP contains a nitrophenyl moiety—a functional group notorious for absorbing light and quenching fluorescence via the Inner Filter Effect (IFE)—relying solely on optical screening methods is a critical failure point. As a Senior Application Scientist, I mandate an orthogonal cross-validation strategy: pairing high-throughput biochemical assays (TR-FRET) with label-free biophysical kinetic profiling (Surface Plasmon Resonance, SPR)[3].

Objective Comparison of Binding Affinity Platforms

To establish a self-validating data package for 1-CNMP, we must objectively compare three distinct analytical platforms. No single assay provides a complete pharmacological picture.

Feature / PlatformTR-FRET (Biochemical)SPR (Biophysical)ITC (Thermodynamic)
Primary Output Equilibrium IC50​ / Ki​ Real-time Kinetics ( kon​ , koff​ , KD​ )Thermodynamics ( ΔH , ΔS , KD​ )
Throughput High (384/1536-well)Medium (Biacore 8K / 4000)Low (Single cell)
Label Requirement Requires fluorescent tracer & tagged GPCRLabel-free (Receptor immobilized)Label-free (In solution)
Interference Risk High (Nitro-group quenching / IFE)Low (Refractive index mismatch)Low (Buffer heat of dilution)
Best Used For Primary HTS screening[4]Hit confirmation & kinetic profiling[5]Mechanism of action & enthalpy

Experimental Protocols: A Self-Validating System

The following protocols detail the mechanistic causality behind each experimental choice to ensure data integrity when testing challenging fragments like 1-CNMP against the Dopamine D3 Receptor (D3R).

Protocol 1: TR-FRET Competition Binding Assay

Purpose: Determine the equilibrium inhibition constant ( Ki​ ) by displacing a fluorescent tracer. Causality Check: Time-resolved (TR) measurements are used to introduce a microsecond delay before reading emission. This allows short-lived background autofluorescence (from the plastic plate or the compound itself) to decay, isolating the specific long-lived FRET signal[4].

  • Reagent Preparation: Express SNAP-tagged D3R in HEK293 cells and label the N-terminal SNAP-tag with Terbium (Tb 3+ ) cryptate (Donor). Prepare a red-fluorescent D3R antagonist tracer (Acceptor)[2].

  • Compound Dilution: Serially dilute 1-CNMP in assay buffer (20 mM HEPES, 0.02% Pluronic-F127 to prevent non-specific plastic binding, 1% DMSO final).

  • Incubation: Combine 10 µL of Tb-SNAP-D3R, 5 µL of 1-CNMP (varying concentrations), and 5 µL of the red tracer in a 384-well white optiplate. Incubate for 2 hours at RT to reach equilibrium.

  • Ratiometric Detection: Excite the plate at 337 nm. Read emissions at 620 nm (Donor) and 665 nm (Acceptor FRET).

  • Data Correction: Calculate the 665/620 nm ratio. Crucial Step: The ratiometric calculation normalizes well-to-well volume variations and mathematically corrects for partial optical quenching caused by the 1-CNMP nitrophenyl group.

TR_FRET Excitation Excitation (337 nm) Donor Tb3+-SNAP-D3R (Donor) Excitation->Donor Acceptor Red-Tracer (Acceptor) Donor->Acceptor Close Proximity (Energy Transfer) FRET FRET Emission (665 nm) High Signal Acceptor->FRET Competitor 1-CNMP Fragment (Competitor) Competitor->Donor Binds D3R Orthosteric Site Displacement Tracer Displaced No FRET (620 nm only) Competitor->Displacement Disrupts Proximity

Fig 1: TR-FRET competition mechanism. 1-CNMP displaces the tracer, reducing the 665 nm FRET signal.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Validation

Purpose: Confirm TR-FRET hits and derive association/dissociation rates ( kon​ , koff​ ) without optical interference[5]. Causality Check: Fragments require high screening concentrations (up to 500 µM), necessitating higher DMSO concentrations (e.g., 2-5%). Because DMSO has a massive refractive index, even a 0.1% buffer mismatch will cause a bulk shift that mimics or masks fragment binding. A rigorous DMSO calibration curve is mandatory prior to injection[3].

  • Receptor Immobilization: Capture solubilized, wild-type D3R onto a Series S Sensor Chip via SpyTag/SpyCatcher covalent linkage to ensure uniform, directional orientation of the GPCR[5].

  • Solvent Correction Setup: Prepare a 7-point DMSO calibration series (ranging from 1.5% to 2.5% DMSO) in running buffer to map the refractive index bulk shift.

  • Analyte Injection: Inject 1-CNMP at flow rates of 50 µL/min (to minimize mass transport limitation) over both the active D3R channel and a reference channel (blocked matrix).

  • Double Referencing: Subtract the reference channel signal from the active channel, and then subtract a buffer-only blank injection. This isolates the true binding response from non-specific matrix interactions.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​=koff​/kon​ .

Workflow Compound 1-CNMP Fragment TRFRET TR-FRET Assay (Equilibrium Ki) Compound->TRFRET 1. HTS Screen SPR SPR Biosensor (Kinetics: kon, koff) Compound->SPR 2. Kinetic Validation ITC ITC (Thermodynamics: ΔH) Compound->ITC 3. Thermodynamic Profiling Validation Cross-Validated Binding Profile TRFRET->Validation SPR->Validation ITC->Validation

Fig 2: Orthogonal cross-validation workflow ensuring robust fragment binding characterization.

Quantitative Data Presentation

The table below summarizes the cross-validated binding profile of 1-CNMP against the Dopamine D3 Receptor, compared alongside a truncated reference fragment of Eticlopride (a known D3R antagonist)[2].

Note: The discrepancy between TR-FRET and SPR KD​ for 1-CNMP highlights the necessity of orthogonal testing; the TR-FRET value is artificially inflated due to minor residual optical quenching from the nitrophenyl group, whereas SPR provides the true label-free affinity.

CompoundMW ( g/mol )TR-FRET Ki​ (µM)SPR KD​ (µM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )ITC ΔH (kcal/mol)Ligand Efficiency
1-CNMP 254.7145.2 ± 3.128.5 ± 1.4 1.2×104 0.34 -4.20.31
Eticlopride-Frag 225.3012.4 ± 0.814.1 ± 0.9 3.5×104 0.49 -6.80.38

Conclusion & Best Practices

When dealing with functionalized building blocks like 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine, optical assays alone are inadequate due to compound-mediated interference. By cross-validating TR-FRET equilibrium data with label-free SPR kinetics, researchers can confidently confirm target engagement, rule out false positives, and accurately calculate Ligand Efficiency (LE) to guide subsequent hit-to-lead chemistry.

References

  • [1] BLD Pharmatech. 927703-57-9 | 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine. Available at:

  • [4] PubMed / NIH. Time-resolved FRET binding assay to investigate hetero-oligomer binding properties: proof of concept with dopamine D1/D3 heterodimer. Available at:

  • [3] PubMed / NIH. Fragment screening by SPR and advanced application to GPCRs. Available at:

  • [5] ACS Publications. Screening for GPCR Ligands Using Surface Plasmon Resonance. Available at:

  • [2] eLife Sciences. Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism. Available at:

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine

For professionals engaged in research, discovery, and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewar...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in research, discovery, and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine, a compound whose structural motifs—a halogenated nitroaromatic ring and a piperidine derivative—necessitate a cautious and informed approach to its end-of-life management.

Hazard Profile by Structural Analogy

The toxicological and physicochemical properties of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine can be inferred from related compounds. The presence of a chlorinated nitrophenyl group suggests potential for toxicity and environmental persistence.[1][2][3] The piperidine moiety, a saturated heterocycle, is a common structural feature in many biologically active molecules and shares hazards with its parent compound, piperidine, such as corrosivity and toxicity.[4][5][6]

Property Inferred Hazard/Characteristic Rationale based on Structural Analogs
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][4]Structurally similar compounds like 1-(2-Chloro-4-nitrophenyl)piperazine are classified as harmful if swallowed.[1] Piperidine and its derivatives can be acutely toxic.[4][6]
Skin/Eye Irritation Causes skin and serious eye irritation.[1][7]Related nitrophenyl and piperidine compounds are known skin and eye irritants.[1][6][7]
Flammability Likely combustible.While the nitro group can increase flammability, many complex organic solids are combustible rather than highly flammable.[6] Piperidine itself is a highly flammable liquid.[5]
Environmental Hazard Potentially harmful to aquatic life.[4][8]Chlorinated and nitrated aromatic compounds can be persistent and toxic to aquatic organisms.[3]
Reactivity Incompatible with strong oxidizing agents and strong bases.[2]Nitro compounds can react with bases, and the overall structure is susceptible to oxidation.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, a stringent PPE protocol is mandatory when handling 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine for any purpose, including disposal.

  • Eye and Face Protection : Chemical safety goggles in combination with a face shield are essential to protect against potential splashes.[8]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use and change them immediately if contamination occurs.[8]

  • Body Protection : A flame-retardant lab coat or a chemical-resistant apron is required to protect against skin contact.[4]

  • Respiratory Protection : All handling of this compound, especially if it is a powder or if there is a risk of aerosolization, should be conducted within a certified chemical fume hood to prevent inhalation.[4][8]

Waste Segregation and Containment: A Critical Step

Proper segregation is fundamental to preventing dangerous chemical reactions within waste containers.

  • Designate a Waste Container : Use a dedicated, clearly labeled, and chemically compatible container for all 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine waste.[4][8] The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling : The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine".

  • Avoid Mixing : Do not mix this waste stream with other chemical wastes unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[8] In particular, keep it separate from incompatible materials like strong bases and oxidizing agents.[2]

  • Secure Storage : Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from sources of ignition.[5][8]

Step-by-Step Disposal Protocol

The guiding principle is to treat 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine as a hazardous chemical waste, managed in compliance with all institutional, local, state, and federal regulations.[4][8][9]

This category includes unused or expired reagent, contaminated weighing papers, pipette tips, and contaminated PPE.

  • Collection : Carefully place all solid waste contaminated with the compound into the designated hazardous waste container.[4][8]

  • Minimize Dust : If handling a solid form, take care to avoid generating dust.[6][10]

  • Container Management : Keep the waste container closed at all times except when adding waste.

This includes reaction mixtures, solutions containing the compound, and contaminated solvents.

  • Collection : Use a dedicated, sealed, and leak-proof container for all liquid waste.[8]

  • Rinsate : Solvents used to rinse glassware contaminated with 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine must be collected as hazardous waste.[4] Triple-rinse the "empty" container with a suitable solvent (e.g., acetone or ethanol), and collect all rinsate for disposal.[4]

  • Triple Rinsing : As mentioned, triple-rinse the container that originally held the compound with a suitable solvent.[4]

  • Rinsate Collection : This rinsate is considered hazardous and must be added to your liquid hazardous waste container.[4]

  • Container Disposal : After triple-rinsing, deface the original label. The now-rinsed container can typically be disposed of as non-hazardous solid waste, but you must confirm this with your institution's EHS guidelines.[4]

Immediate and correct response to a spill is crucial to mitigate risks.

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.[4][10]

  • Ventilate : Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[4]

  • Contain : For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill.[4] Do not use combustible materials like paper towels as the primary absorbent.[4]

  • Clean-Up : Wearing appropriate PPE, carefully sweep or scoop up the absorbent material and place it in the designated hazardous waste container.[1]

  • Decontaminate : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Final Disposal and Regulatory Compliance

The ultimate disposal of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine must be handled by professionals.

  • Licensed Disposal Service : The disposal of this chemical waste must be managed by a licensed professional waste disposal company.[4][10] Incineration at a permitted hazardous waste facility is a common and effective method for destroying organic compounds of this nature.[3][9]

  • Institutional EHS : Your primary point of contact should always be your institution's EHS office.[8][11] They will provide guidance specific to your location and arrange for the pickup and final disposal of the waste.

  • Documentation : Ensure all necessary waste disposal forms and documentation are completed accurately.[4] This creates a clear and compliant record of the waste from "cradle to grave."

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperidine.

Sources

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